Mannostatin A
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOFGONIVNXZME-YDMGZANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C1O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20908059 | |
| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102822-56-0 | |
| Record name | Mannostatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannostatin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Isolation of Mannostatin A from Streptoverticillium verticillus: A Technical Guide
Authored by a Senior Application Scientist
Foreword: The quest for novel therapeutic agents has perpetually driven researchers to explore the vast biosynthetic capabilities of microorganisms. Among these, the Actinomycetes, and specifically the genus Streptoverticillium, have proven to be a rich source of structurally diverse and biologically active secondary metabolites. This guide provides an in-depth technical exploration of the discovery and isolation of Mannostatin A, a potent and selective inhibitor of α-D-mannosidase, from Streptoverticillium verticillus. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, enzymology, and carbohydrate chemistry. The methodologies detailed herein are presented not merely as a series of steps, but with a focus on the underlying scientific principles and the rationale that guides each experimental choice, ensuring a robust and reproducible approach.
Introduction: The Significance of this compound
This compound is a cyclopentanoid natural product that has garnered significant attention for its potent and competitive inhibition of α-D-mannosidases, particularly mannosidase II, a key enzyme in the N-linked glycoprotein processing pathway.[1][2] This inhibitory activity has profound implications for various physiological and pathological processes, including viral replication and cancer cell metastasis, making this compound a valuable tool for studying these phenomena and a promising lead for therapeutic development.[1][2]
Discovered as a metabolite of Streptoverticillium verticillus var. quintum, this compound represents a non-alkaloidal inhibitor, distinguishing it from other well-known mannosidase inhibitors like swainsonine.[1][3] Its unique chemical structure, featuring a cis-diol and a primary amine, is crucial for its inhibitory action.[2] This guide will systematically detail the journey from the cultivation of the producing microorganism to the purification and characterization of this remarkable molecule.
Cultivation of Streptoverticillium verticillus for this compound Production
The successful isolation of any microbial natural product begins with the optimization of the fermentation process to maximize the production of the target metabolite. For Streptoverticillium verticillus, a filamentous bacterium, both solid and submerged liquid fermentation techniques can be employed, with the latter being more common for scalable production.[4][5]
Media Composition and Fermentation Parameters
The biosynthesis of secondary metabolites like this compound is often triggered by specific nutritional cues and environmental conditions, typically during the stationary phase of microbial growth (idiophase).[5] While the exact media composition for optimal this compound production by Streptoverticillium verticillus can be strain-dependent and subject to optimization, a typical fermentation medium would be rich in complex carbon and nitrogen sources to support robust growth and subsequent secondary metabolism.[6][7]
Table 1: Representative Fermentation Medium for Streptoverticillium verticillus
| Component | Concentration (g/L) | Rationale |
| Soluble Starch | 20 | Complex carbohydrate source for sustained energy release. |
| Glucose | 10 | Readily available carbon source for initial growth phase. |
| Yeast Extract | 5 | Source of vitamins, amino acids, and other growth factors.[6] |
| Peptone | 5 | Complex nitrogen source.[7] |
| K2HPO4 | 1 | Buffering agent to maintain pH. |
| MgSO4·7H2O | 0.5 | Source of essential minerals. |
| CaCO3 | 2 | pH stabilization. |
Fermentation Conditions:
-
Temperature: 27-30°C[5]
-
pH: 6.5-7.5[5]
-
Aeration: 0.5-1.0 vvm (volumes of air per volume of medium per minute) in submerged culture.[5]
-
Agitation: 200-250 rpm
-
Incubation Time: 6-8 days[5]
The rationale behind these parameters is to first establish a healthy biomass (trophophase) and then induce the production of secondary metabolites as primary nutrients become limited.[5]
Extraction and Isolation of this compound
The isolation of this compound from the fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule.[8] A typical workflow involves the separation of the biomass from the culture supernatant, followed by a series of extraction and chromatographic purification steps.[9][10]
Initial Extraction from Fermentation Broth
This compound is an extracellular metabolite, meaning it is secreted into the fermentation medium.[9] The first step is therefore the separation of the microbial cells from the liquid broth, usually by centrifugation or filtration. The clarified supernatant is the starting material for the extraction process.
Given that this compound is a polar molecule, initial purification often involves adsorption chromatography.[3][11]
Step-by-Step Extraction Protocol:
-
Biomass Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the Streptoverticillium verticillus mycelia.
-
Supernatant Collection: Decant and collect the supernatant, which contains the dissolved this compound.
-
Adsorption to Activated Carbon: Add activated carbon to the supernatant (e.g., 2% w/v) and stir for several hours. This step is designed to adsorb this compound and other organic molecules from the aqueous broth.
-
Elution from Carbon: Filter the mixture to collect the carbon. The adsorbed compounds are then eluted with an appropriate solvent, such as acidic methanol or aqueous acetone. The choice of eluent is critical to ensure the efficient desorption of the target compound.
Chromatographic Purification
Following the initial extraction, a series of chromatographic techniques are employed to purify this compound to homogeneity.[10][12] The sequential use of different chromatographic principles (e.g., ion exchange, size exclusion, and reversed-phase) is essential for separating this compound from other co-extracted metabolites.[8]
Workflow for Chromatographic Purification of this compound
Caption: A generalized workflow for the isolation and purification of this compound.
Detailed Protocol for Chromatographic Purification:
-
Ion-Exchange Chromatography: The eluate from the activated carbon step is adjusted to an appropriate pH and applied to a cation exchange column, such as Dowex resin.[3][11] this compound, being basic due to its primary amine, will bind to the resin. After washing the column to remove neutral and acidic impurities, this compound is eluted with a gradient of increasing ionic strength or pH (e.g., using an ammonium hydroxide solution).
-
Size-Exclusion Chromatography: Fractions containing this compound from the ion-exchange step are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Sephadex column). This separates molecules based on their size, further removing impurities of different molecular weights.
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC.[12] This technique separates compounds based on their hydrophobicity. This compound, being a relatively polar molecule, will elute early from a non-polar stationary phase (like C18) using a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). This step is crucial for obtaining highly pure this compound.
Structure Elucidation of this compound
Once a pure compound is isolated, its chemical structure must be determined. For this compound, a combination of spectroscopic techniques was employed to elucidate its unique structure.[13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. For this compound, the molecular formula was determined to be C₆H₁₃NO₃S.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[13] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.
-
X-ray Crystallography: When a suitable crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.[13]
The combination of these techniques revealed the structure of this compound as a substituted cyclopentane with a primary amine, a thiomethyl group, and two hydroxyl groups.
Biological Activity and Mechanism of Action
This compound is a potent and competitive inhibitor of α-D-mannosidases.[1] It shows high selectivity for mannosidase II over mannosidase I.[1] The inhibitory constant (Ki) for this compound against α-D-mannosidase has been reported to be in the nanomolar range, specifically 4.8 x 10⁻⁸ M.[3][11]
Mechanism of Inhibition:
The inhibitory activity of this compound is attributed to its structural mimicry of the mannosyl cation intermediate formed during the enzymatic hydrolysis of mannosides. The protonated primary amine and the cis-diol moieties are thought to be crucial for binding to the active site of the enzyme.[2]
Inhibition of N-linked Glycoprotein Processing by this compound
Caption: The inhibitory effect of this compound on the N-linked glycoprotein processing pathway.
In cell culture studies, treatment with this compound leads to the accumulation of hybrid-type oligosaccharides on glycoproteins, which is consistent with the inhibition of mannosidase II.[1] This disruption of normal glycoprotein processing can have significant biological consequences, including altering cell-cell recognition, modulating immune responses, and inhibiting viral replication.[1][2]
Table 2: Inhibitory Activity of this compound against various α-Mannosidases
| Enzyme Source | IC₅₀ (nM) | Type of Inhibition |
| Rat Epididymal α-Mannosidase | Potent | Competitive |
| Jack Bean α-Mannosidase | 70 | Competitive |
| Mung Bean α-Mannosidase | 450 | Competitive |
| Rat Liver Lysosomal α-Mannosidase | 160 | Competitive |
| Glycoprotein-processing Mannosidase II | 10-15 | Competitive |
| Glycoprotein-processing Mannosidase I | Inactive | - |
| Data compiled from reference[1]. |
Conclusion and Future Perspectives
The discovery and isolation of this compound from Streptoverticillium verticillus exemplifies the power of microbial natural product screening for identifying novel bioactive compounds. The detailed methodologies for fermentation, extraction, and purification outlined in this guide provide a framework for the successful isolation of this compound and can be adapted for the discovery of other microbial metabolites.
The potent and selective inhibitory activity of this compound against mannosidase II continues to make it a valuable research tool for glycobiologists. Furthermore, its unique chemical scaffold serves as an inspiration for the design and synthesis of new generations of glycosidase inhibitors with improved pharmacological properties. The ongoing exploration of microbial diversity, coupled with advances in fermentation and purification technologies, promises the discovery of more such valuable natural products in the future.
References
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]
-
Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027–2034. [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]
-
Kawatkar, S. P., Kuntz, D. A., Woods, R. J., Rose, D. R., & Boons, G. J. (2006). The structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. Journal of the American Chemical Society, 128(25), 8310–8319. [Link]
-
Strobel, G., & Daisy, B. (2003). Isolation and purification of natural products from microbial cultures. Journal of Industrial Microbiology and Biotechnology, 30(8), 475–485. [Link]
-
Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006). Natural products isolation. Humana press. [Link]
-
Morishima, H., Kojiri, K., Yamamoto, T., Aoyagi, T., Nakamura, H., & Iitaka, Y. (1989). Structure determination of mannostatins A and B. The Journal of Antibiotics, 42(6), 1008–1011. [Link]
-
Li, X., Li, Y., Long, C., Li, P., Du, Y., & Yang, R. (2014). Structure elucidation and immunological activity of a novel glycopeptide from mannatide. Carbohydrate polymers, 101, 740-746. [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., ... & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883-889. [Link]
-
Atur, M. (2023). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 7(4), 1-3. [Link]
-
Atur, M. (2023). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 7(4), 1-3. [Link]
-
Sarker, S. D., & Nahar, L. (2012). An introduction to natural products isolation. In Natural products isolation (pp. 1-25). Humana Press, Totowa, NJ. [Link]
-
Knapp, S., & Dhar, T. G. M. (1991). Synthesis of the mannosidase II inhibitor this compound. The Journal of Organic Chemistry, 56(14), 4096-4097. [Link]
-
Česnek, M., Rybáčková, R., Slámová, K., Kuzma, M., Pompach, P., Káňová, D., ... & Dračínský, M. (2020). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 44(2), 586-597. [Link]
-
Zeeck, A., Schröder, K., Frobel, K., Grote, R., & Thiericke, R. (1987). The structure of manumycin. I. Characterization, structure elucidation and biological activity. The Journal of antibiotics, 40(11), 1530-1540. [Link]
-
ChEMBL. (n.d.). Compound: this compound (CHEMBL9623). EMBL-EBI. Retrieved from [Link]
-
The Pharma Innovation. (2019). Production of secondary metabolites. The Pharma Innovation Journal, 8(8), 1-5. [Link]
-
Frisvad, J. C., Andersen, B., & Thrane, U. (2008). Media and growth conditions for induction of secondary metabolite production. In Metabolomics (pp. 35-47). Humana Press. [Link]
-
Kurbanova, F. K., Gulyamova, T. G., & Davranov, K. D. (2020). Effects of Fermentation Conditions on the Production of Secondary Metabolites of Penicillium brevicaule alba-CC200 and Aspergillus egypticus-HT166. International Journal of Current Microbiology and Applied Sciences, 9(2), 1196-1204. [Link]
-
Wang, L., Chen, Y., & Shen, B. (2011). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied microbiology and biotechnology, 92(2), 249-257. [Link]
-
MDPI Books. (2022). Isolation, Structure Elucidation and Biological Activity of Natural Products. MDPI. [Link]
-
Nielsen, J. C., Grijseels, S., Prigent, S., Ji, B., Nielsen, J. B., Frisvad, J. C., ... & Larsen, T. O. (2017). Physiological characterization of secondary metabolite producing Penicillium cell factories. Fungal genetics and biology, 101, 1-11. [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989) | Takaaki Aoyagi | 106 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 7. ijcmas.com [ijcmas.com]
- 8. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Structure determination of mannostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannostatin A mechanism of action on glycoprotein processing
An In-Depth Technical Guide to the Mechanism of Action of Mannostatin A on Glycoprotein Processing
Introduction: The Critical Role of N-Linked Glycosylation
N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, and function of a vast number of eukaryotic proteins.[1] This intricate process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, where a pre-formed oligosaccharide precursor is sequentially trimmed and modified by a series of glycosidases and glycosyltransferases.[2] The mannosidases, in particular, play a crucial gatekeeper role in this pathway, dictating the maturation of high-mannose N-glycans into either hybrid or complex-type structures.[3] Understanding the enzymes that govern this pathway is paramount for dissecting cellular processes and developing therapeutic strategies against diseases characterized by aberrant glycosylation, such as cancer.[4][5]
This guide provides a detailed examination of this compound, a potent and highly specific inhibitor of a key enzyme in this pathway, Golgi α-mannosidase II. We will explore its unique chemical nature, the molecular basis of its inhibitory action, the direct cellular consequences of this inhibition, and the experimental methodologies used to validate its mechanism.
This compound: A Unique Non-Alkaloidal Glycosidase Inhibitor
This compound, a metabolite isolated from the soil microorganism Streptoverticillium verticillus, represents a significant departure from the more common alkaloid-based glycosidase inhibitors like swainsonine.[6][7][8] Its structure is based on an aminocyclopentitol core, making it the first discovered non-azasugar type inhibitor with this scaffold.[4][7]
The mechanism of inhibition is reversible and competitive, meaning it vies with the natural oligosaccharide substrate for binding to the enzyme's active site.[4][6][7] This mode of action, combined with its high potency and specificity, makes this compound an invaluable chemical tool for glycobiology research.[9]
Core Mechanism of Action: Selective Inhibition of Golgi α-Mannosidase II
The maturation of N-glycans is a highly ordered process. After initial trimming in the ER and early Golgi by Mannosidase I, a pivotal intermediate, GlcNAcMan₅GlcNAc₂, is formed. This structure is the substrate for Golgi α-mannosidase II (GMII), an enzyme that catalyzes the removal of the terminal α(1-3) and α(1-6) linked mannose residues.[4][10] This step is the committed checkpoint for the biosynthesis of complex N-glycans; its inhibition fundamentally alters the final glycan structures on mature glycoproteins.[4][5][10]
This compound is an exceptionally potent and selective inhibitor of GMII.[4][6] It exhibits virtually no activity against Mannosidase I, allowing researchers to precisely dissect the later stages of the Golgi processing pathway.[6] X-ray crystallography studies of this compound complexed with Drosophila GMII have provided profound insights into its mechanism.[4][7] The inhibitor astutely mimics a covalent mannosyl-enzyme intermediate that forms during catalysis.[7] Key structural features are critical for its high-affinity binding:
-
Aminocyclopentitol Core: The five-membered ring adopts a specific conformation within the active site that is not the most populated in solution, indicating an induced-fit binding model.[7]
-
Protonated Amine and Diol: The basicity of the primary amine and the neighboring cis-diol are essential for interacting with the enzyme's catalytic machinery, likely involving a key zinc ion in the active site.[5]
-
Thiomethyl Group: This moiety, which is absent in less potent analogs, is crucial for high-affinity binding. It makes critical hydrophobic and polar interactions within an aromatic pocket of the active site, significantly enhancing the inhibitor's potency.[7][11][12]
Cellular Ramifications: The Accumulation of Hybrid-Type N-Glycans
The direct and predictable consequence of GMII inhibition by this compound in a cellular context is the blockage of complex N-glycan formation and the resultant accumulation of hybrid-type oligosaccharides.[4][6] A classic experimental model to demonstrate this effect involves treating Madin-Darby Canine Kidney (MDCK) cells infected with the influenza virus. In the presence of this compound, the viral hemagglutinin glycoproteins are synthesized not with their typical complex-type glycans, but with aberrant hybrid structures.[5][6] This outcome is a direct confirmation that the inhibitor's target within the intact cellular machinery is indeed GMII.[6]
This ability to remodel the cellular glycome has significant implications. Changes in cell surface glycosylation are known determinants in tumor progression and metastasis.[4] Therefore, by preventing the formation of complex N-glycans often associated with oncogenic transformation, this compound and its derivatives serve as lead compounds for developing novel cancer therapeutics.[4][11]
Quantitative Inhibitory Profile
The potency and selectivity of this compound are best illustrated by comparing its inhibitory constants (IC₅₀ or Kᵢ) against various mannosidases.
| Enzyme Target | Source | Substrate | IC₅₀ / Kᵢ Value | Citation |
| Golgi α-Mannosidase II | Rat Liver | GlcNAc-Man₅GlcNAc | ~90 nM (IC₅₀) | [6] |
| Golgi α-Mannosidase II | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | ~10-15 nM (IC₅₀) | [6] |
| Jack Bean α-Mannosidase | Canavalia ensiformis | p-Nitrophenyl α-D-mannopyranoside | ~70 nM (IC₅₀) | [6] |
| Lysosomal α-Mannosidase | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | ~160 nM (IC₅₀) | [6] |
| Golgi α-Mannosidase I | Rat Liver | Not specified | Virtually inactive | [6] |
| α-Mannosidase | General | Not specified | 4.8 x 10⁻⁸ M (Kᵢ) | [8] |
Table 1: Comparative inhibitory concentrations of this compound against various α-mannosidases. The data highlights its nanomolar potency against Golgi Mannosidase II and other class II α-mannosidases, with marked inactivity towards Mannosidase I.
Visualizing the Mechanism and Experimental Workflow
To better understand the role of this compound, the following diagrams illustrate its point of intervention in the N-glycosylation pathway and a typical workflow for its cellular evaluation.
Caption: N-Linked Glycosylation Pathway showing this compound inhibition.
Caption: Workflow for analyzing this compound's effect in cells.
Protocols for Mechanistic Validation
Protocol 1: In Vitro α-Mannosidase Inhibition Assay
This protocol describes a colorimetric assay to determine the IC₅₀ value of this compound against a commercially available α-mannosidase.
Materials:
-
Jack Bean α-Mannosidase (or other purified mannosidase).
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-Man).
-
Inhibitor: this compound solution (serial dilutions).
-
Stop Solution: 0.2 M Sodium Carbonate.
-
96-well microplate and plate reader (405 nm).
Methodology:
-
Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a working solution of pNP-Man in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add 20 µL of Assay Buffer (for control) or 20 µL of the appropriate this compound dilution to designated wells.
-
Enzyme Addition: Add 20 µL of a diluted Jack Bean α-Mannosidase solution to each well. Incubate for 10 minutes at 37°C to allow inhibitor binding.
-
Initiate Reaction: Add 20 µL of the pNP-Man substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the control reaction remains within the linear range.
-
Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The solution will turn yellow in the presence of the product, p-nitrophenol.
-
Measurement: Read the absorbance of each well at 405 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each this compound concentration relative to the control (no inhibitor). Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Analysis of Cellular Glycoprotein Processing
This workflow outlines the steps to observe the shift from complex to hybrid N-glycans in cultured cells treated with this compound.
Materials:
-
Adherent cells (e.g., CHO or MDCK cells).
-
Cell culture medium and supplements.
-
This compound.
-
Radiolabel: [³H]mannose or [³⁵S]methionine.
-
Lysis buffer with protease inhibitors.
-
Antibody for a specific glycoprotein (optional).
-
Protein A/G beads (optional).
-
PNGase F enzyme.
-
Equipment for HPLC (e.g., with a HILIC column) or mass spectrometry.[13][14]
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with a desired concentration of this compound (e.g., 1-10 µM) for 1-2 hours.
-
Metabolic Labeling: Replace the medium with fresh medium containing this compound and a radiolabel (e.g., [³H]mannose). Incubate for 4-24 hours to allow for the synthesis of labeled glycoproteins.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Glycoprotein Isolation:
-
Total Glycoproteins: Proceed directly to glycan release.
-
Specific Glycoprotein: Use a specific antibody to immunoprecipitate the target glycoprotein from the cell lysate.
-
-
N-Glycan Release: Denature the isolated glycoproteins and treat them with the enzyme PNGase F overnight according to the manufacturer's protocol. This specifically cleaves the bond between the asparagine residue and the N-glycan.
-
Glycan Separation: Separate the released glycans from the protein components (e.g., by ethanol precipitation or using a C18 Sep-Pak cartridge).
-
Analytical Characterization: Analyze the purified glycan pool using an appropriate technique:
-
HPLC: Use HILIC-HPLC to separate glycans based on their size and structure. Compare the elution profiles of glycans from control versus this compound-treated cells. A shift towards earlier eluting peaks (characteristic of smaller, hybrid structures) is expected.[13]
-
Mass Spectrometry: Use MALDI-TOF or LC-MS to determine the exact masses of the glycans in the pool, confirming the presence of hybrid structures (e.g., Man₅GlcNAc₃) and the absence of complex structures.[14][15]
-
Conclusion and Future Directions
This compound is a powerful and precise molecular probe whose mechanism of action is centered on the competitive and reversible inhibition of Golgi α-mannosidase II. This action effectively halts the N-glycan processing pathway at a critical juncture, preventing the formation of complex-type oligosaccharides and causing the accumulation of hybrid structures. This well-characterized mechanism has solidified its role as an indispensable tool in glycobiology for studying the functional roles of specific glycan structures. Furthermore, its ability to modulate the cancer-associated glycophenotype continues to make this compound and its synthetic derivatives attractive candidates for the development of novel therapeutic agents.
References
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC. (2014-03-17). Available from: [Link]
-
Tropea, J. E., Kaushal, G. P., Pastuszak, I., Mitchell, M., Aoyagi, T., Molyneux, R. J., & Elbein, A. D. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. Available from: [Link]
-
Bella, M., et al. (2021). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 45(30), 13539-13548. Available from: [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC. (2008-09-25). Available from: [Link]
-
King, S. B., & Ganem, B. (1994). Synthetic Studies on this compound and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570. Available from: [Link]
-
Kuntz, D. A., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. The FEBS journal, 276(8), 2329–2341. Available from: [Link]
-
Kawatkar, S. P., Kuntz, D. A., Woods, R. J., Rose, D. R., & Boons, G. J. (2006). Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. Journal of the American Chemical Society, 128(32), 10650–10658. Available from: [Link]
-
Request PDF. Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. Available from: [Link]
-
Request PDF. The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by this compound. Available from: [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889. Available from: [Link]
-
Vallee, F., et al. (2008). Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. Proceedings of the National Academy of Sciences, 105(28), 9608-9613. Available from: [Link]
- King, S. B. (1994). Synthetic Studies on this compound and Its Derivatives: A New Family of Alpha-mannosidase Inhibitors. Cornell University.
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. Available from: [Link]
-
Knapp, S., & Dhar, T. G. M. (1991). Synthesis of the mannosidase II inhibitor this compound. The Journal of Organic Chemistry, 56(13), 4096-4097. Available from: [Link]
-
Mechref, Y., & Novotny, M. V. (2009). High-sensitivity Analytical Approaches for the Structural Characterization of Glycoproteins. Current analytical chemistry, 5(2), 118–132. Available from: [Link]
-
Zhang, Y., et al. (2013). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycans and Glycosaminoglycans as Clinical Biomarkers and Therapeutics. Available from: [Link]
-
Lu, H., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Nature Chemical Biology. Available from: [Link]
-
McDowell, W., et al. (1988). Inhibition of glycoprotein oligosaccharide processing in vitro and in influenza-virus-infected cells by alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene. Biochemical Journal, 256(1), 231-237. Available from: [Link]
-
Elbein, A. D. (1984). Glycoprotein Processing and Glycoprotein Processing Inhibitors. Plant Physiology, 74(2), 291-295. Available from: [Link]
-
McDowell, W., et al. (1988). Inhibition of glycoprotein oligosaccharide processing in vitro and in influenza-virus-infected cells by alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene. Biochemical Journal, 256(1), 231–237. Available from: [Link]
-
Varki, A., et al. (2015). Chemical Tools for Inhibiting Glycosylation. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Available from: [Link]
-
Northwestern University. (2014). Glycomic and glycoproteomic analysis of glycoproteins—a tutorial. Analytical and Bioanalytical Chemistry, 406(27), 6833-6847. Available from: [Link]
-
BCC Research. (2016). New Tools Sweetening the Pot for Clinical Applications of Glycobiology. Available from: [Link]
-
Lin, C. W., et al. (2018). Glycan analysis of therapeutic glycoproteins. mAbs, 10(8), 1163–1174. Available from: [Link]
-
Lu, H., et al. (2024). Biosynthesis of the α-D-mannosidase inhibitor (-)-Swainsonine. Nature Chemical Biology. Available from: [Link]
-
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651. Available from: [Link]
-
Hughes, R. C., & Feeney, J. (1987). Characterization of a mannosidase acting on alpha 1----3- and alpha 1----6-linked mannose residues of oligomannosidic intermediates of glycoprotein processing. European Journal of Biochemistry, 168(2), 227–235. Available from: [Link]
-
Tulsiani, D. R., & Touster, O. (1983). Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases. Archives of Biochemistry and Biophysics, 224(2), 594-600. Available from: [Link]
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. Glycobiology, 6(3), 265-270. Available from: [Link]
-
Yuk, I. H., et al. (2011). Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. Biotechnology and Bioengineering, 108(11), 2600-2610. Available from: [Link]
-
Bischoff, J., & Kornfeld, R. (1983). Mannosidases in Mammalian Glycoprotein Processing. Journal of Biological Chemistry, 258(13), 7907-7910. Available from: [Link]
-
Schneider, D. J. (2009). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 7(4), 271-278. Available from: [Link]
-
Datema, R., Romero, P. A., & Schwarz, R. T. (1987). Inhibitors of protein glycosylation and glycoprotein processing in viral systems. Pharmacology & Therapeutics, 33(2), 221-286. Available from: [Link]
-
Cheung, E. N., & Macauley, M. S. (2023). Glycosyltransferases as versatile tools to study the biology of glycans. Glycobiology, 33(12), 940–953. Available from: [Link]
-
Lotke, R., Petersen, M., & Sauter, D. (2024). Restriction of Viral Glycoprotein Maturation by Cellular Protease Inhibitors. Viruses, 16(3), 332. Available from: [Link]
-
Ito, K., et al. (2020). Effect of N-linked glycosylation at position 162 of hemagglutinin in influenza A virus A(H1N1)pdm09. Infection, Genetics and Evolution, 85, 104523. Available from: [Link]
-
National Center for Biotechnology Information. Increased mannosylation of N-linked protein glycosylation (Concept Id: C4022934). Available from: [Link]
-
Shon, D. J., & Bertozzi, C. R. (2022). Tools for Mammalian Glycoscience Research. Annual Review of Biochemistry, 91, 337-366. Available from: [Link]
-
Cherepanova, N. A., & Gilmore, R. (2016). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. Current Opinion in Structural Biology, 38, 101-107. Available from: [Link]
-
ResearchGate. N-linked glycosylation pathways leading to complex-type N-glycans. Available from: [Link]
-
Angiolillo, D. J., et al. (2009). Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy. Expert Review of Cardiovascular Therapy, 7(12), 1487-1502. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Glycoprotein Processing and Glycoprotein Processing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannosidases in Mammalian Glycoprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical Tools for Inhibiting Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]
Mannostatin A: A Deep Dive into the Competitive Inhibition of α-Mannosidase
<Technical Guide >
Abstract: This technical guide provides a comprehensive overview of Mannostatin A, a potent and specific competitive inhibitor of α-mannosidase. We will delve into its mechanism of action, provide a detailed experimental protocol for determining its inhibitory kinetics, and explore its applications in glycobiology research and as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of enzyme kinetics and cellular biology.
Introduction: The Critical Role of α-Mannosidases in Glycoprotein Processing
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification crucial for a vast array of biological processes. N-linked glycosylation, in particular, plays a pivotal role in protein folding, stability, trafficking, and cell-cell recognition.[1] This intricate process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, involving a series of highly regulated trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases.
α-Mannosidases are key enzymes in the N-glycan processing pathway, responsible for cleaving terminal mannose residues from oligosaccharide chains.[2] These enzymes are broadly classified into two families: Class 1 (GH family 47) and Class 2 (GH family 38).[2][3] Class 1 α-mannosidases, including ER α-mannosidase I and Golgi α-mannosidase I, are involved in the early stages of N-glycan trimming.[2][3] Class 2 α-mannosidases, such as Golgi α-mannosidase II, act later in the pathway and are critical for the maturation of N-glycans into complex and hybrid structures.[4]
Given their central role, the inhibition of α-mannosidases has become a powerful tool for studying glycoprotein processing and a promising strategy for therapeutic intervention in diseases like cancer, where aberrant glycosylation is a common feature.[5][6] this compound, a natural product isolated from the microorganism Streptoverticillium verticillus, has emerged as a highly potent and specific inhibitor of α-mannosidases.[7][8]
This compound: Profile of a Potent Inhibitor
Chemical Structure and Properties
This compound is a non-alkaloidal, aminocyclopentitol-containing compound with the molecular formula C6H13NO3S.[7][8] Its unique structure, featuring a five-membered ring, distinguishes it from many other glycosidase inhibitors that are typically azasugars.[9] The primary amine and the cis-diol functionalities are essential for its inhibitory activity.[9]
Mechanism of Action: Competitive Inhibition
This compound functions as a powerful competitive inhibitor of α-mannosidases, particularly Golgi α-mannosidase II.[10] Competitive inhibition occurs when the inhibitor molecule reversibly binds to the active site of the enzyme, the same site where the natural substrate would bind. This prevents the substrate from binding and, consequently, inhibits the enzymatic reaction.
The inhibitory potency of this compound is attributed to its ability to mimic the transition state of the mannosyl cation intermediate that forms during the hydrolysis of the glycosidic bond.[9] X-ray crystallography studies of Golgi α-mannosidase II complexed with this compound have revealed that the inhibitor adopts a specific conformation within the active site that closely resembles this transition state.[11] This high-affinity binding accounts for its low inhibition constants (Ki).
The N-Linked Glycosylation Pathway and the Site of this compound Inhibition
The processing of N-linked glycans is a sequential and highly organized process. The following diagram illustrates a simplified N-linked glycosylation pathway, highlighting the step catalyzed by Golgi α-mannosidase II, which is the primary target of this compound.
Caption: Simplified N-linked glycosylation pathway showing this compound inhibition of Golgi α-mannosidase II.
As depicted, the inhibition of Golgi α-mannosidase II by this compound leads to the accumulation of hybrid-type oligosaccharides and prevents the formation of complex N-glycans.[10] This specific blockade has made this compound an invaluable tool for dissecting the functional roles of different glycan structures.
Experimental Determination of this compound's Inhibitory Kinetics
To characterize the inhibitory effect of this compound on α-mannosidase, a robust enzymatic assay is required. The following protocol outlines a common method using a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases a yellow product (p-nitrophenol) upon cleavage, easily quantifiable by spectrophotometry.
Experimental Workflow
The overall workflow for determining the inhibition kinetics is as follows:
Caption: Workflow for determining the inhibition constant (Ki) of this compound.
Detailed Step-by-Step Protocol
Materials:
-
α-Mannosidase (e.g., from Jack Bean)[12]
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-mannosidase in the reaction buffer.
-
Prepare a stock solution of this compound in deionized water or an appropriate solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.
-
Prepare a stock solution of pNPM in the reaction buffer. Perform serial dilutions to obtain a range of substrate concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, set up reactions in triplicate for each substrate and inhibitor concentration.
-
Controls (Essential for data validation):
-
No Enzyme Control: Reaction buffer, substrate, and stop solution. (To measure background absorbance).
-
No Substrate Control: Reaction buffer, enzyme, and stop solution. (To ensure no background enzyme activity).
-
No Inhibitor Control: Reaction buffer, enzyme, and substrate at each concentration. (To determine the uninhibited reaction rates).
-
-
To each well, add the reaction buffer, the appropriate concentration of this compound (or vehicle for the no inhibitor control), and the enzyme solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the pNPM substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which both halts the enzymatic reaction and enhances the color of the p-nitrophenol product.
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve.
-
Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect at the y-axis.
-
Determine the apparent Km (Km_app) from the x-intercept of each line in the presence of the inhibitor.
-
Calculate the inhibition constant (Ki) using the following equation: Km_app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.
-
Expected Kinetic Data
The inhibitory potency of this compound varies depending on the source of the α-mannosidase. The following table summarizes some reported inhibition constants (Ki) and IC50 values.
| Enzyme Source | Inhibitor | Ki | IC50 |
| Rat Epididymal α-mannosidase | This compound | 4.8 x 10⁻⁸ M[7] | - |
| Jack Bean α-mannosidase | This compound | - | 70 nM[10] |
| Mung Bean α-mannosidase | This compound | - | 450 nM[10] |
| Rat Liver Lysosomal α-mannosidase | This compound | - | 160 nM[10] |
| Glycoprotein-processing Mannosidase II | This compound | - | ~10-15 nM (with pNPM)[10] |
Applications in Research and Potential Therapeutic Uses
A Tool for Glycobiology Research
As a specific inhibitor of Golgi α-mannosidase II, this compound is an indispensable tool for researchers studying the roles of complex N-glycans in various cellular processes. By treating cells with this compound, scientists can investigate the consequences of preventing the maturation of N-glycans, thereby elucidating their functions in protein folding, stability, and trafficking.
Potential in Cancer Therapy
Aberrant glycosylation is a hallmark of cancer, and changes in the structures of N-glycans on the cell surface are often associated with tumor progression and metastasis.[5] By inhibiting Golgi α-mannosidase II, this compound can alter the glycan profile of cancer cells, potentially leading to:
-
Reduced Metastasis: Changes in cell surface glycans can interfere with cell adhesion and migration.
-
Enhanced Immunogenicity: Altered glycans may be recognized as foreign by the immune system, leading to an anti-tumor immune response.
While this compound itself has not been developed as a frontline cancer drug, it and its analogs serve as important lead compounds in the design of more potent and selective glycosidase inhibitors for cancer therapy.[13]
Conclusion
This compound stands out as a highly potent and specific competitive inhibitor of α-mannosidase, particularly Golgi α-mannosidase II. Its unique chemical structure and mechanism of action make it an invaluable tool for dissecting the complexities of N-linked glycosylation. Furthermore, its ability to modulate the glycan landscape on cells provides a compelling rationale for the continued exploration of glycosidase inhibitors as potential therapeutic agents, especially in the context of oncology. The experimental framework provided in this guide offers a robust starting point for researchers aiming to characterize the inhibitory properties of this compound and similar compounds, paving the way for new discoveries in the dynamic field of glycobiology.
References
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]
-
Liebminger, E., Hüttner, S., Voglauer, R., Grass, J., Pöltl, G., Altmann, F., Mach, L., & Strasser, R. (2009). Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell, 21(12), 3850–3867. [Link]
-
Karavé, K. G., & Moremen, K. W. (2005). Family 47 Alpha-Mannosidases in N-glycan Processing. Methods in Enzymology, 405, 137–154. [Link]
-
Thompson, A. J., Dabin, J., & Davies, G. J. (2012). Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase. Proceedings of the National Academy of Sciences, 109(3), 781–786. [Link]
-
Moremen, K. W. (2002). Family 47 α-Mannosidases in N-Glycan Processing. Methods in Enzymology, 354, 137-154. [Link]
-
Liebminger, E., et al. (2009). Class I [alpha]-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell, 21(12), 3850-3867. [Link]
-
Vallee, F., et al. (2000). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of Biological Chemistry, 275(52), 41287-41292. [Link]
-
Křen, V., et al. (2011). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Organic & Biomolecular Chemistry, 9(4), 1077-1085. [Link]
-
Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(25), 9690–9695. [Link]
-
Chae, C. H., et al. (1996). Flexible Enantiodivergent Synthesis and Biological Activity of Mannostatin Analogues, New Cyclitol Glycosidase Inhibitors. The Journal of Organic Chemistry, 61(2), 472-479. [Link]
-
van den Bedem, H., et al. (2008). Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. The FEBS Journal, 275(18), 4565-4575. [Link]
-
King, S. B., & Ganem, B. (1994). Synthetic Studies on this compound and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570. [Link]
-
Kóna, J., et al. (2017). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 41(19), 10697-10705. [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. [Link]
-
Mariano, P. S., et al. (1995). Total synthesis of (±)‐this compound and derivatives. Angewandte Chemie International Edition in English, 34(12), 1329-1331. [Link]
-
Ogawa, S., et al. (1999). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of this compound. Bioorganic & Medicinal Chemistry Letters, 9(11), 1499-1504. [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. [Link]
-
Texas State University. (2024, July 29). TXST researchers discover anti-cancer properties in fungal compound. [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Family 47 α-Mannosidases in N-Glycan Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Family 47 alpha-mannosidases in N-glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TXST researchers discover anti-cancer properties in fungal compound : Newsroom : Texas State University [news.txst.edu]
- 7. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (Open Access) Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989) | Takaaki Aoyagi | 106 Citations [scispace.com]
- 9. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 13. Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Mannostatin A: A Precision Tool for the Specific Inhibition of Golgi α-Mannosidase II
An In-Depth Technical Guide for Researchers
Abstract
The study of N-linked glycosylation, a critical post-translational modification, requires precise molecular tools to dissect its complex enzymatic pathways. Golgi α-mannosidase II (GMII) represents a pivotal checkpoint in the maturation of N-glycans, converting hybrid structures into complex-type glycans. Alterations in this pathway are closely linked to various physiological and pathological states, including cancer metastasis. Mannostatin A, a naturally derived aminocyclopentitol, has emerged as a highly potent and specific inhibitor of GMII. This technical guide provides an in-depth exploration of this compound, from its molecular mechanism of action, elucidated by structural biology, to its practical application in the laboratory. We present detailed, field-proven protocols for both in vitro enzymatic assays and cell-based functional studies, designed to empower researchers in glycoscience and drug development to effectively utilize this powerful inhibitor.
The Central Role of Golgi α-Mannosidase II in N-Glycan Maturation
N-linked glycosylation is a fundamental process where a 14-sugar precursor oligosaccharide is attached to asparagine residues of nascent proteins in the endoplasmic reticulum (ER).[1] As these glycoproteins traffic through the ER and Golgi apparatus, this precursor is extensively modified by a series of glycosidases and glycosyltransferases.[2][3]
Golgi α-mannosidase II (GMII), a retaining Family 38 glycoside hydrolase, functions in the medial-Golgi as a key maturation enzyme.[4][5] Its primary role is to act upon the GlcNAcMan₅GlcNAc₂ intermediate, which is formed after the addition of a single N-acetylglucosamine (GlcNAc) residue by N-acetylglucosaminyltransferase I (GnT I).[6][7] GMII then selectively cleaves the terminal α(1,3)- and α(1,6)-linked mannose residues, producing the GlcNAcMan₃GlcNAc₂ core structure.[4][8] This trimming step is obligatory for the subsequent action of other transferases that build the characteristic antennae of complex and hybrid N-glycans.[7] Consequently, the inhibition of GMII serves as a powerful method to halt the glycosylation cascade at a specific juncture, leading to an accumulation of hybrid-type oligosaccharides.[9]
Caption: N-Glycan maturation pathway highlighting the GMII checkpoint.
This compound: A Potent and Specific GMII Inhibitor
This compound is a potent, reversible, and competitive inhibitor of class II α-mannosidases, originally isolated from the soil microorganism Streptoverticillus.[4][8][10] Unlike many glycosidase inhibitors that are azasugar alkaloids (e.g., swainsonine), this compound possesses a unique aminocyclopentitol structure.[8][11] This structural distinction contributes to its remarkable specificity and potency.
Mechanism of Competitive Inhibition: A Structural Perspective
X-ray crystallography studies of Drosophila GMII (dGMII) in complex with this compound have provided atomic-level insights into its inhibitory mechanism.[8][12] The enzyme utilizes a two-stage catalytic mechanism involving two key aspartic acid residues: one acting as a catalytic nucleophile (Asp204 in dGMII) and the other as a general acid/base catalyst (Asp341 in dGMII).[4][8]
This compound effectively inhibits this process by acting as a transition-state analogue. It mimics the covalent mannosyl-enzyme intermediate that forms during catalysis, which adopts a high-energy ¹S₅ skew boat conformation.[8][12]
Key interactions that stabilize this compound in the GMII active site include:
-
Transition-State Mimicry: The five-membered ring of this compound adopts a conformation in the bound state that closely resembles the proposed mannosyl oxacarbenium ion intermediate.[8][11]
-
Crucial Thiomethyl Group: The thiomethyl group, a defining feature of this compound, is critical for its high affinity.[8][13] It inserts into a hydrophobic pocket near the active site, making both polar and non-polar interactions and enhancing the binding potency significantly compared to analogues lacking this moiety.[4][8]
-
Hydrogen Bonding Network: The inhibitor's hydroxyl and amino groups form a network of hydrogen bonds with active site residues, including a crucial interaction with the backbone carbonyl of Arg876, which is vital for its high potency.[4][13]
Caption: Workflow for cell-based analysis of GMII inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells, which were used in early studies, or CHO cells) in appropriate media. [9] * Seed cells in culture plates to reach ~50% confluency on the day of treatment.
-
Prepare a working solution of this compound in the culture medium at the desired final concentration (typically 1-10 µM). Also prepare a vehicle control (e.g., DMSO in medium).
-
Replace the medium on the cells with the this compound-containing medium or the vehicle control medium.
-
Incubate for 24-72 hours. The optimal time should be determined empirically.
-
-
Glycoprotein Extraction:
-
Wash cells twice with cold PBS and harvest by scraping.
-
Pellet the cells by centrifugation.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
N-Glycan Release and Analysis:
-
Denature an aliquot of the protein extract (e.g., 50-100 µg) by heating in the presence of SDS and DTT.
-
Release the N-linked glycans by overnight incubation with Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's protocol.
-
Isolate the released glycans from the protein backbone (e.g., using a C18 solid-phase extraction cartridge).
-
Fluorescently label the reducing end of the free glycans (e.g., with 2-aminobenzamide, 2-AB).
-
Analyze the labeled glycan pool using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection. Compare the chromatograms from treated and untreated cells. An increase in peaks corresponding to hybrid glycan structures (e.g., GlcNAcMan₅GlcNAc₂) is indicative of GMII inhibition.
-
Alternatively, analyze the released glycans by MALDI-TOF or LC-MS for more detailed structural confirmation.
-
Applications in Research and Drug Development
The specific inhibition of GMII by this compound provides a powerful tool for several research areas:
-
Cancer Biology: Abnormal glycosylation, particularly the increased branching of complex N-glycans, is a hallmark of cancer and is associated with metastasis. [4][5]this compound can be used to block the formation of these structures, allowing researchers to study the functional consequences and explore GMII as a therapeutic target. [13][14]* Glycobiology: As a precise molecular probe, this compound helps elucidate the roles of specific glycan structures in protein folding, trafficking, and function.
-
Drug Development: The structure of this compound bound to GMII serves as a critical blueprint for the rational design of novel, even more potent and selective GMII inhibitors for therapeutic use. [4][15][16]While this compound itself has limitations for clinical development, its mechanism provides a foundation for creating next-generation drugs. [17][18]
Conclusion
This compound stands out as an indispensable tool in the field of glycoscience. Its high potency and specificity for Golgi α-mannosidase II, grounded in a well-understood structural mechanism of action, allow for the precise manipulation of the N-glycan maturation pathway. The protocols detailed in this guide provide a reliable foundation for researchers to leverage this compound in their investigations, whether for fundamental studies of glycosylation or for exploring novel therapeutic strategies targeting this critical enzymatic checkpoint.
References
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014). PMC. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008). PMC. [Link]
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. (2009). PubMed. [Link]
-
Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. (2006). PubMed. [Link]
-
The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by this compound. (2009). Request PDF on ResearchGate. [Link]
-
Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. (2006). Journal of the American Chemical Society. [Link]
-
Synthesis of an α-mannosidase inhibitor, (±)-mannostatin A and its isomer. (1995). RSC Publishing. [Link]
-
Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. (2010). PubMed. [Link]
-
This compound, a new glycoprotein-processing inhibitor. (1990). PubMed. [Link]
-
Total synthesis of (±)‐this compound and derivatives by Mariano and co‐workers. (2000). ResearchGate. [Link]
-
This compound, a new glycoprotein-processing inhibitor. (1990). Biochemistry. [Link]
-
Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. (2001). PMC. [Link]
-
Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (2022). PMC. [Link]
-
Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. (2021). New Journal of Chemistry (RSC Publishing). [Link]
-
Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (2022). ACS Publications. [Link]
-
Synthesis of the mannosidase II inhibitor this compound. (1997). The Journal of Organic Chemistry. [Link]
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Structure, mechanism and inhibition of Golgi α-mannosidase II. (2012). PubMed. [Link]
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3. (1989). PubMed. [Link]
-
Probing the substrate specificity of Golgi alpha-mannosidase II by use of synthetic oligosaccharides and a catalytic nucleophile mutant. (2008). PubMed. [Link]
-
Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. (2008). PNAS. [Link]
-
Chemists restructure an old natural product: Discovery a highly specific Golgi α-mannosidase inhibitor as a new anticancer agent. (2022). Academia Sinica. [Link]
-
Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (2008). PMC. [Link]
-
Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (2008). ResearchGate. [Link]
-
Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. (2023). PMC. [Link]
-
Essential and mutually compensatory roles of α-mannosidase II and α-mannosidase IIx in N-glycan processing in vivo in mice. (2007). PNAS. [Link]
-
The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy. (2013). PMC. [Link]
-
Constructing a human complex type N-linked glycosylation pathway in Kluyveromyces marxianus. (2020). PLOS One. [Link]
-
Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. (2022). MDPI. [Link]
-
Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. (2011). PubMed. [Link]
-
Machine learning applications in drug development. (2018). PMC. [Link]
-
Applications of machine learning in drug discovery and development. (2019). PubMed. [Link]
-
N-linked glycosylation pathways leading to complex-type N-glycans. (2010). ResearchGate. [Link]
-
Protocol for behavioral tests using chemogenetically manipulated mice. (2021). PMC. [Link]
-
Innovations in Chemical Modalities for Drug Development. (2024). Scientia Potentia Est. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sinica.edu.tw [sinica.edu.tw]
- 18. romeshcollins.com [romeshcollins.com]
Mannostatin A biosynthesis and total synthesis methods
An In-depth Technical Guide to the Biosynthesis and Total Synthesis of Mannostatin A
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a potent and selective inhibitor of α-mannosidases, particularly Golgi α-mannosidase II, a critical enzyme in the N-linked glycoprotein processing pathway. Isolated from the microorganism Streptoverticillium verticillus, its unique aminocyclopentitol core structure, distinct from common alkaloidal inhibitors, has made it a subject of intense interest for both biochemical research and as a lead compound in drug discovery.[1][2] This guide provides a comprehensive technical overview of the current understanding of this compound, covering its biological mechanism, a proposed biosynthetic pathway, and a comparative analysis of key total synthesis strategies developed to access this complex molecule.
Introduction: The Significance of this compound
This compound, along with its closely related analogue Mannostatin B, was first isolated in 1989 from the fermentation broth of Streptoverticillium verticillus var. quintum.[2] It belongs to a class of compounds known as glycosidase inhibitors, which are powerful tools for studying the intricate pathways of glycoprotein synthesis and function.
Structurally, this compound is characterized by a highly substituted aminocyclopentitol ring containing a thiomethyl group. This non-alkaloidal structure is a key feature, distinguishing it from other well-known mannosidase inhibitors like swainsonine. Its biological importance stems from its potent and competitive inhibition of specific α-mannosidases.[1][2]
The primary target of this compound is Golgi α-mannosidase II, an enzyme that plays a pivotal role in the trimming of mannose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[1] By inhibiting this enzyme, this compound disrupts the maturation of complex-type N-glycans, leading to an accumulation of hybrid-type oligosaccharides. This disruption of the glycosylation landscape on the cell surface has profound implications for cellular processes such as cell-cell recognition, signaling, and viral infection, making this compound a valuable probe for glycobiology and a potential therapeutic agent for diseases like cancer and viral infections.[1]
Biological Activity and Mechanism of Action
This compound exhibits highly specific inhibitory activity. It is a potent competitive inhibitor of various α-mannosidases but shows little to no activity against other glycosidases like α- and β-glucosidases or galactosidases.[1] The core of its inhibitory power lies in the protonated amino group and the stereochemistry of the hydroxyl groups, which are thought to mimic the transition state of the natural substrate, the mannosyl cation, during enzymatic hydrolysis. The thiomethyl group also plays a critical role in binding affinity.
| Enzyme Source | Type | IC50 / Kᵢ Value |
| Rat Epididymal α-mannosidase | α-Mannosidase | Potent (not quantified)[1] |
| Jack Bean α-mannosidase | α-Mannosidase | IC50 ≈ 70 nM[1] |
| Mung Bean α-mannosidase | α-Mannosidase | IC50 ≈ 450 nM[1] |
| Rat Liver Lysosomal α-mannosidase | α-Mannosidase | IC50 ≈ 160 nM[1] |
| Glycoprotein-processing enzyme | Mannosidase II | IC50 ≈ 10-15 nM[1] |
| General (competitive inhibition) | α-D-mannosidase | Kᵢ = 4.8 x 10⁻⁸ M (48 nM)[2] |
Table 1: Summary of the inhibitory activity of this compound against various α-mannosidases.
The Biosynthesis of this compound: A Proposed Pathway
While the specific biosynthetic gene cluster (BGC) for this compound in Streptoverticillium verticillus has not yet been fully elucidated in the published literature, a plausible pathway can be proposed based on the biosynthesis of other aminocyclitol natural products and fundamental biochemical principles.[3][4] The pathway must account for the formation of the C5 carbocyclic core, the installation of the amino group, and the introduction of the unique thiomethyl moiety.
Hypothetical Biosynthetic Steps:
-
Cyclopentane Core Formation: The pathway likely initiates from a five-carbon sugar phosphate, such as D-ribulose-5-phosphate from the pentose phosphate pathway. An enzyme, possibly a carbocyclase or aldolase-type enzyme, would catalyze an intramolecular condensation to form a cyclopentanone or cyclopentanol precursor.
-
Stereospecific Hydroxylations: A series of oxidoreductases (dehydrogenases and reductases) would then act upon the carbocyclic intermediate to install the three hydroxyl groups with the specific stereochemistry seen in this compound.
-
Amination: The amino group is likely installed via reductive amination of a ketone intermediate. This step would involve an aminotransferase, which typically utilizes L-glutamine or L-aspartate as the primary amine donor, a mechanism observed in the biosynthesis of other aminocyclitol antibiotics.[3][4]
-
Thiomethylation: The final key step is the introduction of the thiomethyl (-SCH₃) group. This is likely a two-step process. First, a sulfur donor like L-cysteine is appended to the cyclopentane ring via a synthase. Subsequently, a methyltransferase would use S-adenosyl methionine (SAM) as a methyl donor to methylate the sulfur atom, completing the biosynthesis.
Total Synthesis Strategies for this compound
The dense stereochemical complexity and unique functionality of this compound have made it an attractive target for total synthesis. Several distinct and elegant strategies have been developed, typically falling into two categories: those starting from chiral pool materials (like carbohydrates) and those constructing the ring system de novo.
Strategy 1: The Carbohydrate Chiral Pool Approach (Vasella, 2003)
One prominent strategy utilizes a carbohydrate as the starting material, leveraging its inherent stereochemistry to control the formation of the cyclopentane ring. The synthesis reported by Vasella and coworkers exemplifies this approach, starting from a protected N-amino-ribonolactam.
Retrosynthetic Analysis: The key retrosynthetic disconnection is the oxidative rearrangement of an N-amino-glyconolactam to form the functionalized cyclopentane core. This elegantly transforms the pyranose-like structure of the starting material into the target carbocycle. The thiomethyl group is envisioned to be installed late-stage via nucleophilic opening of an epoxide or aziridine intermediate.
Causality in Experimental Choices:
-
Starting Material: D-ribose is chosen as it provides the correct stereochemistry for three of the chiral centers that will be present in the final cyclopentane ring.
-
Key Transformation: The oxidation of the N-amino-ribonolactam with lead tetraacetate is the cornerstone of this synthesis. This reaction proceeds through a unique rearrangement mechanism to forge the five-membered ring, simultaneously installing the required amine functionality. This choice avoids the more common but often less stereocontrolled methods of cyclopentane construction like aldol condensations or ring-closing metathesis.
Strategy 2: The Enantioselective de novo Synthesis (Ganem, 1990)
An alternative to the chiral pool approach is to build the molecule from simple, achiral precursors using asymmetric reactions to set the stereochemistry. The first enantioselective synthesis by Ganem's group showcases this powerful strategy.
Key Steps and Logic:
-
The synthesis begins with the Diels-Alder reaction of furan with a dienophile, which efficiently creates a bicyclic scaffold.
-
Enzymatic desymmetrization of a meso-diol intermediate is a critical step, using a lipase to selectively acylate one of the two enantiotopic hydroxyl groups. This establishes the initial stereocenter from which the others are derived.
-
The core aminocyclopentitol structure is unmasked through a series of functional group manipulations of the bicyclic intermediate.
-
This approach demonstrates the power of combining classic organic reactions with biocatalysis to achieve high enantiopurity.
Comparison of Synthetic Routes
| Feature | Vasella Approach (2003) | Ganem Approach (1990) |
| Starting Material | D-Ribose (Chiral Pool) | Furan (Achiral) |
| Key Strategy | Oxidative rearrangement of a glyconolactam | Diels-Alder followed by enzymatic desymmetrization |
| Stereocontrol Source | Inherent in starting material | Asymmetric enzymatic reaction |
| Key Advantage | High stereocontrol derived from carbohydrate | Elegant construction of the core from simple materials |
Experimental Protocols: A Key Transformation
To provide a practical insight, the following is a representative protocol for a key step in many this compound syntheses: the introduction of the thiomethyl group via nucleophilic opening of an activated intermediate. This protocol is a generalized representation based on common synthetic steps.
Objective: To install the C-S bond via nucleophilic attack of a thiolate on an epoxide.
Protocol: Thiomethylation of a Cyclopentyl Epoxide Intermediate
-
Reagent Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve the protected aminocyclopentyl epoxide intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M).
-
In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe). This can be done by carefully adding sodium hydride (1.5 eq, 60% dispersion in mineral oil) to a solution of methanethiol in anhydrous DMF at 0°C. Caution: Methanethiol is a toxic, flammable gas with a strong odor. Handle only in a well-ventilated fume hood.
-
-
Reaction Execution:
-
Cool the solution of the epoxide intermediate to 0°C using an ice-water bath.
-
Slowly add the freshly prepared sodium thiomethoxide solution (1.5 eq) to the epoxide solution via cannula.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 4-6 hours).
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiomethylated product.
-
Self-Validation: The success of the reaction is confirmed by NMR spectroscopy (disappearance of epoxide signals and appearance of a new singlet around δ 2.1 ppm for the -SCH₃ protons) and mass spectrometry (observation of the correct molecular ion for the product). The regioselectivity of the epoxide opening is confirmed by 2D NMR experiments (NOESY/COSY).
Conclusion
This compound remains a molecule of high importance at the interface of chemistry and biology. While its total synthesis has been masterfully achieved through various creative strategies, providing access to the natural product and its analogues for biological study, its biosynthesis in Streptoverticillium verticillus remains an open field of inquiry. The elucidation of its biosynthetic gene cluster and the characterization of the involved enzymes would not only provide profound insights into how nature constructs such a unique inhibitor but could also open doors to chemoenzymatic and synthetic biology approaches for producing novel, potent glycosidase inhibitors for therapeutic development.
References
-
ResearchGate. (n.d.). a) Bioactivities of aminocyclopentitols. B) Proposed biosynthesis. [Diagram]. Retrieved from [Link]
-
Walker, J. B. (1995). Enzymatic synthesis of aminocyclitol moieties of aminoglycoside antibiotics from inositol by Streptomyces spp.: detection of glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities in a spectinomycin producer. Journal of Bacteriology, 177(3), 818–822. Available at: [Link]
-
Walker, J. B. (1995). Enzymatic Synthesis of Aminocyclitol Moieties of Aminoglycoside Antibiotics From Inositol by Streptomyces Spp.: Detection of Glutamine-Aminocyclitol Aminotransferase and Diaminocyclitol Aminotransferase Activities in a Spectinomycin Producer. PubMed. Retrieved from [Link]
-
Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. PubMed. Retrieved from [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. PubMed. Retrieved from [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of aminocyclitol moieties of aminoglycoside antibiotics from inositol by Streptomyces spp.: detection of glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities in a spectinomycin producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of aminocyclitol moieties of aminoglycoside antibiotics from inositol by Streptomyces spp.: detection of glutamine-aminocyclitol aminotransferase and diaminocyclitol aminotransferase activities in a spectinomycin producer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of Mannostatin A Analogs for Glycosidase Inhibition
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Mannostatin A, a naturally occurring aminocyclopentitol produced by Streptoverticillium verticillus, stands as a benchmark inhibitor for Class II α-mannosidases, particularly the Golgi α-mannosidase II (GMII) enzyme crucial for N-glycan processing.[1][2][3] Its unique non-alkaloidal structure and potent, competitive inhibitory mechanism make it a compelling scaffold for the development of therapeutic agents targeting diseases characterized by aberrant glycosylation, such as cancer.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. We will deconstruct the core pharmacophore, examine the functional consequences of targeted chemical modifications, present a consolidated view of inhibitory data, and provide robust experimental protocols for evaluating novel analogs. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design of potent and selective glycosidase inhibitors.
The Central Role of α-Mannosidase II and Its Inhibition
The N-Glycan Processing Pathway: A Critical Cellular Process
N-linked glycosylation is a fundamental post-translational modification that dictates the structure and function of a vast number of proteins. This process occurs through a highly regulated series of enzymatic steps in the endoplasmic reticulum and Golgi apparatus. Golgi α-mannosidase II (GMII) is a key enzyme in this pathway, responsible for trimming α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[2] This trimming is a prerequisite for the synthesis of complex and hybrid N-glycans. In many cancer cells, altered surface glycans contribute to metastasis and immune evasion, making the enzymes in this pathway, like GMII, attractive therapeutic targets.[2]
Diagram: Site of this compound Action in N-Glycan Processing
Caption: this compound inhibits Golgi α-mannosidase II, blocking complex N-glycan synthesis.
This compound: A Potent and Specific Inhibitor
Discovered as a metabolite from Streptoverticillium verticillus, this compound is a potent competitive inhibitor of several Class II α-mannosidases.[1][3] It is particularly effective against GMII, with reported IC₅₀ values in the low nanomolar range (10-15 nM).[1][4] Unlike many glycosidase inhibitors which are sugar mimics (azasugars), this compound possesses a distinct (1R,2R,3R,4R,5S)-1-(methylthio)-2,3,4-trihydroxy-5-aminocyclopentane core structure.[5][6] This unique carbocyclic scaffold provides a robust framework for synthetic modification to probe and enhance its biological activity.
Deconstructing the Pharmacophore: Key Structural Features
The inhibitory potency of this compound is derived from the precise spatial arrangement of its functional groups, which mimic the transition state of the mannoside substrate in the enzyme's active site. X-ray crystallography studies with Drosophila GMII have been instrumental in revealing the molecular basis of its inhibition.[2]
Diagram: Core Structure and Modification Sites of this compound
Caption: Key sites for analog synthesis on the this compound scaffold.
Key interactions within the GMII active site include:
-
The Amino Group (C5): The protonated amine forms critical hydrogen bonds, acting as a mimic of the oxocarbenium ion transition state.
-
The Triol System (C2, C3, C4): The hydroxyl groups engage in a network of hydrogen bonds with active site residues, mirroring the interactions of the mannose substrate.
-
The Thioether Group (C1): The thiomethyl group occupies a hydrophobic pocket, contributing significantly to binding affinity.[2]
Structure-Activity Relationship (SAR) of Analogs
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent mannosidase inhibition.
Modifications at the C1-Thioether Position
The substituent at the C1 position is a major determinant of inhibitory activity.
-
Sulfur Atom vs. Oxygen: Replacing the sulfur with an oxygen atom to create the O-methyl analog leads to a surprising two-fold enhancement in activity against Jack bean α-mannosidase.[4][6] This critical finding suggests that the hydrophobic interaction of the methyl group is more important than the sulfur atom itself for potent inhibition.[6]
-
Oxidation of Sulfur: Oxidation of the thioether to the corresponding diastereomeric sulfoxides or the sulfone results in compounds that are still potent competitive inhibitors, albeit with slightly reduced activity compared to this compound.[5] For example, mannostatin sulfone exhibits a Kᵢ of 126 ± 16 nM against Jack bean α-mannosidase.[5]
-
Alkyl Chain Modification: Replacing the S-methyl with an S-ethyl group or removing the methyl group entirely (demethylthio- derivative) leads to a decrease in inhibitory potential, highlighting the optimized nature of the methyl group for fitting into the active site's hydrophobic pocket.[6]
The Indispensable C5-Amino Group
The primary amine at C5 is arguably the most critical functional group for activity.
-
N-Acetylation: Acetylation of the amino group completely abolishes inhibitory activity.[1] This is because the protonated amine is essential for mimicking the positively charged transition state and forming a key salt bridge in the enzyme active site.
-
N-Alkylation: While N-acetylation is detrimental, N-benzylation results in an analog that retains good inhibitory activity (Kᵢ = 380 ± 81 nM), although it is less potent than the parent compound.[5] This indicates that while the primary amine is optimal, some bulk is tolerated at this position.
Stereochemistry of the Cyclopentane Core
The specific stereochemistry of the hydroxyl groups is vital for high-affinity binding.
-
Epimerization: The total synthesis of the 3,4-bis-epi-mannostatin A analog, where the stereochemistry at C3 and C4 is inverted, resulted in a significant loss of potency.[5] However, this analog still acted as a modest competitive inhibitor (Kᵢ of 16 ± 2 µM), demonstrating that while the precise polyol arrangement is crucial for nanomolar affinity, alternative configurations can still achieve micromolar inhibition.[5]
-
Hydroxymethyl Analogs: Synthetic expansion of the scaffold, such as the introduction of a hydroxymethyl group, has been explored. These analogs were found to be active against GMIIb, with IC₅₀ values in the 3–43 μM range.[4][7] This demonstrates that the active site can accommodate larger structures, but typically at the cost of the high potency seen with the parent molecule.
Data Compendium: Inhibitory Activity of this compound Analogs
The following table summarizes the inhibitory activities of key this compound analogs against various α-mannosidases, providing a quantitative basis for the SAR discussion.
| Compound | Modification | Target Enzyme | Inhibitory Value (IC₅₀ / Kᵢ) | Reference |
| This compound | Parent Compound | Jack Bean α-Mannosidase | 70 nM (IC₅₀) | [1] |
| Rat Liver Lysosomal α-Mannosidase | 160 nM (IC₅₀) | [1] | ||
| Mannosidase II | 10-15 nM (IC₅₀) | [1] | ||
| Drosophila GMIIb | 3 µM (IC₅₀) | [7] | ||
| N-Acetyl-Mannostatin A | C5-Amine Acetylated | Mannosidase II | No inhibitory activity | [1] |
| Mannostatin Sulfone | C1-Thioether Oxidized | Jack Bean α-Mannosidase | 126 ± 16 nM (Kᵢ) | [5] |
| N-Benzyl-Mannostatin A | C5-Amine Benzylated | Jack Bean α-Mannosidase | 380 ± 81 nM (Kᵢ) | [5] |
| 3,4-bis-epi-Mannostatin A | C3, C4 Stereochemistry Inverted | Jack Bean α-Mannosidase | 16 ± 2 µM (Kᵢ) | [5] |
| O-Methyl Analog | C1-Sulfur replaced with Oxygen | Jack Bean α-Mannosidase | ~2x more active than this compound | [4][6] |
| Homothis compound | Hydroxymethyl Analog | Drosophila GMIIb | 3 µM (IC₅₀) | [7] |
Experimental Protocols for SAR Evaluation
Conceptual Workflow for Analog Synthesis
The synthesis of this compound and its analogs is a significant chemical challenge that has been approached through various enantioselective routes.[4] A common strategy involves the stereocontrolled functionalization of a carbocyclic core derived from a chiral starting material, such as L-ribose or through an asymmetric hetero-Diels-Alder reaction.[5][7]
Diagram: Generalized Workflow for Analog Synthesis and Evaluation
Caption: Iterative cycle of analog design, synthesis, and biochemical testing.
Protocol: In Vitro α-Mannosidase Inhibition Assay
This protocol describes a standard colorimetric assay for determining the inhibitory potency (IC₅₀) of this compound analogs using Jack Bean α-mannosidase and the chromogenic substrate p-nitrophenyl α-D-mannopyranoside (pNP-Man).
1. Materials and Reagents:
-
Jack Bean α-Mannosidase (JBMan) (e.g., Sigma-Aldrich)
-
p-Nitrophenyl α-D-mannopyranoside (pNP-Man) (Substrate)
-
This compound analog (Test Inhibitor)
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 4.5
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
-
Prepare Reagent Solutions:
-
Enzyme Stock: Prepare a stock solution of JBMan in Assay Buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 30 minutes.
-
Substrate Stock: Prepare a 10 mM stock solution of pNP-Man in Assay Buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the test analog in Assay Buffer. A typical starting concentration might be 1 mM, serially diluted 10-fold.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the appropriate Inhibitor dilution to the test wells. For control wells (100% activity), add 10 µL of Assay Buffer. For blank wells (no enzyme), add 20 µL of Assay Buffer.
-
Add 20 µL of the JBMan enzyme solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the pNP-Man substrate solution to all wells to initiate the reaction. The final volume is 100 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Read Plate:
-
Stop the reaction by adding 100 µL of Stop Solution to all wells. The high pH of the Stop Solution both terminates the enzymatic reaction and converts the p-nitrophenol product to the yellow p-nitrophenolate ion.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
The extensive SAR studies on this compound have established a clear blueprint for high-potency inhibition of α-mannosidases. The key takeaways are:
-
A protonated primary amine at C5 is essential for activity.
-
The stereochemistry of the triol system is critical for precise positioning in the active site.
-
A small hydrophobic group at C1 , ideally an O-methyl or S-methyl group, significantly enhances binding affinity.
A major challenge that remains is achieving selectivity. Many potent GMII inhibitors, including this compound, also inhibit lysosomal α-mannosidase, which can lead to undesirable side effects mimicking the lysosomal storage disease mannosidosis.[4][8] Future research must focus on exploiting subtle structural differences between the active sites of Golgi and lysosomal mannosidases to design next-generation analogs with improved selectivity. The strategic placement of larger or conformationally restricted substituents, guided by structural biology and computational modeling, will be paramount in developing clinically viable therapeutics based on the remarkable this compound scaffold.
References
-
Bella, M., et al. (2021). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 45, 13539-13548. [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. [Link]
-
King, S. B., & Ganem, B. (1994). Synthetic Studies on this compound and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570. [Link]
-
Vallee, F., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. PLoS ONE, 9(3), e91845. [Link]
-
ResearchGate. (n.d.). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3. The Journal of Antibiotics, 42(6), 883-889. [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry. [Link]
-
Hu, G., et al. (2003). Cyclopentanes from N-amino-glyconolactams. A synthesis of this compound. Chemical Communications, (8), 952-953. [Link]
-
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651. [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Studies on the Inhibitory Effects of Mannostatin A
Introduction: Unveiling a Novel Glycosylation Inhibitor
In the landscape of glycosylation research, the discovery of potent and specific inhibitors of processing enzymes has been instrumental in elucidating the complex pathways of N-linked oligosaccharide biosynthesis. In 1989, a significant breakthrough emerged from the screening of microbial metabolites with the isolation of Mannostatin A from the culture broth of Streptoverticillium verticillus.[1][2] This discovery, spearheaded by Aoyagi and colleagues, introduced a novel, non-alkaloidal inhibitor of α-D-mannosidase, distinguishing it from previously identified inhibitors like swainsonine.[1][2] this compound, a competitive inhibitor with a unique aminocyclopentitol structure, quickly garnered attention for its potent and selective action against specific α-mannosidases, particularly those involved in the later stages of glycoprotein processing.[1][2][3] This guide provides a comprehensive technical overview of the foundational studies that characterized the inhibitory properties of this compound, offering insights into the experimental designs and key findings that established its importance as a tool in glycobiology and a lead compound in drug development.
The Molecular Basis of Inhibition: A Competitive and Selective Mechanism
Early investigations into the mechanism of this compound revealed its function as a potent, competitive inhibitor of α-D-mannosidase.[1][2] This mode of inhibition signifies that this compound reversibly binds to the active site of the enzyme, competing with the natural mannose-containing substrate. The inhibition constants (Ki) for Mannostatins A and B were determined to be 4.8 x 10⁻⁸ M, highlighting their strong affinity for the target enzyme.[1][2]
Subsequent detailed studies elucidated the remarkable selectivity of this compound. It was found to be a powerful inhibitor of Golgi mannosidase II, an enzyme crucial for the trimming of α-1,3- and α-1,6-linked mannose residues in the final stages of N-glycan processing. In contrast, it displayed virtually no activity against Golgi mannosidase I, which is responsible for the removal of α-1,2-linked mannose residues earlier in the pathway. This specificity was a key finding, as it allowed researchers to dissect the sequential steps of glycoprotein maturation.[4]
The structural features of this compound are critical for its inhibitory activity. The aminocyclopentitol ring is thought to mimic the oxocarbenium ion-like transition state of the mannosidase-catalyzed reaction. Furthermore, studies on synthetic analogs have demonstrated that the thiomethyl group and the stereochemistry of the hydroxyl and amino groups are essential for potent inhibition.
Quantitative Analysis of this compound's Inhibitory Potency
The early characterization of this compound involved determining its inhibitory concentration (IC50) and inhibition constant (Ki) against a panel of α-mannosidases from various sources. These quantitative data were crucial for establishing its potency and selectivity.
| Enzyme Source | Substrate | IC50 (nM) | Ki (M) | Reference |
| Jack Bean α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | 70 | - | Tropea et al., 1990 |
| Mung Bean α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | 450 | - | Tropea et al., 1990 |
| Rat Liver Lysosomal α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | 160 | - | Tropea et al., 1990 |
| Rat Liver Golgi Mannosidase II | p-Nitrophenyl-α-D-mannopyranoside | 10-15 | - | Tropea et al., 1990 |
| Rat Liver Golgi Mannosidase II | [³H]Mannose-labeled GlcNAcMan₅GlcNAc | 90 | - | Tropea et al., 1990 |
| α-D-Mannosidase | Not Specified | - | 4.8 x 10⁻⁸ | Aoyagi et al., 1989[1][2] |
Visualizing the Impact on Glycoprotein Processing
The selective inhibition of Golgi mannosidase II by this compound has a profound effect on the maturation of N-linked oligosaccharides. By blocking the trimming of α-1,3- and α-1,6-linked mannose residues, this compound treatment leads to the accumulation of hybrid-type oligosaccharides at the expense of complex-type structures.
Caption: Inhibition of Golgi Mannosidase II by this compound.
Experimental Protocols from Early Studies
The following protocols are representative of the methodologies employed in the foundational research on this compound.
Protocol 1: In Vitro α-Mannosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against α-mannosidase using a chromogenic substrate.
Materials:
-
α-Mannosidase (e.g., from Jack Bean or purified from rat liver lysosomes)[5][6]
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (PNP-mannoside)
-
Assay Buffer: 0.1 M sodium acetate buffer, pH 4.5
-
Stop Solution: 0.2 M sodium carbonate
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 10 µL of varying concentrations of this compound to the appropriate wells. For control wells, add 10 µL of assay buffer.
-
Add 20 µL of the α-mannosidase solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of a 5 mM PNP-mannoside solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Analysis of N-linked Oligosaccharides from Viral Glycoproteins
This protocol describes the investigation of this compound's effect on glycoprotein processing in influenza virus-infected Madin-Darby canine kidney (MDCK) cells.[7]
Materials:
-
MDCK cells
-
Influenza virus
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
[²H]mannose or other radiolabeled sugar precursor
-
Pronase
-
Endo-β-N-acetylglucosaminidase H (Endo H)
-
Bio-Gel P-4 column
-
Scintillation counter
Procedure:
-
Culture MDCK cells in DMEM supplemented with 10% FBS.
-
Infect confluent monolayers of MDCK cells with influenza virus.
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing varying concentrations of this compound.
-
Add a radiolabeled sugar precursor (e.g., [²H]mannose) to the medium to label the newly synthesized glycoproteins.
-
Incubate the cells for 24-48 hours to allow for viral replication and glycoprotein synthesis.
-
Harvest the virus from the culture supernatant by centrifugation.
-
Lyse the cells and immunoprecipitate the viral glycoproteins.
-
Digest the glycoproteins with Pronase to generate glycopeptides.
-
Treat the glycopeptides with Endo H to release the N-linked oligosaccharides.
-
Separate the released oligosaccharides by gel filtration chromatography on a Bio-Gel P-4 column.
-
Collect fractions and determine the radioactivity in each fraction using a scintillation counter.
-
Analyze the elution profiles to identify the different classes of oligosaccharides (high-mannose, hybrid, complex) and observe the shift towards hybrid-type oligosaccharides in the presence of this compound.
Caption: Workflow for analyzing N-linked oligosaccharides.
Conclusion: A Lasting Legacy in Glycobiology
The early studies on this compound laid a robust foundation for its use as a powerful tool in glycobiology. Its well-defined, competitive, and selective inhibition of Golgi mannosidase II provided researchers with an unprecedented ability to modulate the N-linked glycosylation pathway at a specific juncture. This has been instrumental in studies aimed at understanding the roles of different oligosaccharide structures in protein folding, trafficking, and function.[4] Furthermore, the unique chemical structure of this compound has inspired the synthesis of numerous analogs, driving structure-activity relationship studies and the development of new, even more potent and selective glycosidase inhibitors. The pioneering work on this compound continues to influence the fields of drug discovery, particularly in the areas of cancer and antiviral therapies, where aberrant glycosylation is a common hallmark.
References
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. [Link]
-
Elbein, A. D. (1988). Glycoprotein processing and glycoprotein processing inhibitors. Plant Physiology, 87(2), 291-295. [Link]
-
Elbein, A. D. (1983). Inhibitors of glycoprotein synthesis. Methods in Enzymology, 98, 135-154. [Link]
-
Kang, M. S., & Elbein, A. D. (1996). Inhibition of glycoprotein processing by L-fructose and L-xylulose. Glycobiology, 6(8), 795-802. [Link]
-
Kuntz, D. A., Zhong, W., Guo, J., Rose, D. R., & Boons, G. J. (2006). The structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. Journal of the American Chemical Society, 128(25), 8310-8319. [Link]
-
McDowell, W., Tlusty, A., Rott, R., BeMiller, J. N., Bohn, J. A., Meyers, R. W., & Schwarz, R. T. (1988). Inhibition of glycoprotein oligosaccharide processing in vitro and in influenza-virus-infected cells by alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene. The Biochemical Journal, 255(3), 991-998. [Link]
-
Morishima, H., Kojiri, K., Yamamoto, T., Aoyagi, T., Nakamura, H., & Iitaka, Y. (1989). Structure determination of mannostatins A and B. The Journal of Antibiotics, 42(6), 1008-1011. [Link]
-
Opheim, D. J., & Touster, O. (1978). Lysosomal alpha-D-mannosidase of rat liver. Purification and comparison with the Golgi and cytosolic alpha-D-mannosidases. The Journal of Biological Chemistry, 253(4), 1017-1023. [Link]
-
Schwarz, P. M., & Elbein, A. D. (1985). The effect of glycoprotein-processing inhibitors on fucosylation of glycoproteins. The Journal of Biological Chemistry, 260(27), 14452-14458. [Link]
-
Tulsiani, D. R., Harris, T. M., & Touster, O. (1983). Mechanism of inhibition of jack bean alpha-mannosidase by swainsonine. Plant Physiology, 71(3), 551-554. [Link]
-
Tulsiani, D. R., & Touster, O. (1978). alpha-D-Mannosidase from rat liver lysosomes. Methods in Enzymology, 50, 494-500. [Link]
-
Tulsiani, D. R., Hubbard, S. C., Robbins, P. W., & Touster, O. (1982). alpha-D-Mannosidases of rat liver Golgi membranes. Mannosidase II is the GlcNAcMan5-cleaving enzyme in glycoprotein biosynthesis and mannosidases I and II are the enzymes converting Man9 precursors to Man5 intermediates. The Journal of Biological Chemistry, 257(7), 3660-3668. [Link]
-
UniProt Consortium. (2014). alpha-Mannosidase - Canavalia ensiformis (Jack bean). UniProtKB - P16333 (AMAN_CANEN). [Link]
-
Winchester, B. (1993). Analysis of glycoprotein-associated oligosaccharides. Annual Review of Biochemistry, 62, 65-100. [Link]
-
Yoshimura, Y., Nishimura, Y., Umezawa, Y., Kondo, S., & Takeuchi, T. (1999). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of this compound. Bioorganic & Medicinal Chemistry Letters, 9(11), 1499-1504. [Link]
Sources
- 1. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989) | Takaaki Aoyagi | 106 Citations [scispace.com]
- 3. Structure determination of mannostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoprotein processing and glycoprotein processing inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. alpha-D-Mannosidase from rat liver lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. The effect of glycoprotein-processing inhibitors on fucosylation of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: Modulating Glycosylation with Precision
An Application Guide and Protocol for the Use of Mannostatin A in Madin-Darby Canine Kidney (MDCK) Cell Culture
Protein glycosylation, the enzymatic addition of sugar chains (glycans) to proteins, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function.[1] The N-linked glycosylation pathway, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, generates a diverse array of glycan structures, from high-mannose to complex types.[2] The maturation from high-mannose to complex N-glycans is a highly regulated process involving sequential enzymatic steps.
This compound is a potent, competitive, and specific inhibitor of Golgi α-mannosidase II, a key enzyme in this maturation process.[3] Isolated from the microorganism Streptoverticillium verticillus, this non-alkaloidal inhibitor effectively blocks the trimming of mannose residues, preventing the formation of complex N-glycans and causing the accumulation of hybrid-type oligosaccharides.[3][4] This precise blockade makes this compound an invaluable tool for researchers studying the functional roles of complex N-glycans on glycoproteins.
Madin-Darby Canine Kidney (MDCK) cells are a cornerstone model system in cell biology. These polarized epithelial cells are extensively used to study protein trafficking, cell polarity, viral replication (particularly influenza), and the formation of tight junctions.[5][6][7] Given their robust synthesis and secretion of glycoproteins, MDCK cells serve as an excellent platform for investigating the effects of glycosylation inhibitors like this compound.
This guide provides a comprehensive protocol for the application of this compound in MDCK cell culture, detailing everything from fundamental cell maintenance and inhibitor preparation to experimental design and downstream analysis.
Mechanism of Action: Interruption of N-Glycan Processing
The N-glycosylation pathway begins in the ER with the transfer of a large precursor oligosaccharide to nascent proteins. Following initial processing in the ER, glycoproteins are transported to the Golgi apparatus for further modification. Here, Mannosidase I trims mannose residues, followed by the addition of N-acetylglucosamine (GlcNAc). Subsequently, Mannosidase II removes two additional mannose residues, a critical step that opens the door for transferases to add fucose, galactose, and sialic acid, thereby creating complex-type N-glycans.[2]
This compound specifically inhibits Mannosidase II.[3] By blocking this step, the pathway is halted, and glycoproteins retain a "hybrid" structure, containing elements of both high-mannose and complex glycans. This allows for the systematic study of how the absence of terminal complex structures affects a given protein's function.
Caption: N-Glycosylation pathway showing inhibition by this compound.
Reagent Preparation and Storage
Proper preparation and storage of this compound are critical for experimental success.
This compound Stock Solution
-
Molecular Formula: C₆H₁₃NO₃S[8]
-
Molecular Weight: 179.24 g/mol [8]
-
Recommended Solvent: High-quality sterile water or PBS.
-
Preparation:
-
To prepare a 1 mM stock solution, dissolve 1 mg of this compound (lyophilized powder) in 5.58 mL of sterile water.
-
Vortex gently until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to one month.[9] For long-term storage, -80°C is recommended.
| Parameter | Value/Recommendation | Source |
| Target | Golgi α-mannosidase II | [3] |
| IC₅₀ (Mannosidase II) | ~10-15 nM (p-nitrophenyl substrate) | [3] |
| IC₅₀ (Mannosidase II) | ~90 nM ([³H]mannose-labeled substrate) | [3] |
| Stock Solution | 1 mM in sterile water | General Protocol |
| Storage (Aliquots) | -20°C for up to 1 month | [9] |
| Working Concentration | 1-10 µM (to be optimized) | General Protocol |
Table 1: Summary of this compound Properties and Handling Recommendations.
Experimental Protocols
This section provides step-by-step methodologies for using this compound with MDCK cells.
Protocol 1: Standard Culture of MDCK Cells
MDCK cells are adherent epithelial cells that form a monolayer and exhibit contact inhibition.[5] Maintaining a healthy, sub-confluent culture is essential.
Materials:
-
MDCK cells (e.g., ATCC CCL-34)
-
Growth Medium: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM)[5][10]
-
Supplements: 5-10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% L-Glutamine[5][11]
-
DPBS (calcium and magnesium-free)
-
0.25% Trypsin-EDTA solution[5]
-
Cell culture flasks/plates
-
Humidified incubator at 37°C, 5% CO₂[10]
Procedure:
-
Maintenance: Culture MDCK cells in T-75 flasks with growth medium. Change the medium every 2-3 days.[10]
-
Passaging: When cells reach 70-80% confluency, they should be subcultured.[5][12] a. Aspirate the old medium and wash the monolayer once with 5-10 mL of sterile DPBS. b. Add 1.5-2.0 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[5] c. Neutralize the trypsin by adding 8 mL of complete growth medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 3-5 minutes.[5][12] e. Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium. f. Seed new flasks at a split ratio of 1:5 to 1:10.[5]
Protocol 2: Determining the Optimal Working Concentration of this compound
Before investigating the biological effects of this compound, it is crucial to determine its cytotoxicity profile in MDCK cells to ensure that observed effects are due to glycosylation inhibition and not cell death.
Materials:
-
96-well cell culture plates
-
MDCK cells
-
This compound stock solution (1 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or similar viability assay kit (e.g., PrestoBlue, WST-1).
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).
-
Control Wells: Include wells with medium only (no cells), and wells with cells treated with vehicle (water or PBS) as a negative control.
-
-
Aspirate the medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay (MTT Example): a. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. b. Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentration that does not cause a significant drop in viability (e.g., >90% viability) for subsequent experiments.
Protocol 3: Treatment of MDCK Cells for Downstream Analysis
This protocol outlines the general procedure for treating MDCK cells with the optimized, non-toxic concentration of this compound.
Caption: General experimental workflow for this compound treatment.
Procedure:
-
Seeding: Seed MDCK cells in the appropriate culture vessel (e.g., 6-well plate, 10 cm dish) at a density that will allow them to reach ~50% confluency after 24 hours.
-
Treatment: After 24 hours, aspirate the medium. Add fresh growth medium containing either the predetermined optimal concentration of this compound or the equivalent volume of vehicle (for the control group).
-
Incubation: Return the cells to the incubator for the desired period (typically 24-72 hours). This allows sufficient time for protein turnover and the synthesis of new glycoproteins with altered glycans.
-
Harvesting: After incubation, cells can be harvested for various downstream analyses.
-
For Protein Analysis (Western Blot): Wash cells twice with ice-cold DPBS, then lyse directly in the plate with appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
For Microscopy (Immunofluorescence): Wash cells with DPBS and proceed with fixation (e.g., 4% paraformaldehyde).[12]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death | This compound concentration is too high; contamination. | Re-run cytotoxicity assay (Protocol 2) to confirm non-toxic range. Check cultures for signs of bacterial or fungal contamination. |
| No Effect Observed | Inhibitor concentration too low; inhibitor degraded; insufficient incubation time. | Increase this compound concentration (within non-toxic limits). Use a fresh aliquot of stock solution. Increase incubation time to allow for protein turnover. Include a positive control if possible. |
| Inconsistent Results | Inconsistent cell density at time of treatment; variability in inhibitor dilution. | Ensure uniform cell seeding. Prepare a master mix of the treatment medium to add to all replicate wells/plates. |
References
-
Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(1), 202-207. [Link]
-
University of Arizona. (n.d.). MDCK Cell Culture Media and Techniques. Comparative Physiology. Retrieved from [Link]
-
Patsnap. (2024). What are MAN2A1 inhibitors and how do they work? Synapse. Retrieved from [Link]
-
Aroeti Lab, Benjamin. (2021). MDCK culturing and splitting. Retrieved from [Link]
-
Stamati, K., & Kirmizis, A. (2021). Induction of Epithelial-mesenchymal Transition in MDCK II Cells. Bio-protocol, 11(3), e3920. [Link]
-
AMSBIO. (n.d.). MDCK [NBL-2] Cell Line. Retrieved from [Link]
-
REPROCELL. (n.d.). Culture of the Canine Kidney Epithelial MDCK Cell Line on Alvetex™ Scaffold. Retrieved from [Link]
-
Takadera, T., et al. (2009). Inhibition of alpha-mannosidase attenuates endoplasmic reticulum stress-induced neuronal cell death. Neuroscience, 158(2), 644-651. [Link]
-
ResearchGate. (n.d.). Inhibition of α-mannosidase activity. Retrieved from [Link]
-
Wǝgrzyn, G., & Wǝgrzyn, A. (2021). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. International Journal of Molecular Sciences, 22(16), 8888. [Link]
-
Balakumar, C., et al. (2018). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. Scientific Reports, 8(1), 17409. [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3. The Journal of Antibiotics, 42(6), 883-889. [Link]
-
Ferrara, N., et al. (2020). Inhibition of protein glycosylation is a novel pro-angiogenic strategy that acts via activation of stress pathways. Nature Communications, 11(1), 6330. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of different formulations against MDCK-C7 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of protein glycosylation is a novel pro-angiogenic strategy. Retrieved from [Link]
-
Rodriguez-Boulan, E., & Paskiet, D. D. (1983). Permeabilization of MDCK cells with cholesterol binding agents. Journal of Cell Biology, 96(4), 866-874. [Link]
-
Lin, T. H., et al. (2017). Distinct susceptibility and applicability of MDCK derivatives for influenza virus research. PloS one, 12(2), e0172299. [Link]
-
Li, Y., et al. (2022). Tumorigenicity decrease in Bcl-xL deficient MDCK cells ensuring the safety for influenza vaccine production. Heliyon, 8(12), e12558. [Link]
-
QIAGEN. (n.d.). Essential protocols for animal cell culture. Retrieved from [Link]
-
ChEMBL. (n.d.). Compound: this compound (CHEMBL9623). Retrieved from [Link]
-
Longdom Publishing. (n.d.). Investigating the Impact of Glycosylation on Protein Function in Neurodegenerative Diseases. Retrieved from [Link]
-
Nuffield Department of Clinical Neurosciences. (n.d.). Diseases of Protein Glycosylation. Retrieved from [Link]
-
Wu, C. C., et al. (2019). Functional evaluation for adequacy of MDCK-lineage cells in influenza research. Journal of virological methods, 265, 63-69. [Link]
-
Creative Biolabs. (n.d.). Cell Culture Protocol. Retrieved from [Link]
-
Promega. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Compain, P., et al. (1996). Cyclopentanes from N-amino-glyconolactams. A synthesis of this compound. Tetrahedron: Asymmetry, 7(1), 17-20. [Link]
-
NIH. (2017). MDCK Cells with Enhanced Characteristics for Vaccine and Virus Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Tumorigenesis mechanism and application strategy of the MDCK cell line: A systematic review. Retrieved from [Link]
-
Li, Y., et al. (2023). Tumorigenesis mechanism and application strategy of the MDCK cell line: A systematic review. Biologicals, 83, 101699. [Link]
-
Umekawa, T., et al. (2013). Exposure of Madin-Darby Canine Kidney (MDCK) Cells to Oxalate and Calcium Oxalate Crystals Activates Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-Oxidase. Urology, 82(6), 1451-e1. [Link]
Sources
- 1. Diseases of Protein Glycosylation — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 2. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benjaminaroeti.huji.ac.il [benjaminaroeti.huji.ac.il]
- 6. reprocell.com [reprocell.com]
- 7. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound: this compound (CHEMBL9623) - ChEMBL [ebi.ac.uk]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. comparativephys.ca [comparativephys.ca]
- 12. Induction of Epithelial-mesenchymal Transition in MDCK II Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Mannostatin A for the Study of Influenza Virus Glycoprotein Processing
Introduction: Unraveling the Role of Glycosylation in Influenza Virus Pathogenesis
The surface of the influenza virus is densely decorated with glycoproteins, primarily hemagglutinin (HA) and neuraminidase (NA), which are critical for viral entry and release, respectively.[1][2] The proper folding, trafficking, and function of these glycoproteins are exquisitely dependent on N-linked glycosylation, a complex post-translational modification process that occurs within the endoplasmic reticulum (ER) and Golgi apparatus of the host cell.[3] Glycans on the HA protein, for instance, can influence receptor binding, modulate immune responses, and affect the proteolytic activation of the HA precursor (HA0) into its functional subunits, HA1 and HA2.[4][5][6] Consequently, the study of glycoprotein processing is paramount to understanding influenza virus biology and for the development of novel antiviral strategies.[7][8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Mannostatin A, a potent and specific inhibitor of Golgi α-mannosidase II, to probe the intricacies of influenza virus glycoprotein processing. We will delve into the mechanism of action of this compound and provide detailed, field-proven protocols for its application in cell-based influenza virus infection models.
Mechanism of Action: this compound as a Molecular Probe
This compound is a naturally occurring microbial metabolite that acts as a powerful and specific inhibitor of Golgi α-mannosidase II.[10] This enzyme plays a crucial role in the N-linked glycosylation pathway, specifically in the conversion of high-mannose oligosaccharides to complex and hybrid-type glycans.[10]
By inhibiting α-mannosidase II, this compound effectively halts the glycoprotein processing cascade at a key juncture. This leads to the accumulation of glycoproteins, such as the influenza HA, bearing immature, high-mannose or hybrid-type N-glycans instead of the mature, complex-type glycans.[10] This alteration in glycan structure provides a powerful tool to investigate the functional consequences of aberrant glycosylation on the influenza virus life cycle.
Visualizing the Impact of this compound on Glycoprotein Processing
The following diagram illustrates the N-linked glycosylation pathway in the Golgi apparatus and the specific inhibitory action of this compound.
Caption: Inhibition of Golgi Mannosidase II by this compound.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for utilizing this compound to study its effects on influenza virus replication and glycoprotein processing. It is crucial to perform these experiments with appropriate biological and technical replicates to ensure the robustness of the findings.
Determination of this compound Cytotoxicity
Before assessing the antiviral effects of this compound, it is essential to determine its cytotoxicity in the host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) to ensure that any observed reduction in viral replication is not due to cell death.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.[11][12]
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media. Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[11]
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. The non-toxic working concentration for subsequent experiments should be well below the concentration that causes significant cytotoxicity.
Influenza Virus Infection and this compound Treatment
This protocol outlines the infection of MDCK cells with influenza virus and subsequent treatment with this compound.
Materials:
-
MDCK cells
-
Influenza virus stock of known titer
-
This compound
-
Infection medium (e.g., serum-free MEM with TPCK-trypsin)
Protocol:
-
Cell Preparation: Seed MDCK cells in appropriate culture vessels (e.g., 6-well plates) to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in infection medium.
-
Infection: Wash the cell monolayer with PBS and inoculate with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
This compound Treatment: After the adsorption period, remove the inoculum and wash the cells with PBS. Add fresh infection medium containing the pre-determined non-toxic concentration of this compound. For control wells, add infection medium without this compound.
-
Incubation: Incubate the infected cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
Assessment of Viral Replication: Plaque Assay
A plaque assay is the gold standard for quantifying infectious virus particles.[13][14] This assay will determine if the altered glycosylation of viral proteins induced by this compound affects the production of infectious progeny virus.
Protocol: Influenza Virus Plaque Assay
-
Sample Collection: At the end of the incubation period from the infection protocol, collect the culture supernatants.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the collected supernatants in infection medium.[14]
-
Infection of Monolayers: In a new 12-well plate with confluent MDCK cell monolayers, inoculate the cells with 100 µL of each dilution for 1 hour at 37°C.[13]
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or SeaPlaque agarose) to restrict viral spread to adjacent cells.[13][14]
-
Incubation: Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Plaque Visualization: Fix the cells with 4% formalin and stain with crystal violet to visualize and count the plaques.[15]
-
Titer Calculation: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).
Analysis of Hemagglutinin (HA) Glycoprotein Processing: Western Blot
Western blotting is a powerful technique to visualize changes in the molecular weight of the HA protein, which can be indicative of altered glycosylation. In the presence of this compound, an increase in the mobility (lower apparent molecular weight) of the HA precursor (HA0) and its cleaved subunits (HA1 and HA2) is expected due to the presence of smaller, high-mannose glycans.[16]
Protocol: Western Blot for HA
-
Cell Lysis: After the desired incubation period, wash the infected MDCK cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel under reducing conditions.[17][18]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for influenza HA.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Visualization
The following diagram provides a visual overview of the experimental workflow for studying the effects of this compound on influenza virus.
Caption: Workflow for this compound studies in influenza.
Data Interpretation and Expected Outcomes
The following table summarizes the expected outcomes from the described experiments when using this compound to study influenza virus glycoprotein processing.
| Assay | Parameter Measured | Expected Outcome with this compound | Interpretation |
| MTT Assay | Cell Viability | Minimal change at optimal working concentrations. | Ensures observed antiviral effects are not due to cytotoxicity. |
| Plaque Assay | Infectious Viral Titer (PFU/mL) | Potential reduction in viral titer. | Altered HA glycosylation may impair viral entry, assembly, or release of infectious particles. |
| Western Blot | Apparent Molecular Weight of HA | Increased electrophoretic mobility (lower apparent MW) of HA0, HA1, and HA2. | Accumulation of high-mannose glycans, which are smaller than complex glycans. |
Troubleshooting Common Issues
-
High Cytotoxicity of this compound: If significant cell death is observed at concentrations required for antiviral activity, consider using a different host cell line that may be less sensitive. Also, ensure the purity of the this compound compound.
-
No Change in Viral Titer: The effect of altered glycosylation can be strain-dependent. If no change in viral titer is observed, it may indicate that for the specific influenza strain used, the alteration in glycan structure does not significantly impact the production of infectious virions.
-
Inconsistent Western Blot Results: Ensure complete cell lysis and accurate protein quantification. Optimize antibody concentrations and incubation times. The shift in molecular weight may be subtle, so high-resolution gels may be necessary.
Conclusion
This compound is an invaluable tool for dissecting the role of N-linked glycoprotein processing in the influenza virus life cycle. By specifically inhibiting Golgi α-mannosidase II, researchers can induce the formation of immature glycans on viral glycoproteins and subsequently study the downstream effects on viral replication, protein function, and interactions with the host. The protocols and insights provided in this application note offer a robust framework for conducting these investigations, ultimately contributing to a deeper understanding of influenza virus pathogenesis and the identification of new therapeutic targets.
References
-
Influenza virus plaque assay. (2022). Protocols.io. [Link]
-
Immunoplaque Assay (Influenza Virus). Bio-protocol. [Link]
-
Brown, L. E., & Jackson, D. C. (1990). Western blot analysis of antibody responses to influenza virion proteins. Journal of Virological Methods, 27(1), 59-71. [Link]
-
Elbein, A. D., Tropea, J. E., Mitchell, M., & Kaushal, G. P. (1990). This compound, a new glycoprotein-processing inhibitor. The Journal of Biological Chemistry, 265(26), 15599–15605. [Link]
-
Appleyard, G., & Maber, H. B. (1975). A plaque assay for the study of influenza virus inhibitors. Journal of Antimicrobial Chemotherapy, 1(Suppl), 49–53. [Link]
-
Vigerust, D. J., & McCullers, J. A. (2007). Effect of Hemagglutinin Glycosylation on Influenza Virus Susceptibility to Neuraminidase Inhibitors. Journal of Virology, 81(18), 9832–9840. [Link]
-
Detection of the hemagglutinin and neuraminidase proteins by Western blotting. ResearchGate. [Link]
-
How can I develop good influenza virus plaques using plaque assay? ResearchGate. [Link]
-
Plaque Assay for Influenza Virus. (2013). YouTube. [Link]
-
Klenk, H. D., Schwarz, R. T., & Scholtissek, C. (1975). Inhibition of glycosylation of the influenza virus hemagglutinin. Medical Microbiology and Immunology, 161(4), 237–243. [Link]
-
Western Blot Analysis of the Influenza Virus Proteins Expressed in Sf9 Cells Infected by Triple Baculovirus Recombinant. ResearchGate. [Link]
-
Wang, C. C., Chen, J. R., Tseng, Y. C., Hsu, C. H., Hung, Y. F., Chen, S. W., ... & Wu, C. Y. (2010). Glycans on influenza hemagglutinin affect receptor binding and immune response. Proceedings of the National Academy of Sciences, 107(19), 8391-8396. [Link]
-
Vigerust, D. J., & McCullers, J. A. (2007). Effect of hemagglutinin glycosylation on influenza virus susceptibility to neuraminidase inhibitors. Journal of Virology, 81(18), 9832–9840. [Link]
-
Lee, S. M., & Chen, J. (2018). Glycosylation of Hemagglutinin and Neuraminidase of Influenza A Virus as Signature for Ecological Spillover and Adaptation among Influenza Reservoirs. Viruses, 10(4), 183. [Link]
-
Ekiert, D. C., & Wilson, I. A. (2013). Mechanisms of Hemagglutinin Targeted Influenza Virus Neutralization. PLoS Pathogens, 9(12), e1003764. [Link]
-
Luo, G., Colonno, R., & Krystal, M. (1996). Inhibition of Influenza A Virus Replication by Compounds Interfering with the Fusogenic Function of the Viral Hemagglutinin. Virology, 226(1), 66–76. [Link]
-
Liu, S., & Wu, J. (2013). Inhibitors targeting the influenza virus hemagglutinin. Research with Rutgers. [Link]
-
Influenza A virus hemagglutinin: from classical fusion inhibitors to proteolysis targeting chimera-based strategies in antiviral drug discovery. Open Exploration Publishing. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Kosik, I., & Yewdell, J. W. (2021). Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance. Viruses, 13(4), 624. [Link]
-
Shen, L., Liu, S., & Wu, J. (2013). Novel hemagglutinin-based influenza virus inhibitors. Journal of Thoracic Disease, 5(Suppl 2), S148–S159. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
-
Extended Heterosubtypic Neutralization and Preclinical Model In Vivo Protection from Clade 2.3.4.4b H5 Influenza Virus Infection by Broadly Neutralizing Antibodies. MDPI. [Link]
-
Liu, S., & Wu, J. (2013). Influenza A Virus Entry Inhibitors Targeting the Hemagglutinin. Viruses, 5(1), 224–243. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Kosik, I., & Yewdell, J. W. (2021). Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance. ResearchGate. [Link]
-
Kosik, I., & Yewdell, J. W. (2021). Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance. MDPI. [Link]
-
Liu, S., & Wu, J. (2013). Inhibitors Targeting the Influenza Virus Hemagglutinin. Bentham Science Publishers. [Link]
-
Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance. Semantic Scholar. [Link]
-
Human Influenza Virus Hemagglutinins Contain Conserved Oligomannose N-Linked Glycans Allowing Potent Neutralization by Lectins. (2020). PubMed. [Link]
-
Galloway, S. E., & Yoon, S. W. (2019). Hemagglutinin Stability and Its Impact on Influenza A Virus Infectivity, Pathogenicity, and Transmissibility in Avians, Mice, Swine, Seals, Ferrets, and Humans. Viruses, 11(11), 1040. [Link]
-
Galani, I. E., Triantafyllia, V., Eleminiadou, E. E., & Andreakos, E. (2022). Protocol for influenza A virus infection of mice and viral load determination. STAR protocols, 3(1), 101151. [Link]
-
The Proteolytic Activation of (H3N2) Influenza A Virus Hemagglutinin Is Facilitated by Different Type II Transmembrane Serine Proteases. CORE. [Link]
-
Galani, I. E., Triantafyllia, V., Eleminiadou, E. E., & Andreakos, E. (2022). Protocol for influenza A virus infection of mice and viral load determination. PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
The Hemagglutinin of Influenza A Virus Induces Ferroptosis to Facilitate Viral Replication. (2024). Advanced Science. [Link]
-
Influenza Virus: Methods and Protocols. ResearchGate. [Link]
-
Noah, D. L., & Krug, R. M. (2015). Influenza A Virus Isolation, Culture and Identification. Methods in Molecular Biology, 1267, 21–32. [Link]
-
Propagation and purification of influenza virus. (2020). Cytiva. [Link]
Sources
- 1. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance [mdpi.com]
- 3. Glycosylation of Hemagglutinin and Neuraminidase of Influenza A Virus as Signature for Ecological Spillover and Adaptation among Influenza Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycans on influenza hemagglutinin affect receptor binding and immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Hemagglutinin Targeted Influenza Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Novel hemagglutinin-based influenza virus inhibitors - Shen - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. Inhibitors Targeting the Influenza Virus Hemagglutinin | Bentham Science [benthamscience.com]
- 10. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Influenza virus plaque assay [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of glycosylation of the influenza virus hemagglutinin [pubmed.ncbi.nlm.nih.gov]
- 17. Western blot analysis of antibody responses to influenza virion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Mannostatin A for Cancer Cell Glycosylation Studies
Introduction: Targeting Aberrant Glycosylation in Cancer with Mannostatin A
Cells that undergo oncogenic transformation frequently display altered patterns of glycosylation on their surface proteins and lipids. These changes are not mere bystanders but are critical drivers of the malignant phenotype, influencing cell-cell adhesion, receptor signaling, immune evasion, and metastasis.[1] One of the most significant alterations is the increased branching and complexity of asparagine-linked (N-linked) glycans. This complex N-glycan signature is generated through a highly regulated processing pathway in the endoplasmic reticulum and Golgi apparatus.
This compound, a potent and specific inhibitor of Golgi α-mannosidase II (GMII), offers a precise tool to dissect and potentially reverse these changes.[1][2] By competitively inhibiting GMII, this compound prevents the trimming of mannose residues from N-glycan precursors, effectively halting the maturation pathway that leads to complex and highly branched structures.[1] This blockade results in the accumulation of simpler, hybrid-type N-glycans on the cell surface.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a tool to probe the function of complex N-glycans in cancer biology. We will detail not only the protocols for its application but also the scientific rationale behind experimental design and data interpretation, empowering researchers to leverage this inhibitor to its full potential.
Mechanism of Action: Intercepting the N-Glycan Maturation Pathway
The biosynthesis of N-glycans is a sequential process. Following the initial steps in the ER, glycoproteins traffic to the Golgi apparatus for further modification. Golgi α-mannosidase II is a critical enzyme in this cascade, responsible for cleaving α-1,3 and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[1][5] This trimming step is the gateway to forming complex N-glycans. This compound acts as a competitive inhibitor at this specific juncture.[1][4] Its unique aminocyclopentitol structure allows it to bind tightly to the active site of GMII, preventing the enzyme from processing its natural substrate. Consequently, the glycosylation pathway is diverted, leading to the expression of glycoproteins decorated with truncated, hybrid-type N-glycans instead of mature, complex ones.
Caption: A logical workflow for studies using this compound.
Protocol 3: Analysis of Specific Glycoprotein Alterations by Western Blot
Principle: The shift from large, complex N-glycans to smaller, hybrid N-glycans can result in a noticeable decrease in the apparent molecular weight of a glycoprotein on a Western blot. This can be observed for specific proteins known to be heavily glycosylated and involved in cancer progression, such as the E-cadherin or integrin subunits.
Materials:
-
Cell lysates from this compound-treated and vehicle-treated cells.
-
RIPA buffer with protease inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Primary antibody against the glycoprotein of interest (e.g., anti-E-cadherin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Optional: PNGase F enzyme for deglycosylation control.
Procedure:
-
Lysate Preparation: Lyse treated and control cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
Deglycosylation Control (Optional but Recommended):
-
Take an aliquot of the control lysate.
-
Treat with PNGase F according to the manufacturer's protocol to remove all N-glycans. This will serve as a baseline for the fully deglycosylated protein.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) from each sample (Control, this compound-treated, PNGase F-treated) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager.
-
Data Analysis: Compare the bands for the glycoprotein of interest. The this compound-treated sample should show a band that has migrated further down the gel (lower apparent MW) compared to the vehicle control, reflecting the loss of complex glycan structures. The PNGase F-treated sample will show the lowest molecular weight band, confirming the identity of the protein backbone.
Data Interpretation and Expected Outcomes
-
Impact on Cell Phenotype: The accumulation of hybrid N-glycans at the expense of complex ones can have profound effects on cancer cell behavior. Studies have shown that the N-glycosylation status of E-cadherin, a key cell-cell adhesion molecule, is crucial for its function. [6][7]A reduction in complex N-glycans may alter the stability of adherens junctions.
-
Migration and Adhesion: Research using engineered cell lines has demonstrated that cells expressing predominantly hybrid N-glycans have intermediate cell-cell adhesion strength and migration rates, falling between the weaker adhesion of complex-glycan cells and the stronger adhesion of oligomannose-glycan cells. [1][4]Therefore, treatment with this compound may lead to altered migration and invasion, a phenomenon that has been observed in B16/F10 melanoma cells. [1]* Quantitative Data: While comprehensive tables of cytotoxic IC50 values for this compound across numerous cancer cell lines are not readily available in the literature, its potent enzymatic inhibition is well-established, with IC50 values against purified mannosidase II in the nanomolar range (~90 nM). [8]For cell-based assays, effective concentrations for inhibiting invasion without affecting growth have been demonstrated, underscoring the importance of performing the viability assay (Protocol 1) for each specific cell line.
| Parameter | Expected Outcome after this compound Treatment | Rationale |
| Cell Viability (at optimal conc.) | No significant change (>95% viability) | Allows for the study of glycosylation effects independent of cytotoxicity. [1] |
| PHA-E Lectin Binding | Significant Decrease | PHA-E binds to complex N-glycans, which are diminished upon GMII inhibition. |
| Con A Lectin Binding | No significant change or slight increase | Con A binds to mannose structures present in both hybrid and complex glycans. |
| Glycoprotein Apparent MW | Decrease (Downward shift on gel) | The loss of large, complex glycan chains reduces the overall mass of the glycoprotein. |
| Cell Migration/Invasion | Potential decrease | Altered glycosylation of adhesion molecules like E-cadherin and integrins can impair migratory machinery. [1][6] |
References
-
Ochi, Y., Atsumi, S., Aoyagi, T., & Umezawa, K. (1993). Inhibition of tumor cell invasion in the Boyden chamber assay by a mannosidase inhibitor, this compound. Anticancer Research, 13(5A), 1421–1424. [Link]
-
Rose, M., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. PubMed, 26(1), 187-94. [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. PubMed, 29(43), 10062-9. [Link]
-
Kumar, D., et al. (2018). Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans. International Journal of Molecular Sciences, 19(11), 3633. [Link]
-
Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. (Chapter 55: Chemical Tools for Inhibiting Glycosylation). [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. (Chapter 40: Natural and Synthetic Inhibitors of Glycosylation). [Link]
-
Rebelo, C., et al. (2021). An optimized protocol for combined fluorescent lectin/immunohistochemistry to characterize tissue-specific glycan distribution in human or rodent tissues. STAR Protocols, 2(1), 100277. [Link]
-
Moriwaki, K., & Miyoshi, E. (2014). Basic procedures for lectin flow cytometry. Methods in Molecular Biology, 1200, 147–152. [Link]
-
Elbein, A. D., et al. (1990). This compound, a new glycoprotein-processing inhibitor. PubMed, 29(43), 10062-9. [Link]
-
Pinho, S. S., & Reis, C. A. (2015). Modulation of E-cadherin function and dysfunction by N-glycosylation. Cellular and molecular life sciences : CMLS, 72(8), 1473–1487. [Link]
-
Carvalho, S., et al. (2016). O-mannosylation and N-glycosylation: two coordinated mechanisms regulating the tumour suppressor functions of E-cadherin in cancer. Oncotarget, 7(43), 69631–69645. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Freeze, H. H., et al. (2015). Synthesis, processing, and function of N-glycans in N-glycoproteins. Vascular cell, 7, 7. [Link]
Sources
- 1. Inhibition of tumor cell invasion in the Boyden chamber assay by a mannosidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of E-cadherin function and dysfunction by N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-mannosylation and N-glycosylation: two coordinated mechanisms regulating the tumour suppressor functions of E-cadherin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.pasteur.fr [research.pasteur.fr]
Synthesis and Evaluation of Mannostatin A Derivatives as Potent Mannosidase II Inhibitors: An Application Note
Introduction: The Significance of Mannostatin A and Glycoprotein Processing
This compound, a naturally occurring cyclopentanoid derivative isolated from the microorganism Streptoverticillium verticillus, stands as a potent and highly specific inhibitor of Golgi α-mannosidase II.[1][2] This enzyme plays a pivotal role in the N-linked glycosylation pathway, a critical post-translational modification process that dictates the structure and function of a vast array of proteins.[1] By trimming mannose residues from nascent glycoproteins, Golgi α-mannosidase II enables the maturation of N-glycans into complex and hybrid structures.[3] Dysregulation of this pathway is implicated in various pathological conditions, including cancer, where aberrant cell-surface glycans contribute to metastasis and immune evasion. The unique, non-alkaloidal structure of this compound, which mimics the transition state of mannoside hydrolysis, makes it and its derivatives invaluable tools for studying glycoprotein processing and promising candidates for therapeutic development.[1]
This application note provides a comprehensive guide for researchers on the synthesis, purification, and biological evaluation of this compound derivatives. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols, and outline the methodology for assessing their inhibitory potency against α-mannosidase.
Mechanism of Action: Mimicking the Transition State
This compound functions as a competitive inhibitor of Golgi α-mannosidase II.[1] The enzyme typically catalyzes the hydrolysis of α-1,3- and α-1,6-linked mannose residues from N-glycan precursors. This process is believed to proceed through a positively charged oxocarbenium ion-like transition state. The genius of this compound lies in its structure, which presents a stable mimic of this transient species. The protonated amino group and the strategically positioned hydroxyl groups on the cyclopentane ring effectively engage with the active site residues of the enzyme, leading to potent inhibition.
Caption: Mechanism of this compound Inhibition.
Synthetic Strategy: A Generalized Approach
The total synthesis of this compound and its derivatives presents a significant stereochemical challenge due to the densely functionalized five-membered ring.[4] Several synthetic routes have been successfully developed, often starting from chiral pool precursors such as carbohydrates (e.g., D-ribose or L-ribose) or employing asymmetric synthesis methodologies. A common and effective strategy involves the construction of a key cyclopentane intermediate bearing the requisite stereocenters, followed by the introduction of the characteristic thiomethyl group and final deprotection steps.
This application note will focus on a generalized synthetic workflow adaptable for the creation of various this compound derivatives, allowing for modifications to probe structure-activity relationships (SAR).
Caption: Generalized Synthetic Workflow for this compound Derivatives.
Experimental Protocols
Part 1: Synthesis of a Representative this compound Derivative
This protocol outlines the synthesis of a generic this compound derivative. Researchers should adapt the specific reagents and conditions based on the desired modifications.
Materials:
-
Appropriate chiral starting material (e.g., a protected ribonolactone)
-
Protecting group reagents (e.g., TBDMSCl, Benzyl bromide)
-
Reagents for cyclization and functional group manipulations
-
A thiomethyl source (e.g., sodium thiomethoxide)
-
Deprotection reagents (e.g., TBAF, H₂/Pd-C)
-
Anhydrous solvents (DCM, THF, DMF, Methanol)
-
Reagents for purification (Silica gel, appropriate solvent systems)
Procedure:
-
Protection of Starting Material: Protect the hydroxyl and/or amino groups of the chosen chiral precursor using standard procedures to prevent unwanted side reactions.
-
Formation of the Cyclopentane Ring: Employ a suitable strategy, such as an intramolecular cyclization, to construct the core five-membered ring with the desired stereochemistry.
-
Introduction of the Amino Group: If not already present from the starting material, introduce an amino group or a precursor (e.g., an azide) at the appropriate position.
-
Formation of a Reactive Intermediate: Convert a hydroxyl group into a good leaving group or form an epoxide or aziridine to facilitate the introduction of the thiomethyl group.
-
Nucleophilic Ring Opening: React the intermediate from the previous step with a thiomethyl nucleophile, such as sodium thiomethoxide, to install the characteristic thiomethyl group. This step is often highly regioselective.[5]
-
Deprotection: Remove all protecting groups under appropriate conditions to yield the final this compound derivative.
-
Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Part 2: Characterization of the Synthesized Derivative
Confirmation of the structure and purity of the synthesized this compound derivative is crucial.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete assignment of all protons and carbons.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.[7]
| Analytical Technique | Purpose | Expected Outcome |
| ¹H NMR | Elucidation of the proton environment and stereochemistry. | Characteristic chemical shifts and coupling constants for the cyclopentane ring protons and the thiomethyl group. |
| ¹³C NMR | Determination of the carbon skeleton. | Resonances corresponding to each carbon atom in the molecule. |
| HRMS | Confirmation of molecular formula and purity. | A molecular ion peak corresponding to the calculated exact mass of the target derivative. |
Part 3: Biological Evaluation: α-Mannosidase Inhibition Assay
The inhibitory activity of the synthesized this compound derivatives is assessed using a colorimetric assay with a commercially available α-mannosidase and a chromogenic substrate.
Materials:
-
Jack Bean α-Mannosidase (commercially available)
-
Sodium acetate buffer (e.g., 100 mM, pH 4.5)
-
Sodium carbonate solution (e.g., 0.5 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Synthesized this compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at appropriate concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Sodium acetate buffer
-
Varying concentrations of the synthesized inhibitor or a known inhibitor (positive control, e.g., this compound)
-
α-Mannosidase solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the pNP-Man substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be optimized to ensure the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding the sodium carbonate solution. The addition of a basic solution will also develop the yellow color of the p-nitrophenolate product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
| Enzyme | Substrate | Typical IC₅₀ Range for this compound |
| Jack Bean α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | 70 nM[1] |
| Rat Liver Lysosomal α-Mannosidase | p-Nitrophenyl-α-D-mannopyranoside | 160 nM[1] |
| Glycoprotein-processing Mannosidase II | p-Nitrophenyl-α-D-mannopyranoside | 10-15 nM[1] |
Conclusion and Future Directions
The synthetic and analytical protocols detailed in this application note provide a robust framework for the preparation and evaluation of novel this compound derivatives. By systematically modifying the structure of the parent compound, researchers can explore the structure-activity relationships governing its potent inhibitory activity. This knowledge is crucial for the rational design of next-generation mannosidase II inhibitors with enhanced potency, selectivity, and drug-like properties. Such compounds hold significant promise as tools for glycobiology research and as potential therapeutic agents for the treatment of cancer and other diseases associated with aberrant glycoprotein processing.
References
-
Bella, M., et al. (2021). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 45(30), 13539-13548. Available from: [Link]
- Ganem, B. (1994). Synthetic Studies on this compound and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570.
- Ogawa, S., & Yuming, Y. (1991). Synthesis of an α-mannosidase inhibitor, (±)-mannostatin A and its isomer.
-
Kawatkar, S. P., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. PLoS ONE, 9(3), e91242. Available from: [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. Available from: [Link]
-
Mariano, P. S., et al. (2018). Total synthesis of (±)‐this compound and derivatives by Mariano and co‐workers. ResearchGate. Available from: [Link]
- Kóňa, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 354-368.
- Knapp, S., & Dhar, T. G. M. (1991). Cyclopentanes from N-amino-glyconolactams. A synthesis of this compound. The Journal of Organic Chemistry, 56(13), 4096-4097.
- Kawatkar, S. P., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society, 130(40), 13258-13264.
-
Knapp, S., & Dhar, T. G. M. (1991). Synthesis of the mannosidase II inhibitor this compound. The Journal of Organic Chemistry, 56(13), 4096-4097. Available from: [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. Available from: [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. Available from: [Link]
- Kajihara, Y., et al. (1999). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of this compound. Bioorganic & Medicinal Chemistry Letters, 9(11), 1499-1504.
-
Catalent (2021). NMR And Mass Spectrometry In Pharmaceutical Development. Outsourced Pharma. Available from: [Link]
- Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562.
- Wong, C. H., et al. (1995). Synthesis and Evaluation of Homoaza Sugars as Glycosidase Inhibitors. The Journal of Organic Chemistry, 60(6), 1492-1501.
- Han, Q. B., et al. (2018). Design, synthesis and structure-activity relationships of mangostin analogs as cytotoxic agents. RSC Advances, 8(72), 41377-41388.
- Jia, X. Y., et al. (2007). Structure-activity relationships of semisynthetic mumbaistatin analogs.
- Cho, S. J., et al. (2000). A Versatile Approach to the Synthesis of (+)-Mannostatin A Analogues. The Journal of Organic Chemistry, 65(5), 1574-1577.
- Nicolas, E., et al. (2019). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules, 24(18), 3380.
-
PatSnap (2023). Differences in NMR vs Mass Spectrometry for Identification. PatSnap Eureka. Available from: [Link]
-
ResearchGate. (n.d.). Selected parts of the NMR spectra utilised in the conformational characterisation of MMAF. Available from: [Link]
Sources
- 1. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosynth - p-Nitrophenyl alpha-D-mannopyranoside [glycosynth.co.uk]
- 3. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 4. Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 8. α-mannosidase substrate, chromogenic, ≥98% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]
Using radiolabeled substrates to measure Mannostatin A activity
Application Notes & Protocols
Topic: Using Radiolabeled Substrates to Measure Mannostatin A Activity Audience: Researchers, scientists, and drug development professionals. From the desk of a Senior Application Scientist
Introduction: Targeting Glycan Processing with this compound
The complex choreography of N-linked glycosylation is essential for the correct folding, trafficking, and function of a vast number of eukaryotic proteins. This process, which begins in the endoplasmic reticulum and continues in the Golgi apparatus, involves a series of enzymatic trimming and addition steps that create mature, complex glycan structures.[1][2][3] A pivotal enzyme in this pathway is Golgi α-mannosidase II (GMII), a Family 38 glycoside hydrolase.[4][5][6] GMII catalyzes a committed step in the conversion of high-mannose to complex N-glycans by cleaving both α-1,3 and α-1,6 linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[5][7][8]
This compound, a potent, competitive inhibitor of GMII, provides a powerful tool for studying and manipulating this pathway.[4][9][10] By blocking GMII, this compound causes the accumulation of hybrid-type oligosaccharides, altering the cell surface glycan landscape.[4][9][11] This has significant implications, as aberrant glycosylation is a hallmark of various diseases, including cancer, making GMII a compelling therapeutic target.[6][12]
To effectively study inhibitors like this compound, a robust and sensitive assay is required. While colorimetric and fluorometric assays using artificial substrates exist, radiolabeled substrate assays offer unparalleled sensitivity and the ability to use the natural oligosaccharide substrate.[13] This application note provides a detailed guide to measuring this compound activity using a classic radiolabeled substrate assay, offering both an in vitro protocol for precise IC₅₀ determination and a cell-based method to assess activity in a biological context.
Principle of the Radiolabeled Assay
The fundamental principle of this assay is to quantify the enzymatic activity of GMII by measuring the release of a radiolabeled mannose monosaccharide from a larger, radiolabeled oligosaccharide substrate.[13] The most common substrate is [³H]mannose-labeled GlcNAcMan₅GlcNAc₂.
-
Reaction: Purified GMII is incubated with the [³H]Man-labeled substrate in the presence of varying concentrations of this compound.
-
Inhibition: this compound competes with the substrate for the enzyme's active site. Higher concentrations of the inhibitor result in less substrate being cleaved.[9]
-
Separation: The key step is the separation of the large, unreacted substrate from the small, released [³H]mannose product. This is efficiently achieved using Concanavalin A (Con A) lectin chromatography. Con A specifically binds molecules with α-D-mannopyranosyl residues, like the oligosaccharide substrate, but does not bind the free [³H]mannose product.[14][15][16]
-
Quantification: The unbound fraction, containing the released [³H]mannose, is collected, and its radioactivity is measured using liquid scintillation counting. The amount of radioactivity is directly proportional to the enzyme activity.
Protocol 1: In Vitro IC₅₀ Determination of this compound
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Golgi α-mannosidase II.
Experimental Workflow
Caption: Workflow for in vitro determination of this compound IC₅₀.
Materials and Reagents
-
Enzyme: Purified Golgi α-mannosidase II (e.g., from a recombinant source).
-
Inhibitor: this compound (from Streptoverticillium verticillus).
-
Substrate: [³H]Mannose-labeled GlcNAcMan₅GlcNAc₂.
-
Assay Buffer: 50 mM MES buffer, pH 6.0, containing 1 mM CaCl₂, 1 mM MnCl₂, and 0.1% Triton X-100.
-
Expert Insight: The pH of 6.0 is optimal for Golgi enzymes. The divalent cations (Ca²⁺ and Mn²⁺) are essential for the structural integrity and binding activity of Concanavalin A used in the separation step.[15] Triton X-100 is included to prevent non-specific adsorption of the enzyme.
-
-
Separation Matrix: Concanavalin A-Sepharose 4B slurry.[14][16]
-
Scintillation Cocktail: A suitable cocktail for aqueous samples.
-
Equipment: Microcentrifuge tubes, 37°C incubator, liquid scintillation counter, spin columns.
Step-by-Step Methodology
-
This compound Dilutions: Prepare a 10-point serial dilution series of this compound in the assay buffer. The concentration range should bracket the expected IC₅₀ (literature suggests an IC₅₀ around 90 nM with this substrate[9]). Include a "no inhibitor" control (0 nM).
-
Reaction Setup: In microcentrifuge tubes on ice, prepare the reactions as follows:
-
Assay Buffer: X µL
-
This compound dilution (or buffer for control): 10 µL
-
Purified GMII enzyme (e.g., 5-10 ng): 10 µL
-
Total Volume (before substrate): 40 µL
-
Trustworthiness Check: Prepare a "No Enzyme" control tube containing only buffer and substrate to measure background signal. This is crucial for validating that the measured radioactivity is enzyme-dependent.
-
-
Pre-incubation: Incubate the tubes at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the [³H]Man-labeled substrate solution (e.g., ~20,000 DPM per reaction) to each tube. Vortex gently. The final reaction volume is 50 µL.
-
Incubation: Incubate at 37°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range (less than 20% substrate consumption in the "no inhibitor" control).
-
Reaction Termination: Stop the reaction by placing the tubes in a boiling water bath for 3 minutes. Centrifuge briefly to pellet any denatured protein.
-
Product Separation:
-
Prepare spin columns with ~200 µL of Con A-Sepharose slurry, equilibrated with assay buffer.
-
Carefully apply the supernatant from the terminated reaction onto the center of the resin bed.
-
Centrifuge the columns to collect the flow-through, which contains the free [³H]mannose.
-
Wash the resin with an additional 200 µL of assay buffer and collect this wash, combining it with the initial flow-through.
-
-
Quantification: Add the combined flow-through (~450 µL) to a scintillation vial with 4 mL of scintillation cocktail. Measure the radioactivity (DPM or CPM) in a liquid scintillation counter.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Subtract the DPM from the "No Enzyme" control (background) from all other readings.
-
The "No Inhibitor" control represents 0% inhibition (100% activity).
-
Use the formula: % Inhibition = 100 * (1 - (DPM_sample / DPM_no_inhibitor_control))
-
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of this compound concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
Table 1: Example Data for this compound IC₅₀ Determination
| [this compound] (nM) | log[M] | Average DPM (Corrected) | % Inhibition |
| 0 (Control) | - | 15,250 | 0.0 |
| 1 | 0.00 | 14,980 | 1.8 |
| 10 | 1.00 | 12,810 | 16.0 |
| 30 | 1.48 | 9,455 | 38.0 |
| 100 | 2.00 | 4,880 | 68.0 |
| 300 | 2.48 | 1,678 | 89.0 |
| 1000 | 3.00 | 793 | 94.8 |
| Calculated IC₅₀ | ~65 nM |
Protocol 2: Cell-Based Assay for Glycan Processing Inhibition
This protocol assesses the effect of this compound on the N-linked glycosylation pathway within intact cells by metabolic radiolabeling.
N-Linked Glycosylation Pathway and this compound Inhibition Point
Caption: this compound blocks Golgi Mannosidase II, causing hybrid glycan accumulation.
Methodology
-
Cell Culture: Plate cells (e.g., MDCK or CHO cells) and grow to ~80% confluency.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-10 µM) in glucose-free medium for 1-2 hours.
-
Metabolic Labeling: Add [2-³H]mannose to the medium and incubate for 4-6 hours.
-
Expert Insight: Using [2-³H]mannose is critical. The hydrogen at the C-2 position is lost if the mannose is converted to fructose via phosphomannose isomerase, ensuring the label remains primarily within mannose-containing glycoconjugates.
-
-
Cell Lysis & Glycoprotein Isolation:
-
Wash cells with cold PBS, then lyse in a suitable lysis buffer containing protease inhibitors.
-
Precipitate total protein using trichloroacetic acid (TCA).
-
Wash the protein pellet extensively to remove unincorporated radiolabel.
-
-
Glycan Release: Resuspend the protein pellet and digest with PNGase F overnight to release all N-linked glycans.
-
Analysis:
-
Separate the released glycans from the protein digest.
-
Analyze the glycan pool by HPLC on a suitable column (e.g., an anion-exchange or size-exclusion column).
-
Collect fractions and quantify radioactivity by scintillation counting.
-
-
Interpretation: In untreated cells, the radioactivity will be distributed among various complex glycan structures. In this compound-treated cells, a dose-dependent shift will be observed, with a significant increase in the radioactivity of fractions corresponding to hybrid-type glycans (specifically GlcNAcMan₅GlcNAc₂).[4][9] This provides direct evidence of GMII inhibition in a cellular context.
References
-
N-linked glycosylation. Wikipedia. [Link]
-
Con A Sepharose™ 4B. Cytiva. [Link]
-
N-Linked glycosylation. University of Zurich, Department of Physiology. [Link]
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014). Journal of Biological Chemistry. [Link]
-
Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. (2008). Proceedings of the National Academy of Sciences. [Link]
-
Con A Sepharose 4B HiTrap Con A 4B. Cytiva. [Link]
-
Steps in the formation of N-linked oligosaccharides in the lumen of the rough endoplasmic reticulum ER and the various compartments of the Golgi complex. ResearchGate. [Link]
-
This compound, a new glycoprotein-processing inhibitor. (1989). Biochemistry. [Link]
-
Biosynthesis of N-linked Glycoproteins. Creative Biolabs. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008). Journal of the American Chemical Society. [Link]
-
Golgi alpha-mannosidase II cleaves two sugars sequentially in the same catalytic site. (2008). PubMed. [Link]
-
(A) Golgi α−mannosidase II is responsible for the hydrolysis of both... ResearchGate. [Link]
-
Con A Sepharose™ 4B HiTrap™ Con A 4B. Cytiva. [Link]
-
Structure, mechanism and inhibition of Golgi α-mannosidase II. (2012). Current Opinion in Structural Biology. [Link]
-
Structure, mechanism and inhibition of Golgi α-mannosidase II. (2012). PubMed. [Link]
-
Improved concanavalin A-Sepharose elution by specific readsorption of glycoproteins. (1983). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Identification of a potential allosteric site of Golgi α-mannosidase II using computer-aided drug design. (2019). PLOS ONE. [Link]
-
Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (2009). Journal of the American Chemical Society. [Link]
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989). The Journal of Antibiotics. [Link]
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. (2009). ChemBioChem. [Link]
Sources
- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 2. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 3. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Golgi alpha-mannosidase II cleaves two sugars sequentially in the same catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potential allosteric site of Golgi α-mannosidase II using computer-aided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. wolfson.huji.ac.il [wolfson.huji.ac.il]
Mannostatin A: A Potent Tool for Engineering High-Mannose and Hybrid Glycosylation
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to effectively utilize Mannostatin A for the targeted modification of N-linked glycosylation pathways. By specifically inhibiting Golgi α-mannosidase II, this compound serves as a powerful chemical tool to induce the expression of glycoproteins rich in high-mannose and, more directly, hybrid-type glycans. This controlled manipulation of glycan structure is of paramount importance in various research and therapeutic applications, including the modulation of protein immunogenicity, enhancement of vaccine efficacy, and the development of targeted drug delivery systems. This document outlines the mechanism of action of this compound, provides step-by-step protocols for its application in cell culture, and details methods for the verification of the resulting glycan modifications.
Introduction: The Significance of Glycan Engineering
N-linked glycosylation is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The structure of the N-glycan attached to a protein can dramatically alter its biological activity and immunogenicity. The ability to control and modify these glycan structures is a cornerstone of modern glycobiology and biopharmaceutical development. High-mannose glycans, in particular, are of significant interest as they can be targeted by specific lectins and receptors, offering a handle for targeted drug delivery and modulating immune responses.[1]
This compound, a naturally occurring inhibitor of α-D-mannosidase, provides a precise and reversible method for glycan engineering.[2] Unlike genetic approaches, which can be time-consuming and may have unintended consequences, chemical inhibitors like this compound offer a flexible and rapid means to study the effects of specific glycan structures.
Mechanism of Action: Targeted Inhibition of Glycan Processing
This compound is a potent and specific competitive inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[3] This enzyme is responsible for trimming mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate, a crucial step in the conversion of high-mannose glycans to complex-type glycans.
By inhibiting α-mannosidase II, this compound effectively halts the glycan processing cascade at this specific checkpoint. This leads to the accumulation of glycoproteins bearing hybrid-type oligosaccharides, which contain both high-mannose and complex-type features. While not a direct inducer of purely high-mannose structures, the resulting hybrid glycans present terminal mannose residues that can be recognized by mannose-specific lectins and receptors.
Figure 1: Mechanism of this compound action.
Experimental Protocols
This section provides detailed protocols for the preparation of this compound stock solutions, treatment of cell cultures, and subsequent analysis of glycan modifications.
Preparation of this compound Stock Solution
Rationale: A concentrated stock solution allows for accurate and reproducible dosing in cell culture experiments while minimizing the volume of solvent added to the culture medium.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound powder (e.g., 1 mg).
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. This compound is stable for several months under these conditions.
Note: Always refer to the manufacturer's instructions for specific solubility and stability information.[4][5]
Cell Culture Treatment with this compound
This protocol is based on the methodology used for treating Madin-Darby canine kidney (MDCK) cells, a common model for studying glycoprotein processing.[3] It can be adapted for other adherent or suspension cell lines with appropriate optimization.
Materials:
-
MDCK cells (or other cell line of choice)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (from section 3.1)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
Procedure:
-
Cell Seeding: Seed the cells at a density that will allow for logarithmic growth during the treatment period. For MDCK cells, a seeding density of approximately 2 x 10⁵ cells/mL is a good starting point.[6][7]
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment:
-
Prepare a working solution of this compound by diluting the stock solution in complete culture medium to the desired final concentration. A final concentration in the range of 1-10 µM is a common starting point for significant inhibition of α-mannosidase II.[3]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for a period sufficient to allow for protein synthesis and glycosylation. An incubation time of 24-48 hours is typically adequate.
-
Cell Harvest:
-
For adherent cells: Wash the cells with PBS, then detach them using a suitable method (e.g., trypsinization). Neutralize the detachment agent and collect the cells by centrifugation.
-
For suspension cells: Collect the cells directly by centrifugation.
-
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer for downstream analysis (e.g., RIPA buffer for Western blotting or a specific buffer for mass spectrometry).
Experimental Controls:
-
Untreated Control: Cells cultured in medium containing the same concentration of DMSO as the treated cells.
-
Positive Control (Optional): Cells treated with another known glycosylation inhibitor, such as kifunensine (an α-mannosidase I inhibitor), to compare the effects on glycan profiles.
Verification of Glycan Modification
It is crucial to verify the successful modification of glycan structures following this compound treatment. This section outlines two common methods for this purpose.
Lectin Blotting for High-Mannose Glycans
Rationale: Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures. Concanavalin A (Con A) is a lectin that specifically binds to α-linked mannose residues, making it an excellent tool for detecting the enrichment of high-mannose and hybrid-type glycans.[8][9]
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates from the treated and untreated cells.
-
SDS-PAGE and Western Blotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific binding.
-
Lectin Incubation: Incubate the membrane with biotinylated Concanavalin A (Con A) at a concentration of 1-5 µg/mL in blocking buffer for 1-2 hours at room temperature.[6][12]
-
Washing: Wash the membrane thoroughly with TBST to remove unbound lectin.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. An increased signal in the lanes corresponding to this compound-treated cells indicates an enrichment of mannose-containing glycans.
Mass Spectrometry Analysis of N-Glycans
Rationale: Mass spectrometry provides a detailed and quantitative analysis of the different glycan structures present on glycoproteins. This method allows for the precise identification and quantification of high-mannose, hybrid, and complex N-glycans.[13][14][15][16]
Procedure:
-
Glycan Release: Release the N-glycans from the glycoproteins in the cell lysate using the enzyme PNGase F.[17]
-
Glycan Labeling and Purification: Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) and purify them using hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction.[3]
-
LC-MS/MS Analysis: Analyze the purified, labeled glycans by liquid chromatography-mass spectrometry (LC-MS/MS). The retention times and mass-to-charge ratios of the glycans are used to identify and quantify the different glycan structures.
-
Data Analysis: Compare the glycan profiles of the this compound-treated and untreated samples. An increase in the relative abundance of hybrid-type glycans (e.g., GlcNAcMan₅GlcNAc₂) and a corresponding decrease in complex-type glycans will confirm the inhibitory effect of this compound.
Expected Outcomes and Data Interpretation
Treatment of cells with an effective concentration of this compound is expected to result in a significant shift in the N-glycan profile of cellular glycoproteins.
| Analytical Method | Untreated Cells (Control) | This compound-Treated Cells |
| Lectin Blotting (Con A) | Basal level of signal corresponding to high-mannose and some hybrid glycans. | Increased signal intensity , indicating an accumulation of mannose-terminated glycans (hybrid and high-mannose types). |
| Mass Spectrometry | Predominantly complex-type N-glycans with varying degrees of sialylation and fucosylation. | Significant increase in the relative abundance of hybrid-type N-glycans (e.g., GlcNAcMan₅GlcNAc₂) and a decrease in complex-type N-glycans . |
Applications in Research and Drug Development
The ability to enrich for high-mannose and hybrid-type glycans using this compound has several important applications:
-
Vaccine Development: The glycosylation pattern of viral envelope proteins can influence their immunogenicity. Modifying these glycans to be more mannose-rich can enhance their uptake by antigen-presenting cells, potentially leading to a more robust immune response.[11]
-
Targeted Drug Delivery: Cancer cells often exhibit altered glycosylation patterns, including an increased expression of high-mannose glycans. This can be exploited for targeted drug delivery by conjugating cytotoxic agents to mannose-binding lectins or antibodies.[1]
-
Enzyme Replacement Therapy: For lysosomal storage disorders, recombinant therapeutic enzymes often require mannose-6-phosphate residues for efficient uptake into cells. Modulating the underlying glycan structure can be a step in the process of producing more effective therapeutics.
-
Fundamental Research: this compound is an invaluable tool for studying the biological roles of different glycan structures in a controlled manner.
Troubleshooting
| Problem | Possible Cause | Solution |
| No observable change in glycan profile | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation time is too short. | Increase the incubation time to allow for sufficient protein turnover. | |
| This compound has degraded. | Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C. | |
| Significant cytotoxicity | This compound concentration is too high. | Perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration and use a lower, non-toxic dose. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). |
Conclusion
This compound is a highly effective and specific inhibitor of Golgi α-mannosidase II, making it an essential tool for researchers in glycobiology and drug development. By following the protocols outlined in this guide, scientists can reliably induce the expression of high-mannose and hybrid-type glycans, enabling a wide range of studies into the structure and function of these important post-translational modifications. The ability to precisely engineer the glycan landscape on proteins opens up new avenues for therapeutic intervention and a deeper understanding of fundamental biological processes.
References
-
Tropea, J. E., Kaushal, G. P., Pastuszak, I., Mitchell, M., Aoyagi, T., Molyneux, R. J., & Elbein, A. D. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. [Link]
-
N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). (2021). In Glycoscience Protocols (pp. 1-10). Springer. [Link]
-
Glycoprotein N-glycan preparation for MS analysis. (n.d.). Glyco@Expasy. [Link]
-
Protocol for automated N-glycan sequencing using mass spectrometry and computer-assisted intelligent fragmentation. (2021). STAR Protocols, 2(4), 100938. [Link]
-
Lectin blotting. (2021). In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
Lectin blotting and deglycosylation analyses of the purified mannan-binding protein (MBP) ligands. (2021). In Glycoscience Protocols. Japan Consortium for Glycobiology and Glycotechnology. [Link]
-
Distinct susceptibility and applicability of MDCK derivatives for influenza virus research. (2018). Scientific Reports, 8(1), 1-11. [Link]
-
Lectin blotting. (n.d.). JCGGDB. [Link]
-
Glycans in drug discovery. (2019). MedChemComm, 10(10), 1656-1673. [Link]
-
Lectin Drug Conjugates Targeting High Mannose N-Glycans. (2022). Bioconjugate Chemistry, 33(3), 431-438. [Link]
-
Rapid monitoring of high-mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography. (2019). Biotechnology Progress, 35(6), e2871. [Link]
-
Profiling Released High Mannose and Complex N-Glycan Structures from Monoclonal Antibodies Using RapiFluor-MS Labeling and Optimized HILIC-FLR-MS. (2017). Waters Corporation. [Link]
-
Rapid monitoring of high-mannose glycans during cell culture process of therapeutic monoclonal antibodies using lectin affinity chromatography. (2019). Biotechnology Progress, 35(6), e2871. [Link]
-
Glycans in Biotechnology and the Pharmaceutical Industry. (2022). In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Stock solutions. (2011). CSH Protocols. [Link]
-
Transfection protocol of adherent MDCK cells (96-well plate). (n.d.). Sino Biological. [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., ... & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883-889. [Link]
Sources
- 1. emmb.engin.umich.edu [emmb.engin.umich.edu]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zellbio.eu [zellbio.eu]
- 5. Stock solutions [wahoo.cns.umass.edu]
- 6. Distinct susceptibility and applicability of MDCK derivatives for influenza virus research | PLOS One [journals.plos.org]
- 7. sinobiological.com [sinobiological.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. personal.cityu.edu.hk [personal.cityu.edu.hk]
- 13. Mass spectrometric analysis of the N-glycoproteome in statin-treated liver cells with two lectin-independent chemical enrichment methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. phytotechlab.com [phytotechlab.com]
Cell-based assays to investigate Mannostatin A effects
Cell-Based Assays to Investigate the Effects of Mannostatin A: A Comprehensive Guide
Introduction
N-linked glycosylation, the process of attaching oligosaccharide chains (glycans) to asparagine residues of proteins, is a critical co- and post-translational modification that profoundly impacts protein folding, stability, trafficking, and function.[1][2] This intricate process, occurring in the endoplasmic reticulum (ER) and Golgi apparatus, is fundamental to cellular homeostasis. Alterations in glycosylation patterns are recognized as hallmarks of various diseases, particularly cancer, where they influence tumor progression, metastasis, and immune evasion.[3][4]
This compound, a metabolite isolated from the microorganism Streptoverticillium verticillus, is a powerful tool for studying the functional consequences of altered N-glycosylation.[5][6] It acts as a potent, reversible, and competitive inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway.[3][7] GMII is responsible for trimming α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate, a crucial step for the maturation of high-mannose glycans into complex and hybrid types.[3][8] Inhibition of GMII by this compound effectively halts this maturation process, leading to the accumulation of hybrid-type oligosaccharides on cell surface glycoproteins.[4][5]
This guide provides a detailed framework and validated protocols for researchers, scientists, and drug development professionals to investigate the multifaceted cellular effects of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, enabling robust and interpretable results. The protocols described herein are designed as self-validating systems to probe the direct impact of this compound on glycan structure and its downstream consequences on cellular signaling, fate, and function.
Section 1: The N-Linked Glycosylation Pathway and this compound's Point of Intervention
To appreciate the effects of this compound, one must first understand its precise target within the protein glycosylation assembly line. The N-linked glycosylation pathway begins in the ER and continues in the Golgi apparatus, where a series of glycosidases and glycosyltransferases sequentially modify the core glycan structure.
Golgi α-mannosidase II (GMII) acts after the addition of N-acetylglucosamine (GlcNAc) by the enzyme GlcNAc-T1. Its function is to remove two mannose residues, which is the gateway step to forming complex N-glycans. By inhibiting GMII, this compound locks glycoproteins in a state with unprocessed, hybrid glycan structures. This fundamental alteration is the origin of all downstream cellular phenotypes.[3][5]
Caption: Workflow for Lectin-Based Flow Cytometry Analysis.
Materials
-
Cell line of interest (e.g., HeLa, HT-29, B16/F10 melanoma cells)[9]
-
Complete cell culture medium
-
This compound (Stock solution in DMSO or PBS)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell dissociation buffer (e.g., non-enzymatic, EDTA-based)
-
FACS Buffer (PBS with 1% FBS and 0.1% sodium azide) [10]* FITC-conjugated lectins (e.g., Concanavalin A, L-PHA, SNA)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that ensures they are in the logarithmic growth phase at the time of harvest (approx. 70-80% confluency).
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentration of this compound for 24-48 hours. An effective concentration range is typically in the nanomolar to low micromolar range, based on reported IC50 values. [5]A vehicle-only control must be run in parallel.
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash cells gently with PBS.
-
Add a non-enzymatic cell dissociation buffer and incubate until cells detach. Avoid using trypsin if possible, as it can cleave cell surface glycoproteins.
-
Resuspend cells in complete medium to neutralize the dissociation buffer, then transfer to a 1.5 mL tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Lectin Staining:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold FACS buffer. [10] * Resuspend the cell pellet in 100 µL of FACS buffer containing the FITC-conjugated lectin at its optimal concentration (typically 1-10 µg/mL, requires titration).
-
Incubate for 30-45 minutes at 4°C in the dark.
-
-
Washing and Final Preparation:
-
Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Add a viability dye like PI just before analysis to exclude dead cells.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events for the single-cell, live-gated population.
-
Analyze the data by plotting a histogram of fluorescence intensity for the FITC channel.
-
Compare the Median Fluorescence Intensity (MFI) of this compound-treated cells to the vehicle-treated control cells.
-
Data Interpretation Table
| Lectin | Abbreviation | Primary Sugar Specificity | Expected MFI Change with this compound | Rationale |
| Concanavalin A | Con A | α-D-Mannose | Increase | Binds to high-mannose and hybrid structures that accumulate after GMII inhibition. |
| Galanthus nivalis Lectin | GNL | Terminal α-1,3-Mannose | Increase | Recognizes terminal mannose residues prevalent in unprocessed glycans. |
| Phaseolus vulgaris Leucoagglutinin | L-PHA | β-1,6-GlcNAc branched complex N-glycans | Decrease | Formation of its target structure is blocked by GMII inhibition. |
| Sambucus nigra Agglutinin | SNA | Sialic acid α-2,6-linked to Galactose | Decrease | Sialylation is a terminal modification of complex glycans, the formation of which is prevented. |
Section 3: Investigating Downstream Cellular Consequences
Altering the fundamental process of protein glycosylation can trigger cellular stress responses and affect key decisions like proliferation and survival.
Protocol 2: Analysis of Endoplasmic Reticulum (ER) Stress
Scientific Rationale: The inhibition of N-glycan processing can lead to an accumulation of improperly folded glycoproteins in the ER, triggering the Unfolded Protein Response (UPR), also known as ER stress. [11][12]The UPR is a signaling network that initially aims to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. [13]Key markers of UPR activation include the chaperone BiP (GRP78) and the transcription factor CHOP.
Method: Western Blot for ER Stress Markers
-
Cell Lysis: Treat cells with this compound as described above. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against BiP/GRP78, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Expected Results: An increase in the expression of BiP and CHOP in this compound-treated cells compared to the control would indicate the induction of ER stress.
Protocol 3: Cell Cycle Analysis
Scientific Rationale: Cellular stress, including ER stress, can activate cell cycle checkpoints, leading to arrest in specific phases, commonly G1 or G2/M, to allow time for cellular repair. [14][15]Analyzing the cell cycle distribution provides insight into the anti-proliferative effects of this compound.
Method: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Preparation: Treat and harvest cells as previously described.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 300 µL of PBS. Add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase (G1, S, G2/M). Expected Results: A significant increase in the percentage of cells in the G1 or G2/M phase, with a corresponding decrease in the S phase, would indicate cell cycle arrest. [14][16]
Protocol 4: Assessment of Apoptosis
Scientific Rationale: If ER stress is unresolved, the UPR signaling cascade can switch from a pro-survival to a pro-apoptotic mode. [13]this compound, by inducing this stress, may consequently trigger programmed cell death. Annexin V/PI staining is the gold standard for detecting apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells only when the membrane integrity is lost in late apoptosis or necrosis. [16] Apoptosis Pathway Diagram
Caption: Potential Pathway from this compound to Apoptosis Induction.
Method: Annexin V-FITC/PI Dual Staining
-
Cell Preparation: Treat cells with this compound for 24-72 hours. Collect both the adherent and floating cells to ensure all apoptotic cells are included.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Expected Results: Data is visualized on a dot plot (FITC vs. PI). An increase in the percentage of cells in the lower-right quadrant (Annexin V+/PI-, early apoptosis) and upper-right quadrant (Annexin V+/PI+, late apoptosis/necrosis) in treated samples compared to controls indicates apoptosis induction. [16]
Section 4: Functional Assays in Cancer Biology
Scientific Rationale: The glycan coat (glycocalyx) of a cancer cell is intimately involved in cell-cell and cell-matrix interactions, which are critical for invasion and metastasis. By altering cell surface glycans, this compound has been shown to inhibit the invasive potential of cancer cells. [9]
Protocol 5: Cell Invasion Assay (Boyden Chamber)
Method:
-
Insert Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) according to the manufacturer's instructions.
-
Cell Preparation: Serum-starve the cancer cells for 12-24 hours. Resuspend the cells in serum-free medium containing this compound or vehicle control.
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the cell suspension (e.g., 5 x 10⁴ cells) to the upper insert.
-
-
Incubation: Incubate for 24-48 hours, allowing cells to invade through the Matrigel and migrate through the pores.
-
Quantification:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the underside of the membrane with crystal violet.
-
Elute the dye and measure absorbance, or count the number of stained cells in several microscopic fields. Expected Results: A significant reduction in the number of invading cells in the this compound-treated group compared to the vehicle control. [9]
-
References
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. PMC, National Center for Biotechnology Information. [Link]
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. PubMed. [Link]
-
Cell-Based Glycan Arrays—A Practical Guide to Dissect the Human Glycome. PMC, National Center for Biotechnology Information. [Link]
-
Effect of MonA on cell cycle distribution and induction of apoptosis. ResearchGate. [Link]
-
This compound, a new glycoprotein-processing inhibitor. PubMed, National Center for Biotechnology Information. [Link]
-
Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. Journal of the American Chemical Society. [Link]
-
Basic Procedures for Lectin Flow Cytometry. Springer Nature Experiments. [Link]
-
The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by this compound. ResearchGate. [Link]
-
Detection of site specific glycosylation in proteins using flow cytometry. PMC, National Center for Biotechnology Information. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. PMC, National Center for Biotechnology Information. [Link]
-
Basic Procedures for Lectin Flow Cytometry. PubMed. [Link]
-
Recommended buffer for lectin staining for flow cytometry?. ResearchGate. [Link]
-
Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress. PubMed Central. [Link]
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. PubMed. [Link]
-
Glycosylation-independent ERAD pathway serves as a backup system under ER stress. Journal of Cell Biology. [Link]
-
Inhibition of tumor cell invasion in the Boyden chamber assay by a mannosidase inhibitor, this compound. PubMed. [Link]
-
Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications. PMC, PubMed Central. [Link]
-
Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp. PMC, PubMed Central. [Link]
-
Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. MDPI. [Link]
-
Cell cycle-specific effects of lovastatin. PMC, National Center for Biotechnology Information. [Link]
-
Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. PMC, National Center for Biotechnology Information. [Link]
-
The intrinsic and extrinsic effects of N-linked glycans on glycoproteostasis. PubMed Central. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The intrinsic and extrinsic effects of N-linked glycans on glycoproteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor cell invasion in the Boyden chamber assay by a mannosidase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Modulated, Graduated Inhibition of N-Glycosylation Pathway Priming Suggests Wide Tolerance of ER Proteostasis to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycosylation-independent ERAD pathway serves as a backup system under ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell cycle-specific effects of lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: Unveiling Glycosylation's Role with Mannostatin A
Application Note: Flow Cytometric Analysis of Cellular Responses to Mannostatin A Treatment
Protein glycosylation, a critical post-translational modification, dictates a vast array of cellular functions, including protein folding, cell-cell recognition, and signal transduction.[1] The intricate structures of N-linked glycans are sculpted by a series of enzymes within the endoplasmic reticulum (ER) and Golgi apparatus. One such key enzyme is Golgi α-mannosidase II, which plays a pivotal role in the trimming of mannose residues, a crucial step in the maturation of complex N-glycans.[2][3]
This compound, a metabolite produced by Streptoverticillium verticillus, is a potent and specific competitive inhibitor of Golgi α-mannosidase II.[2][4][5] By blocking this enzyme, this compound effectively halts the processing of N-glycans, leading to an accumulation of high-mannose and hybrid-type glycans on the cell surface.[2][4] This targeted disruption of glycosylation makes this compound an invaluable tool for researchers investigating the functional consequences of altered glycan structures. This application note provides a comprehensive guide for utilizing flow cytometry to analyze the multifaceted cellular effects of this compound treatment, offering insights into changes in cell surface glycosylation, induction of ER stress, and alterations in cell cycle progression and apoptosis.
Mechanism of Action: The Glycosylation Blockade
This compound's primary mechanism of action is the competitive inhibition of Golgi α-mannosidase II.[2][4] This enzyme is responsible for cleaving α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan5GlcNAc2 intermediate in the N-glycan processing pathway.[2][3] Inhibition of this step prevents the formation of complex N-glycans and results in the accumulation of glycoproteins with high-mannose and hybrid structures on the cell surface.[2][4] This alteration in the cellular glycome can have profound effects on various cellular processes.
Caption: this compound inhibits Golgi α-mannosidase II.
I. Analysis of Cell Surface Glycosylation Changes
The most direct consequence of this compound treatment is the alteration of cell surface glycan profiles. Flow cytometry, coupled with fluorescently-labeled lectins, provides a powerful and quantitative method to detect these changes.[1][6][7] Lectins are proteins that bind to specific carbohydrate structures, allowing for the characterization of the cellular glycome.[6]
Expertise & Experience: Selecting the Right Lectins
The choice of lectins is critical for discerning the specific changes induced by this compound. Since this compound causes an accumulation of high-mannose structures, lectins with affinity for these glycans are essential.
-
Concanavalin A (Con A): Binds to terminal α-D-mannosyl and α-D-glucosyl residues. An increase in Con A staining is expected following this compound treatment.
-
Galanthus nivalis Lectin (GNL): Specifically recognizes terminal α-1,3- and α-1,6-linked mannose residues, characteristic of high-mannose N-glycans.
-
Phaseolus vulgaris Leucoagglutinin (PHA-L): Binds to complex N-glycans with β1,6-GlcNAc branching. A decrease in PHA-L staining would indicate a reduction in complex glycan formation.
-
Sambucus nigra Agglutinin (SNA): Recognizes sialic acid linked α-2,6 to galactose, a common terminal structure on complex N-glycans. A decrease in SNA staining is anticipated.
Protocol: Lectin Staining for Flow Cytometry
This protocol outlines the steps for staining cells with fluorescently-conjugated lectins to analyze changes in cell surface glycosylation after this compound treatment.
Materials:
-
Cells of interest cultured in appropriate medium.[8][9][10][11]
-
This compound (appropriate concentration determined by dose-response experiment).
-
Fluorescently-conjugated lectins (e.g., FITC-Con A, FITC-GNL, FITC-PHA-L, FITC-SNA).
-
FACS Buffer: PBS supplemented with 1% FBS and 0.1% sodium azide.[12]
-
Propidium Iodide (PI) or other viability dye.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with the desired concentration of this compound (and a vehicle control) for 24-72 hours. The optimal treatment time and concentration should be determined empirically for each cell line.
-
-
Cell Harvesting:
-
For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve cell surface proteins.[11] For suspension cells, proceed to the next step.
-
Transfer cells to a centrifuge tube and wash once with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Lectin Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the fluorescently-conjugated lectin at the manufacturer's recommended concentration (typically 1-20 µg/mL).[12]
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Viability Staining and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Add a viability dye such as Propidium Iodide (PI) just before analysis to exclude dead cells.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the geometric mean fluorescence intensity (gMFI) of the lectin staining in the live cell population.
-
| Lectin | Expected Change with this compound | Rationale |
| Concanavalin A (Con A) | Increase | Accumulation of high-mannose structures. |
| Galanthus nivalis Lectin (GNL) | Increase | Specific for terminal mannose residues found in high-mannose glycans. |
| Phaseolus vulgaris Leucoagglutinin (PHA-L) | Decrease | Inhibition of complex N-glycan formation. |
| Sambucus nigra Agglutinin (SNA) | Decrease | Reduction in terminal sialylation of complex N-glycans. |
II. Assessment of Endoplasmic Reticulum (ER) Stress
The accumulation of unprocessed glycoproteins in the ER can lead to ER stress and trigger the Unfolded Protein Response (UPR).[13] Flow cytometry can be utilized to measure key markers of ER stress.[14][15]
Expertise & Experience: Monitoring the UPR
Several markers can be used to assess ER stress by flow cytometry:
-
PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase): Phosphorylation of PERK is an early event in the UPR.[13] Intracellular staining with a phospho-specific antibody can detect its activation.
-
ER-Tracker™ Dyes: These fluorescent dyes stain the endoplasmic reticulum, and an increase in fluorescence intensity can indicate ER proliferation, a hallmark of the UPR.[16]
-
Thioflavin T: This dye exhibits enhanced fluorescence upon binding to protein aggregates and can be used to detect the accumulation of misfolded proteins.[17]
Protocol: Intracellular Staining for Phospho-PERK
Materials:
-
Treated and control cells.
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™).
-
Primary antibody against phospho-PERK.
-
Fluorescently-conjugated secondary antibody.
-
FACS Buffer.
Procedure:
-
Cell Preparation: Harvest and wash cells as described in the lectin staining protocol.
-
Fixation and Permeabilization:
-
Resuspend cells in 100 µL of Fixation/Permeabilization buffer.
-
Incubate for 20 minutes at 4°C.
-
Wash cells twice with 1X Perm/Wash Buffer.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Perm/Wash Buffer containing the primary antibody against phospho-PERK.
-
Incubate for 30-60 minutes at 4°C.
-
Wash cells twice with Perm/Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Perm/Wash Buffer containing the fluorescently-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Analysis:
-
Wash cells once with Perm/Wash Buffer and resuspend in FACS Buffer.
-
Analyze on a flow cytometer.
-
III. Analysis of Cell Cycle and Apoptosis
Disruption of normal cellular processes, such as glycosylation and ER homeostasis, can lead to cell cycle arrest and apoptosis.[18][19][20] Flow cytometry is a standard and robust method for analyzing these outcomes.[21][22][23]
Expertise & Experience: Dissecting Cell Fate
-
Cell Cycle Analysis: Propidium Iodide (PI) staining of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] An accumulation of cells in a particular phase may indicate cell cycle arrest.
-
Apoptosis Detection: Annexin V, a protein that binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, is a common marker for early apoptosis.[24][25] Co-staining with a viability dye like PI allows for the differentiation of early apoptotic, late apoptotic/necrotic, and live cells.[25] Caspase activation is another hallmark of apoptosis, and flow cytometry can be used to detect active caspases (e.g., caspase-3, -8, -9).[25][26]
Protocol: Annexin V and PI Staining for Apoptosis
Materials:
-
Treated and control cells.
-
Annexin V Binding Buffer.
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution.
Procedure:
-
Cell Preparation: Harvest and wash cells with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
-
Caption: Cellular consequences of this compound treatment.
Trustworthiness: Ensuring Data Integrity
To ensure the reliability and reproducibility of your results, the following controls are essential:
-
Unstained Controls: To set the baseline fluorescence of your cells.
-
Single-Color Controls: For each fluorochrome used to set up compensation correctly.
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and lectins.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Positive Controls: If available, use a known inducer of ER stress or apoptosis to validate your staining protocols.
-
Lectin Specificity Control: Pre-incubate the fluorescently-labeled lectin with its specific inhibitory sugar before staining to confirm specific binding.
Conclusion
This compound is a powerful tool for studying the roles of N-linked glycosylation in cellular function. By leveraging the quantitative power of flow cytometry, researchers can gain detailed insights into the effects of this compound on cell surface glycan composition, the induction of ER stress, and the subsequent impact on cell cycle progression and apoptosis. The protocols and expert insights provided in this application note offer a robust framework for designing and executing these experiments, ultimately contributing to a deeper understanding of the complex world of glycobiology.
References
- Auctores. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. J. Cancer Research and Cellular Therapeutics.
- Creative Biolabs. (n.d.). Flow Cytometry for Cell Surface Glycosylation Analysis.
- Springer Nature Experiments. (n.d.). Studying T Cells N-Glycosylation by Imaging Flow Cytometry.
- Vector Labs. (2022, January 5). Leveraging Lectins For Glycan Analysis.
- Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027–2034.
- Chandrasekaran, S. D., et al. (2012). Detection of site specific glycosylation in proteins using flow cytometry. Journal of Visualized Experiments, (68), e4256.
- Hossler, P., et al. (2019). Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells. Biotechnology and Bioengineering, 116(7), 1637-1652.
- Alonzi, D. S., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. ACS Chemical Biology, 9(4), 953-961.
- Godfrey, R. A., et al. (2012). Flow Cytometry for the Analysis of α-Dystroglycan Glycosylation in Fibroblasts from Patients with Dystroglycanopathies. PLoS ONE, 7(7), e41154.
- Springer Nature Experiments. (n.d.). Basic Procedures for Lectin Flow Cytometry.
- Alonzi, D. S., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society, 130(41), 13693-13701.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
- Frontiers. (n.d.). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results.
- Moriwaki, K., & Miyoshi, E. (2014). Basic Procedures for Lectin Flow Cytometry. Methods in Molecular Biology, 1200, 147–152.
- UWCCC Flow Cytometry Laboratory. (n.d.). Cell Cycle Analysis.
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.
- ResearchGate. (2021, January 23). Recommended buffer for lectin staining for flow cytometry?.
- Popat, A., Patel, A. A., & Warnes, G. (2022). Cell Cycle Analysis of ER Stress and Autophagy. Methods in Molecular Biology, 2543, 155–166.
- ResearchGate. (2025, August 10). Basic Procedures for Lectin Flow Cytometry.
- Popat, A., Patel, A. A., & Warnes, G. (2019). A Flow Cytometric Study of ER Stress and Autophagy. Cytometry Part A, 95(6), 672–682.
- Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889.
- Nakashima, H., et al. (2015). Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3573.
- AAT Bioquest. (2021, August 25). How do I detect ER stress?.
- Hsieh, Y. S., et al. (2017). Induction of Endoplasmic Reticulum Stress via Reactive Oxygen Species Mediated by Luteolin in Melanoma Cells. Anticancer Research, 37(11), 6007-6016.
- Aisha, A. F., et al. (2013). Alterations in cell cycle and induction of apoptotic cell death in breast cancer cells treated with α-mangostin extracted from mangosteen pericarp. Drug Design, Development and Therapy, 7, 1163–1174.
- Sano, R., & Reed, J. C. (2013). Measuring ER stress and the unfolded protein response using mammalian tissue culture system. Methods in Enzymology, 528, 265–281.
- European Collection of Authenticated Cell Cultures. (n.d.). Cell culture protocols.
- Tropea, J. E., et al. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027-2034.
- Proteintech Group. (n.d.). Cell culture protocol.
- Abcam. (n.d.). Cell culture and maintenance protocol.
- Creative Biolabs. (n.d.). Cell Culture Protocol.
- Cobb, B. A., et al. (2021). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 16(10), 2015-2025.
- Lee, J. H., et al. (2022). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. International Journal of Molecular Sciences, 23(21), 13340.
- Thermo Fisher Scientific. (n.d.). Cell Culture Protocols.
- Genentech. (n.d.). Modulation of Mannose levels in N-linked glycosylation through cell culture process conditions in order to increase ADCC activity for an antibody Biosimilar.
- Semantic Scholar. (n.d.). Effects of cell culture conditions on antibody N‐linked glycosylation—what affects high mannose 5 glycoform.
- Looi, C. Y., et al. (2013). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 8(2), e56643.
- Yang, S. H., et al. (2004). Induction of apoptosis in human leukemia K562 cells by cardiotoxin III. Life Sciences, 74(13), 1681–1691.
Sources
- 1. Flow Cytometry for Cell Surface Glycosylation Analysis - Creative Biolabs [creative-biolabs.com]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Basic procedures for lectin flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 9. Cell culture protocol | Proteintech Group [ptglab.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. 细胞培养实验方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis of ER Stress and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Flow Cytometric Study of ER Stress and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 18. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 19. Antiproliferative and apoptosis induction of α-mangostin in T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alterations in cell cycle and induction of apoptotic cell death in breast cancer cells treated with α-mangostin extracted from mangosteen pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa [mdpi.com]
- 25. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 26. Induction of apoptosis in human leukemia K562 cells by cardiotoxin III - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mannostatin A Concentration
Welcome to our dedicated support center for researchers utilizing Mannostatin A. This guide is structured to provide both foundational knowledge and practical troubleshooting advice to ensure the successful optimization of this compound concentrations for your specific cell lines. As Senior Application Scientists, we have designed this resource to reflect the nuances of in-field applications, emphasizing the rationale behind each experimental step to empower your research.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about working with this compound.
Q1: What is this compound and what is its precise mechanism of action?
A1: this compound is a potent, reversible, and competitive inhibitor of the enzyme Golgi α-mannosidase II (GMII).[1][2] This enzyme plays a critical role late in the N-linked glycosylation pathway, a process where complex sugar chains (glycans) are attached to proteins as they are processed in the Endoplasmic Reticulum and Golgi apparatus.[3] Specifically, GMII trims two mannose residues from a precursor glycan (GlcNAcMan₅GlcNAc₂), which is an essential step for the formation of complex and hybrid N-glycans.[1][3] By inhibiting GMII, this compound causes the accumulation of hybrid-type oligosaccharides and prevents the synthesis of mature, complex N-glycans.[2] Since the profile of cell surface glycans is often dramatically altered in cancer cells and is crucial for processes like cell adhesion, signaling, and metastasis, inhibiting GMII provides a route to block these transformation-associated changes.[1][4]
Caption: Mechanism of this compound Action.
Q2: Why is determining the optimal concentration for each cell line a critical step?
A2: The sensitivity of different cell lines to a given compound can vary dramatically due to inherent biological differences, such as metabolic rates, expression levels of the target enzyme (GMII), membrane permeability, and the activity of efflux pumps.[5][6] A concentration that effectively inhibits GMII in one cell line might be cytotoxic or completely ineffective in another.[7][8] Therefore, empirically determining the optimal concentration for each specific cell line is essential for generating reliable, reproducible, and meaningful data.[9] This process, often aimed at finding the half-maximal inhibitory concentration (IC50), ensures that the observed effects are due to the specific mechanism of the drug and not off-target toxicity.
Q3: What are the expected downstream effects of this compound treatment?
A3: The primary effect is the alteration of cell surface glycosylation.[1] Downstream consequences of this can be multifaceted and cell-type dependent, but often include:
-
Inhibition of Cell Proliferation: Altered cell surface receptors can impact signaling pathways that control cell growth.
-
Cell Cycle Arrest: Many compounds that interfere with cellular processes can trigger checkpoints in the cell cycle, often leading to arrest in the G1 or G2/M phases.[10][11][12][13]
-
Induction of Apoptosis: Significant disruption of cellular homeostasis, including signaling from the cell surface, can initiate programmed cell death (apoptosis).[5][14]
It is crucial to perform downstream assays (e.g., cell cycle analysis, apoptosis assays) to characterize the specific response of your cell line to this compound treatment.
Q4: What is a good starting concentration range for testing this compound on a new cell line?
A4: For a compound with unknown cytotoxicity in a particular cell line, it is best practice to start with a broad, logarithmic dilution series.[15] This approach allows you to efficiently survey a wide range of concentrations to identify an effective window. A recommended starting range would be from 10 nM to 100 µM (e.g., 0.01, 0.1, 1, 10, 100 µM).[9] This wide range helps establish a dose-response curve and pinpoint the approximate IC50 value, which can then be refined in subsequent experiments with a narrower range of concentrations.[16]
Q5: How should I prepare and store this compound stock solutions?
A5: Proper handling and storage are critical for compound stability and experimental reproducibility.[16]
-
Solvent: this compound is typically soluble in aqueous solutions like water or PBS, but always check the manufacturer's datasheet. If using an organic solvent like DMSO for an analog, ensure the final concentration in your cell culture media is non-toxic (typically <0.5%).[15]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 1-10 mM).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C as recommended by the supplier. When ready to use, thaw an aliquot and dilute it to the final working concentrations in your pre-warmed cell culture medium.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem: I am not observing any effect of this compound on my cells, even at high concentrations.
-
Possible Cause 1: Compound Instability. The compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).[16]
-
Solution: Use a fresh, un-thawed aliquot of your stock solution. If the problem persists, consider purchasing a new batch of the compound. Confirm the recommended storage conditions on the product data sheet.[16]
-
-
Possible Cause 2: Low Cell Line Sensitivity. Your chosen cell line may be inherently resistant to this compound. This could be due to low expression of GMII, high activity of drug efflux pumps, or metabolic inactivation of the compound.
-
Solution: First, verify the expression of GMII in your cell line via Western Blot or qPCR if possible. Consider testing a positive control cell line known to be sensitive. If resistance is confirmed, this itself is a valid scientific finding. You may need to select a different cell line to study the compound's primary effects.
-
-
Possible Cause 3: Sub-optimal Assay Conditions. The incubation time may be too short for the effects to manifest.
Problem: I am observing high levels of cell death even at the lowest concentrations.
-
Possible Cause 1: High Cell Line Sensitivity. The cell line you are using may be exceptionally sensitive to GMII inhibition or potential off-target effects.
-
Solution: Expand your dose-response experiment to include a much lower range of concentrations (e.g., picomolar to nanomolar). This will help determine if there is a specific inhibitory window before overt toxicity occurs.
-
-
Possible Cause 2: Solvent Toxicity. If you are using a solvent like DMSO, its concentration in the final culture medium may be too high.[15]
-
Solution: Always run a "vehicle control" group that contains the highest concentration of the solvent used in your experiment, but no this compound. If you observe toxicity in this control, you must reduce the final solvent concentration. This can be achieved by lowering the concentration of your working solutions or by preparing a higher-concentration primary stock. The final DMSO concentration should ideally be below 0.1% and never exceed 0.5%.
-
Problem: My results (e.g., IC50 values) are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Practices. Variations in cell passage number, seeding density, or general cell health can significantly impact experimental outcomes.[18][19]
-
Solution: Standardize your cell culture protocol. Use cells within a consistent, narrow range of passage numbers. Always perform a cell count with a viability stain (e.g., Trypan Blue) before seeding to ensure you are plating the same number of viable cells each time. Ensure cells are in the logarithmic growth phase when treated.[9]
-
-
Possible Cause 2: Reagent Variability. Inconsistent preparation of drug dilutions or assay reagents can lead to variability.
-
Solution: Prepare a large batch of your this compound stock solution and aliquot it for single use. When performing dilutions, use calibrated pipettes and be meticulous. For assays like MTT, ensure the reagent is properly stored and that incubation times are identical across all experiments.[19]
-
Problem: I see a high background signal or large error bars in my cell viability assay.
-
Possible Cause 1: Assay Interference. Components in your culture medium, such as phenol red or fetal bovine serum (FBS), can contribute to background absorbance or fluorescence.[20]
-
Solution: For the final step of the assay, consider replacing the culture medium with phenol red-free medium or PBS. This can significantly reduce background noise.
-
-
Possible Cause 2: Uneven Cell Seeding or Edge Effects. An uneven distribution of cells across the wells of a microplate, or increased evaporation in the outer wells (edge effect), can cause high variability.[20][21]
-
Solution: Ensure you have a homogenous single-cell suspension before plating. To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.[21]
-
Data & Visualization
Table 1: Example Starting Concentration Ranges for Screening this compound
The optimal concentration of this compound is highly cell-line specific. The table below provides suggested starting ranges for a preliminary dose-response experiment. The goal is to identify a range that spans from no effect to a maximal effect, which will be used to determine the IC50.
| Cell Line Category | Example Cell Lines | Suggested Starting Range (µM) | Rationale & Notes |
| Leukemia/Lymphoma | Jurkat, MOLT-4 | 0.01 - 50 | Suspension cells can sometimes exhibit different permeability and sensitivity profiles.[6] |
| Adherent Carcinomas | HeLa (Cervical), A549 (Lung) | 0.1 - 100 | These common lines are robust, but their response can vary. A broad range is recommended initially.[8] |
| Breast Cancer | MCF-7, MDA-MB-231 | 0.1 - 100 | Glycosylation is known to be altered in breast cancer, making them interesting targets. Sensitivity can vary based on subtype.[22] |
| Glioblastoma | U87MG | 0.1 - 100 | The blood-brain barrier is not a factor in vitro, but inherent resistance mechanisms may be present.[23] |
Note: These are generalized starting points. A literature search for studies using this compound or other glycosylation inhibitors in your specific cell line is highly recommended.[16]
Caption: Experimental Workflow for Optimizing this compound.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol describes a standard method to determine the concentration of this compound that inhibits the metabolic activity of a cell population by 50%.
Materials:
-
96-well flat-bottom, tissue culture-treated plates
-
Your chosen cell line in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Harvest and count your cells. Seed the cells into a 96-well plate at the pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium at 2x the final desired concentration. For a broad range, you might aim for final concentrations of 100, 30, 10, 3, 1, 0.3, 0.1, and 0 µM. Remember to prepare a vehicle control (medium with solvent, if used) and an untreated control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2x this compound dilutions to the appropriate wells in triplicate. Add 100 µL of the control media to the control wells.
-
Incubation: Incubate the plate for your desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.[15]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove 100 µL of the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.
-
Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.[15]
-
Data Analysis:
-
Average the absorbance values from your triplicate wells.
-
Subtract the average absorbance of the "blank" (media only) wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells (% Viability).
-
Plot the % Viability against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
-
References
-
Vallee, F., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. PMC. [Link]
-
Rose, D. R., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. PubMed. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Rose, D. R., et al. (2008). Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. PubMed. [Link]
-
Vallee, F., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. PMC. [Link]
-
Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
-
Promega Corporation & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
PubMed. (n.d.). Differential effects of monastrol in two human cell lines. PubMed. [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]
-
Bitesize Bio. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
-
BPS Bioscience. (n.d.). Kill Curve Protocol. BPS Bioscience. [Link]
-
The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines... The Royal Society of Chemistry. [Link]
-
van den Elsen, J. M., et al. (2003). Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. PMC. [Link]
-
PubMed. (n.d.). Alterations in cell cycle and induction of apoptotic cell death in breast cancer cells treated with α-mangostin... PubMed. [Link]
-
Al-Fatlawi, A. A., et al. (2021). Investigating potential anti-proliferative activity of different statins against five cancer cell lines. PMC. [Link]
-
Aisha, A. F., et al. (2012). Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin... PMC. [Link]
-
ResearchGate. (2016). α -Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell. ResearchGate. [Link]
-
Onoda, T., et al. (1982). Antitumor Activity of D-mannosamine in Vitro: Different Sensitivities Among Human Leukemia Cell Lines Possessing T-cell Properties. PubMed. [Link]
-
Lee, H. N., et al. (2016). α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell. PubMed. [Link]
-
Oike, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
Science.gov. (n.d.). cell-cycle arrest apoptosis: Topics by Science.gov. Science.gov. [Link]
-
Lagunin, A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]
-
Wölk, C., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. MDPI. [Link]
-
White, M. D., et al. (2019). Lectin Drug Conjugates Targeting High Mannose N-Glycans. PMC. [Link]
Sources
- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of monastrol in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of D-mannosamine in vitro: different sensitivities among human leukemia cell lines possessing T-cell properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alterations in cell cycle and induction of apoptotic cell death in breast cancer cells treated with α-mangostin extracted from mangosteen pericarp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alterations in Cell Cycle and Induction of Apoptotic Cell Death in Breast Cancer Cells Treated with α-Mangostin Extracted from Mangosteen Pericarp - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Mangostin Induces Apoptosis and Cell Cycle Arrest in Oral Squamous Cell Carcinoma Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cell-cycle arrest apoptosis: Topics by Science.gov [science.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 19. youtube.com [youtube.com]
- 20. bitesizebio.com [bitesizebio.com]
- 21. azurebiosystems.com [azurebiosystems.com]
- 22. Lectin Drug Conjugates Targeting High Mannose N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Troubleshooting unexpected results in Mannostatin A experiments
Welcome to the technical support center for Mannostatin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent glycosidase inhibitor. Here, we will address common challenges and provide in-depth troubleshooting advice to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the use of this compound.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, competitive inhibitor of α-mannosidases, particularly Golgi α-mannosidase II.[1][2] This enzyme plays a crucial role in the N-glycan processing pathway, specifically in the trimming of mannose residues from glycoproteins.[2][3] By inhibiting mannosidase II, this compound leads to the accumulation of hybrid-type oligosaccharides on glycoproteins, altering their structure and function.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO before being diluted into aqueous buffers or cell culture media for experiments. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. The stability of compounds in solution can be pH-dependent, and it is generally advisable to prepare fresh dilutions in your experimental buffer before each use.[4][5]
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell type, the specific α-mannosidase being targeted, and the experimental endpoint. However, IC50 values are reported to be in the nanomolar range for purified enzymes.[1] For cell-based assays, a starting concentration range of 1-10 µM is often a good starting point for observing effects on glycoprotein processing. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: Is this compound specific to α-mannosidase II?
While this compound is a potent inhibitor of α-mannosidase II, it also shows inhibitory activity against other α-mannosidases, such as those found in jack bean, mung bean, and rat liver lysosomes.[1] However, it is reported to be virtually inactive against mannosidase I, as well as α- and β-glucosidases and galactosidases.[1] It is important to consider potential off-target effects on other mannosidases in your experimental design and interpretation of results.
Section 2: Troubleshooting Unexpected Results
This section provides a deeper dive into common experimental issues and offers structured approaches to resolving them.
Issue 1: No observable effect of this compound treatment.
If you do not observe the expected biological effect after treating your cells or enzyme preparation with this compound, consider the following possibilities:
-
Inactive Compound:
-
Cause: Improper storage or handling may have led to the degradation of the compound.
-
Solution:
-
Always prepare fresh working solutions from a frozen stock.
-
Verify the activity of your this compound stock using a positive control, such as a purified α-mannosidase enzyme assay.
-
-
-
Incorrect Concentration:
-
Cause: The concentration used may be too low to elicit a response in your specific system.
-
Solution:
-
Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 100 µM) to determine the optimal working concentration.
-
-
-
Cellular Permeability:
-
Cause: this compound may not be efficiently entering the cells.
-
Solution:
-
Increase the incubation time to allow for sufficient uptake.
-
If possible, use a positive control compound with known cell permeability to validate your experimental setup.
-
-
Issue 2: High background or inconsistent results in enzyme inhibition assays.
Inconsistent results in in-vitro enzyme assays can be frustrating. Here's how to troubleshoot:
-
Assay Conditions:
-
Cause: Suboptimal buffer pH, temperature, or substrate concentration can affect enzyme activity and inhibitor binding.
-
Solution:
-
Ensure that the assay buffer pH is optimal for the specific α-mannosidase being studied.
-
Maintain a consistent temperature throughout the assay.
-
Use a substrate concentration below the Km for competitive inhibition studies to ensure sensitivity to the inhibitor.[6]
-
-
-
Non-specific Inhibition:
-
Cause: At high concentrations, some compounds can cause non-specific inhibition through mechanisms like protein aggregation.
-
Solution:
-
Issue 3: Observed cellular toxicity or off-target effects.
Unintended effects on cell viability or other cellular processes can complicate data interpretation.
-
Cytotoxicity:
-
Cause: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to your cells.
-
Solution:
-
Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration of this compound.
-
Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
-
-
-
Off-Target Effects:
-
Cause: As a competitive inhibitor, this compound might interact with other enzymes or proteins that have similar binding pockets.[8][9]
-
Solution:
-
Use the lowest effective concentration of this compound to minimize the risk of off-target binding.
-
Employ a secondary, structurally different α-mannosidase inhibitor as a complementary tool to confirm that the observed phenotype is due to the inhibition of the intended target.
-
If possible, use molecular techniques like siRNA or CRISPR to specifically knock down α-mannosidase II and see if it phenocopies the effects of this compound.
-
-
Section 3: Experimental Protocols & Data
Protocol: Validating this compound Activity using a Fluorometric α-Mannosidase Assay
This protocol describes a general method to confirm the inhibitory activity of your this compound stock.
Materials:
-
Purified α-mannosidase (e.g., from Jack Bean)
-
4-Methylumbelliferyl α-D-mannopyranoside (4-MUP), substrate
-
Assay Buffer (e.g., 0.1 M sodium acetate, pH 4.5)
-
Stop Solution (e.g., 0.2 M sodium carbonate, pH 10.5)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of the α-mannosidase solution to each well (except the no-enzyme control) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the 4-MUP substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Data Summary: this compound Properties
| Property | Value | Source |
| Target | α-Mannosidase II | [1] |
| Inhibition Type | Competitive | [1][10] |
| IC50 (Mannosidase II) | ~10-90 nM (substrate dependent) | [1] |
| Solubility | Soluble in DMSO | [11] |
| Storage | -20°C or -80°C (in solution) | [11] |
Visualizing Experimental Logic
Troubleshooting Workflow for No Observable Effect
Caption: A decision tree for troubleshooting the absence of an experimental effect with this compound.
This compound Mechanism of Action in the N-Glycan Pathway
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]
- 8. The precision paradox: Off-target effects in gene editing | Drug Discovery News [drugdiscoverynews.com]
- 9. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mannosidase Inhibitor Experiments
Welcome to the technical support center for mannosidase inhibitor experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with these powerful tools. My goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you to design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for successful experimental design.
Q1: I need to block N-glycan processing to generate high-mannose structures. Which inhibitor should I choose: Kifunensine, Swainsonine, or 1-Deoxymannojirimycin (DMJ)?
This is a critical decision that hinges on the specific mannosidase you intend to target. Mannosidases are involved at different stages of N-glycan processing in the Endoplasmic Reticulum (ER) and Golgi apparatus.[1]
-
For blocking early processing (ER & Golgi Mannosidase I): Kifunensine and 1-Deoxymannojirimycin (DMJ) are your primary choices. They inhibit Class I α-1,2-mannosidases, effectively trapping glycoproteins in a high-mannose state (Man₈₋₉GlcNAc₂).[2][3] Kifunensine is generally more potent and specific for ER Mannosidase I than DMJ.[2]
-
For blocking later processing (Golgi Mannosidase II): Swainsonine is the classic inhibitor. It targets Golgi α-mannosidase II, which acts after the addition of the first GlcNAc residue by GnT-I. Inhibition by swainsonine results in the accumulation of hybrid-type N-glycans.[4][5]
The choice dictates the final glycan structure, as illustrated in the pathway below.
Caption: N-Glycan processing pathway and points of inhibition.
Table 1: Comparative Analysis of Common Mannosidase Inhibitors
| Inhibitor | Target Mannosidase | Typical IC₅₀ / Kᵢ | Key Characteristics & Considerations |
| Kifunensine | ER & Golgi α-1,2-Mannosidase I | 20-50 nM (IC₅₀)[2] | Potent and highly specific for Mannosidase I. Can have mass-transfer limitations in dense cell cultures due to its hydrophilicity.[6][7] |
| 1-Deoxymannojirimycin (DMJ) | ER & Golgi α-1,2-Mannosidase I | ~20 nM (IC₅₀ vs Mung Bean Man I)[2] | A close structural analog of mannose.[8] Also inhibits glucosidases to some extent.[3] |
| Swainsonine | Golgi α-Mannosidase II | 400 µM (IC₅₀ vs dGMII)[2] | Also a potent inhibitor of lysosomal α-mannosidase, which can cause severe side effects and confound experimental results by inducing a phenotype similar to α-mannosidosis.[4][9][10] |
Q2: My inhibitor is not very soluble in my aqueous buffer. What can I do?
Poor aqueous solubility is a common problem, especially for novel or modified inhibitors.[11]
-
Causality: The chemical structure of the inhibitor dictates its polarity and ability to form hydrogen bonds with water. Hydrophobic moieties will reduce water solubility.
-
Solution:
-
Prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting enzyme activity or cell viability.
-
Test vehicle controls: Always run a control with the same final concentration of the solvent to ensure it has no effect on your system.
-
Consider solubility enhancers: For specific applications, formulation aids like cyclodextrins can be used to form inclusion complexes and improve aqueous solubility, though this can be complex.[12]
-
Q3: How stable is my inhibitor in solution? How should I store it?
Stability is paramount for reproducible results. Most iminosugar-type inhibitors are relatively stable, but improper storage can lead to degradation.
-
Causality: Degradation can occur via hydrolysis, especially at non-neutral pH or elevated temperatures.[13] Repeated freeze-thaw cycles can also compromise the integrity of stock solutions.
-
Solution:
-
Follow manufacturer guidelines: Always refer to the supplier's data sheet for recommended storage conditions (e.g., -20°C or -80°C).
-
Aliquot stock solutions: Prepare single-use aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles.[13]
-
pH control: Maintain the pH of your working solutions within a neutral to slightly acidic range (pH 6-7.5) using a suitable buffer system unless the specific enzyme assay requires otherwise.[13]
-
Section 2: Troubleshooting In Vitro Enzyme Assays
In vitro assays using purified enzymes and synthetic substrates are essential for determining inhibitor potency (IC₅₀, Kᵢ). However, they are prone to artifacts.
Q4: My colorimetric/fluorometric assay shows no signal or very low activity, even in my positive control.
This indicates a fundamental problem with one of the assay components or conditions.
-
Causality: Enzyme activity is highly dependent on temperature, pH, and the presence of all necessary components. The detected signal is directly proportional to this activity.[14]
-
Troubleshooting Steps:
-
Check Reagent Temperature: Ensure all buffers and reagents, except the enzyme itself, have been equilibrated to the assay temperature (e.g., 25°C or 37°C).[15] Cold buffers will drastically reduce enzyme activity.
-
Verify Enzyme Viability: The enzyme may have degraded due to improper storage or handling. Run a positive control with a known active enzyme lot if available.[16]
-
Confirm Wavelength/Filter Settings: Double-check that your plate reader is set to the correct excitation/emission or absorbance wavelength for the substrate being used (e.g., 405 nm for p-nitrophenol-based assays).
-
Review Protocol Steps: Methodically re-read the entire protocol. A common error is the omission of a critical reagent, like the stop solution in endpoint assays.[15]
-
Caption: Troubleshooting flowchart for "No Signal" in vitro assays.
Q5: My assay has very high background signal.
High background obscures the true signal from enzyme activity, reducing the dynamic range of the assay.
-
Causality: This is often caused by auto-hydrolysis of the synthetic substrate or interfering substances in the sample.
-
Solution:
-
Run a "No Enzyme" Control: Prepare a well with all assay components except the enzyme. This will quantify the rate of substrate auto-hydrolysis. A high signal here confirms a substrate or buffer issue.
-
Run a "Sample Blank": If you are testing biological samples (e.g., tissue lysates), they may contain endogenous colored or fluorescent compounds. Prepare a well containing the sample, buffer, and stop solution (if applicable), but no substrate. Subtract this value from your sample readings.
-
Check Buffer pH: An incorrect buffer pH can accelerate substrate degradation. Verify the pH of your assay buffer.
-
Section 3: Troubleshooting Cell-Based Experiments
Cell-based assays are critical for validating an inhibitor's efficacy in a biological context but introduce more variables.
Q6: I'm not seeing the expected change in glycosylation (e.g., mobility shift on a Western blot) after treating my cells with an inhibitor.
This suggests the inhibitor is not reaching its target or is not potent enough under the experimental conditions.
-
Causality: For an inhibitor to work, it must cross the cell membrane, reach the correct subcellular compartment (ER or Golgi), and accumulate to a concentration sufficient to inhibit the target enzyme.
-
Solution:
-
Increase Inhibitor Concentration and/or Incubation Time: Start with a dose-response experiment to find the optimal concentration. Some effects may only be apparent after 24-48 hours of treatment.[6]
-
Consider Inhibitor Permeability: Highly polar/hydrophilic inhibitors like kifunensine may have poor cell permeability, a phenomenon known as mass-transfer limitation.[1][7] If this is suspected, consider using more hydrophobic derivatives if available or increasing the dose.
-
Verify Target Expression: Confirm that your cell line expresses the target glycoprotein and mannosidase.
-
Use a Positive Control: If possible, use a cell line known to be responsive to the inhibitor or analyze a highly abundant glycoprotein that is known to be processed through this pathway.
-
Q7: My inhibitor is causing significant cell death. How can I distinguish between specific effects and general cytotoxicity?
Cytotoxicity can confound any results, making it impossible to determine if the observed effects are due to mannosidase inhibition or simply a sick/dying cell.
-
Causality: At high concentrations, any compound can be toxic. Furthermore, prolonged and complete blockage of N-glycan processing can disrupt the folding of essential proteins, leading to ER stress and apoptosis.
-
Solution:
-
Perform a Cytotoxicity Assay: Before your main experiment, run a simple viability assay (e.g., MTT, Trypan Blue exclusion) with a range of inhibitor concentrations. Determine the highest concentration that does not significantly impact cell viability over your desired time course.
-
Lower the Concentration: Work within the non-toxic concentration range. Potent inhibitors should be effective at concentrations well below their toxic threshold.
-
Include a Negative Control Compound: Use a structurally related but inactive compound, if available, to show that the effect is not due to a general chemical property of the molecule.[6]
-
Q8: I'm observing unexpected or "off-target" effects. Is this common?
Yes, unexpected outcomes are possible and scientifically interesting. They often arise from the complex role of glycans in biology or a lack of absolute inhibitor specificity.
-
Causality:
-
Lack of Specificity: Some inhibitors affect multiple enzymes. Swainsonine, for instance, potently inhibits both Golgi mannosidase II and lysosomal mannosidase, which can lead to complex phenotypes resembling a lysosomal storage disease.[4][9]
-
Complex Biological Roles: Glycans mediate a vast array of biological processes. Altering them can have downstream consequences you might not have predicted. For example, inhibiting mannosidase has been shown to have cell-type-dependent effects on B-cell receptor signaling.[1] In some cancer models, swainsonine unexpectedly promoted tumor progression by modulating immune cells.[10]
-
Mannose Receptor Interactions: Cell surface mannose receptors can bind and internalize glycoproteins, and this process could potentially be affected by or interact with your experimental system in unforeseen ways.[17][18]
-
-
Approach:
-
Cross-Validate with Another Inhibitor: If you see an effect with Swainsonine (a Man II inhibitor), see if you can prevent the formation of its substrate by pre-treating with Kifunensine (a Man I inhibitor). A logical, multi-inhibitor approach can help dissect the pathway.[19]
-
Characterize the Phenotype: Use multiple readouts to understand the effect. For example, if you see a change in cell signaling, use lectin staining to confirm the glycan structure has changed as expected.[6]
-
Consult the Literature: An "off-target" effect in your system may be a known "on-target" effect in another. A thorough literature review is essential.
-
Section 4: Protocols & Methodologies
Protocol 1: In Vitro α-Mannosidase Activity Assay (Colorimetric)
This protocol is a generalized method based on the cleavage of 4-nitrophenyl-α-D-mannopyranoside, which releases the colored p-nitrophenol product, measurable at 405 nm.[20]
Materials:
-
α-Mannosidase enzyme (purified or in lysate)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Substrate: 4-Nitrophenyl-α-D-mannopyranoside
-
Stop Reagent: (e.g., 0.2 M Sodium Carbonate)
-
Nitrophenol Standard (for standard curve)
-
Clear, flat-bottom 96-well plate
-
Multichannel pipettor
Procedure:
-
Reagent Preparation: Allow all buffers and solutions to equilibrate to room temperature (25°C) before use. Keep enzyme on ice.
-
Standard Curve: Prepare a dilution series of the Nitrophenol standard in Assay Buffer (e.g., 0, 10, 20, 40, 60, 80 µM). Add 200 µL of each standard to separate wells. Do not add Stop Reagent to standard wells.
-
Sample Preparation: Dilute your enzyme/lysate to a concentration that will give a linear reaction rate over the incubation time. A pilot experiment testing several dilutions is recommended.[14]
-
Reaction Setup:
-
Add 10 µL of each diluted sample/enzyme to separate wells.
-
Add 90 µL of Substrate Buffer (Assay Buffer containing the substrate at the desired concentration) to each sample well.
-
Note: Use of a multichannel pipettor is highly recommended to ensure identical start times for all reactions.
-
-
Incubation: Incubate the plate at 25°C for 10-30 minutes. The time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Add 100 µL of Stop Reagent to each sample well. Do not add to standard wells. Tap the plate briefly to mix.
-
Measurement: Immediately measure the absorbance at 405 nm (A₄₀₅) in a microplate reader.
-
Calculations:
-
Subtract the A₄₀₅ of the blank (0 standard) from all readings.
-
Plot the standard curve (A₄₀₅ vs. µmol Nitrophenol).
-
Use the standard curve to determine the amount of nitrophenol generated in your sample wells.
-
Calculate enzyme activity, typically expressed in U/mL or U/mg. 1 Unit is the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute.[20]
-
Protocol 2: Analysis of Cellular Glycosylation by Lectin Staining & Flow Cytometry
This protocol provides a method to assess the increase in high-mannose glycans on the cell surface after treatment with a Mannosidase I inhibitor like Kifunensine.[1][6]
Materials:
-
Cells in suspension culture (e.g., lymphocytes, hematopoietic cell lines)
-
Mannosidase inhibitor (e.g., Kifunensine)
-
FITC- or PE-conjugated Cyanovirin-N (CVN) or other high-mannose binding lectin
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fixable Viability Dye
-
Flow cytometer
Procedure:
-
Cell Treatment: Plate cells at a desired density. Treat with a range of concentrations of the mannosidase inhibitor (e.g., 0, 1, 10, 100 µM Kifunensine) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Harvest and Wash: Harvest cells and wash twice with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Viability Staining: Resuspend cells in buffer containing a fixable viability dye according to the manufacturer's instructions. This is critical to exclude dead cells, which can non-specifically bind antibodies and lectins.
-
Lectin Staining:
-
Wash cells to remove the viability dye.
-
Resuspend the cell pellet in buffer containing the fluorescently-conjugated lectin (e.g., FITC-CVN) at a pre-titrated optimal concentration.
-
Incubate on ice for 30 minutes, protected from light.
-
-
Final Wash: Wash cells twice with staining buffer to remove unbound lectin.
-
Acquisition: Resuspend cells in a final volume of 200-300 µL and acquire data on a flow cytometer. Be sure to acquire a sufficient number of events (e.g., >10,000 live cells).
-
Analysis:
-
Gate on single, live cells using forward scatter, side scatter, and the viability dye channel.
-
Analyze the median fluorescence intensity (MFI) of the lectin channel for the live cell population in each treatment condition.
-
A dose-dependent increase in lectin MFI indicates successful inhibition of Mannosidase I and an accumulation of high-mannose glycans on the cell surface.[6]
-
References
-
Yurkovetskiy, A. V., & Yin, M. (2015). Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake. mAbs, 7(5), 879-887. Retrieved from [Link]
-
Abbexa. (n.d.). alpha-Mannosidase Activity ColorimetricMicroplate Assay Kit User Manual. Retrieved from [Link]
-
Alonzi, D. S., Miller, J. L., Butters, T. D., Dwek, R. A., & Fleet, G. W. J. (2008). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. The FASEB Journal, 22(8), 2931-2942. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). ARG82182 alpha Mannosidase Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
Kóňa, J., Fáber, M., Tvaroška, I., & Kóňová, K. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282-297. Retrieved from [Link]
-
Kóňa, J., Fáber, M., Tvaroška, I., & Kóňová, K. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282-297. Retrieved from [Link]
-
Kato, A., Hirokami, Y., & Adachi, I. (2020). Strategy for Designing Selective Lysosomal Acid α-Glucosidase Inhibitors: Binding Orientation and Influence on Selectivity. Molecules, 25(12), 2843. Retrieved from [Link]
-
Kuno, M. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(1). Retrieved from [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
Yurkovetskiy, A. V., & Yin, M. (2015). Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake. mAbs, 7(5), 879-887. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of α-mannosidase activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural Analysis of Golgi α-Mannosidase II Inhibitors Identified from a Focused Glycosidase Inhibitor Screen. Retrieved from [Link]
-
Wu, J. D., Hughes, T. A., Johnson, J. L., & Pearson, W. H. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3021-3028. Retrieved from [Link]
-
Wu, J. D., Hughes, T. A., Johnson, J. L., & Pearson, W. H. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3021-3028. Retrieved from [Link]
-
Foddy, L., Hyman-Taylor, P., & Ploegh, H. L. (1984). Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides. Nature, 311(5981), 76-78. Retrieved from [Link]
-
Silveira, C. R. F., Cipelli, M., Manzine, C., Rabelo-Santos, S. H., Zeferino, L. C., Rodríguez Rodríguez, G., ... & Candido, E. B. (2019). Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population. PLoS One, 14(3), e0213864. Retrieved from [Link]
-
Jung, S., Kim, Y., Chen, X., & Men, A. (2020). Effects of Kifunensine on Production and N-Glycosylation Modification of Butyrylcholinesterase in a Transgenic Rice Cell Culture Bioreactor. International Journal of Molecular Sciences, 21(18), 6862. Retrieved from [Link]
-
Artola, M., Guan, X., van der Marel, G. A., Codée, J. D. H., Davies, G. J., & Rovira, C. (2020). Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. Chemical Science, 11(36), 9877-9883. Retrieved from [Link]
-
Kim, H., & Lee, H. (2024). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Communications Biology, 7(1), 1-10. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor: phase solubility, 1 H-NMR spectroscopy and molecular modeling studies, preparation and stability study of nebulizable solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The effect of cyclodextrins on the aqueous solubility of a new MMP inhibitor: Phase solubility, 1H-NMR spectroscopy and molecular modeling studies, preparation and stability study of nebulizable solutions. Retrieved from [Link]
-
Shapiro, A. B. (2016). How to determine inhibition mechanism of alpha glucosidase inhibitors? ResearchGate. Retrieved from [Link]
-
Kóňa, J., Fáber, M., Tvaroška, I., & Kóňová, K. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 282-297. Retrieved from [Link]
-
Huang, Y., Wang, Y., & Wang, Y. (2021). Analysis of mannosidase I activity in interphase and mitotic cells by lectin staining and endoglycosidase H treatment. STAR protocols, 2(4), 100918. Retrieved from [Link]
-
Scanlan, C. N., Offer, J., Zitzmann, N., & Dwek, R. A. (2007). Variable Loop Glycan Dependency of the Broad and Potent HIV-1-Neutralizing Antibodies PG9 and PG16. Journal of Virology, 81(14), 7482-7491. Retrieved from [Link]
-
Elbein, A. D., Legler, G., Tlusty, A., McDowell, W., & Schwarz, R. (1984). Effect of isomers of swainsonine on glycosidase activity and glycoprotein processing. Archives of Biochemistry and Biophysics, 235(2), 579-589. Retrieved from [Link]
Sources
- 1. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel mannosidase inhibitor blocking conversion of high mannose to complex oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives [beilstein-journals.org]
- 5. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Kifunensine on Production and N-Glycosylation Modification of Butyrylcholinesterase in a Transgenic Rice Cell Culture Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Swainsonine, an alpha-mannosidase inhibitor, may worsen cervical cancer progression through the increase in myeloid derived suppressor cells population | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cohesionbio.com.cn [cohesionbio.com.cn]
- 15. bioassaysys.com [bioassaysys.com]
- 16. abcam.co.jp [abcam.co.jp]
- 17. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arigobio.com [arigobio.com]
Technical Support Center: Optimizing In Vitro Assays with Mannostatin A
Welcome to the technical support resource for Mannostatin A. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficacy and reproducibility of in vitro experiments utilizing this potent Golgi α-mannosidase II inhibitor. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your assays effectively.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's properties, mechanism, and handling.
Q1: What is the primary mechanism of action for this compound?
This compound is a powerful and specific competitive inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycosylation pathway.[1][2] GMII is responsible for trimming α-1,3 and α-1,6 linked mannose residues from the GlcNAcMan₅GlcNAc₂ oligosaccharide precursor.[2][3] By inhibiting GMII, this compound prevents the maturation of high-mannose N-glycans into complex-type glycans, leading to an accumulation of hybrid-type oligosaccharides on glycoproteins.[1][4] This disruption of the normal glycosylation process is a valuable tool for studying the role of complex N-glycans in various biological processes, including cancer progression.[5]
Mechanism of this compound in N-Linked Glycosylation
Caption: this compound blocks Golgi α-mannosidase II, halting N-glycan maturation.
Q2: How should I prepare and store this compound stock solutions?
-
Solubility: this compound hydrochloride is generally soluble in aqueous solutions. However, for creating a concentrated, long-term stock, dissolving it in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) is recommended. Solubility can be pH-dependent for some compounds, but DMSO is a reliable starting point.[6][7]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) in DMSO. This minimizes the volume of DMSO added to your cell culture or assay, which can have off-target effects.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. When ready to use, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.
Q3: What is a typical effective concentration for in vitro assays?
The effective concentration depends heavily on the assay type (enzymatic vs. cell-based) and the specific substrate or cell line used.
| Assay Type | Target | Typical IC₅₀ | Recommended Starting Range | Reference |
| Enzymatic Assay | Rat Liver Mannosidase II | ~10-15 nM (p-nitrophenyl substrate) | 1 nM - 1 µM | [1] |
| Enzymatic Assay | Rat Liver Mannosidase II | ~90 nM ([³H]mannose substrate) | 10 nM - 5 µM | [1] |
| Cell-Based Assay | Various Cell Lines | Variable (cell permeability) | 1 µM - 100 µM | [8] |
Causality: The IC₅₀ in a cell-free enzymatic assay is often much lower than the effective concentration required in a cell-based assay. This is because the compound must cross the cell membrane and the Golgi membrane to reach its target, GMII. Therefore, a dose-response experiment is critical to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to help you diagnose and resolve common problems encountered during experiments with this compound.
Issue 1: Low or No Inhibitory Effect Observed
You've treated your cells or enzyme with this compound, but the expected downstream effect (e.g., change in cell surface lectin binding, altered protein migration on a gel) is minimal or absent.
Potential Causes & Recommended Solutions
-
Cause A: Suboptimal Inhibitor Concentration.
-
Insight: As a competitive inhibitor, the efficacy of this compound is dependent on the concentration of both the inhibitor and the natural substrate within the cell. The IC₅₀ values determined in vitro may not directly translate to cell-based assays.[1]
-
Solution: Perform a dose-response curve. Test a broad range of this compound concentrations (e.g., from 1 µM to 100 µM for cellular assays) to determine the optimal effective concentration (EC₅₀) for your specific system.[9]
-
-
Cause B: Insufficient Incubation Time.
-
Insight: It takes time for this compound to enter the cells, traffic to the Golgi, and inhibit the enzyme. Furthermore, it takes time for the cellular pool of glycoproteins to turn over and reflect the inhibited state.
-
Solution: Conduct a time-course experiment. Treat your cells for varying durations (e.g., 24, 48, 72 hours) to find the point of maximal effect. The required time will depend on the proliferation rate of your cells and the turnover rate of the specific glycoprotein you are analyzing.
-
-
Cause C: Degraded or Inactive Compound.
-
Insight: Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. The quality of the initial reagent is also a critical factor.[10]
-
Solution:
-
Always purchase from a reputable supplier and check the certificate of analysis.
-
Prepare fresh dilutions from a properly stored, single-use aliquot of your DMSO stock for each experiment.
-
As a positive control, test your this compound in a simple, cell-free mannosidase activity assay to confirm its inhibitory potential directly.
-
-
-
Cause D: Assay Readout is Not Sensitive Enough.
-
Insight: The inhibition of GMII leads to an accumulation of hybrid N-glycans. Your detection method must be able to distinguish this change from the normal complex N-glycan profile.
-
Solution: Use a highly specific lectin that preferentially binds to the structures that accumulate after GMII inhibition. For example, Phytohemagglutinin-E (E-PHA) binds to bisecting GlcNAc structures found on complex glycans, so a decrease in E-PHA staining could indicate successful inhibition. Conversely, some lectins may show increased binding to the newly exposed hybrid structures. Validate your readout method carefully.
-
Issue 2: High or Unexpected Cytotoxicity
You observe a significant decrease in cell viability, even at concentrations where you expect specific enzymatic inhibition, not widespread cell death.
Potential Causes & Recommended Solutions
-
Cause A: Off-Target Effects at High Concentrations.
-
Insight: While specific for GMII, at very high concentrations, most small molecules can exhibit off-target effects. This compound is also known to inhibit some lysosomal α-mannosidases, which could disrupt cellular homeostasis if inhibited too strongly.[1][5]
-
Solution:
-
Perform a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead stain) in parallel with your functional assay.[11][12]
-
Determine the concentration at which cytotoxicity begins (the CC₅₀).
-
Select a working concentration for your functional experiments that is well below the CC₅₀ (ideally 5-10 fold lower) but still provides the desired inhibitory effect (your EC₅₀).
-
-
-
Cause B: Solvent Toxicity.
-
Insight: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. If your this compound stock is too dilute, you may be adding a toxic amount of DMSO to your culture.
-
Solution:
-
Ensure your final DMSO concentration in the culture medium is consistent across all samples and is non-toxic (generally ≤0.1%).
-
Crucially, always include a "vehicle control" containing the same final concentration of DMSO as your highest this compound dose. This allows you to differentiate between the effect of the inhibitor and the effect of the solvent.
-
-
-
Cause C: Synergistic Effects with Media Components or Cell Stress.
-
Insight: The composition of your cell culture media or the general health of your cells can influence their sensitivity to inhibitors.[13][14] Stressed or unhealthy cells are often more susceptible to chemical insults.
-
Solution: Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. Use a standardized, high-quality culture medium and serum.
-
Issue 3: Inconsistent or Irreproducible Results
Your experiment works one week but fails the next, or you see high variability between replicates.
Potential Causes & Recommended Solutions
-
Cause A: Inconsistent Cell State.
-
Insight: The metabolic state, confluency, and passage number of your cells can dramatically affect their response to drugs.[13][15]
-
Solution: Standardize your cell culture protocol rigorously. Use cells within a narrow passage number range, seed them at the same density for each experiment, and always treat them at the same level of confluency.
-
-
Cause B: Variability in Reagent Preparation.
-
Insight: Minor errors in serial dilutions or using degraded stock solutions can cause significant variability.[10][16]
-
Solution: Use freshly prepared dilutions for every experiment. Use calibrated pipettes and be meticulous in your technique. When possible, prepare a master mix of the treatment medium to add to replicate wells to minimize pipetting errors.
-
-
Cause C: Fluctuation in Incubation Conditions.
-
Insight: Changes in CO₂, temperature, or humidity can stress cells and alter experimental outcomes. Edge effects in multi-well plates can also be a source of variability.
-
Solution: Ensure your incubator is properly calibrated and maintained. To mitigate edge effects in 96-well plates, avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.
-
Troubleshooting Workflow
Caption: A logical workflow for diagnosing issues in this compound experiments.
Detailed Protocols
Protocol 1: Determining Effective Concentration (EC₅₀) and Cytotoxicity (CC₅₀) in a Cell-Based Assay
This protocol establishes the optimal, non-toxic working concentration of this compound for your specific cell line.
Materials:
-
Your adherent or suspension cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sterile 96-well flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Phosphate-Buffered Saline (PBS).
-
Positive control for cytotoxicity (e.g., 10% DMSO or Staurosporine).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed ~80% confluency by the end of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~100 nM), plus a zero-compound control.
-
Controls Setup:
-
Vehicle Control: Prepare wells with medium containing the highest concentration of DMSO used in the dilution series (e.g., 0.2%).
-
Positive Cytotoxicity Control: Prepare wells with a known cytotoxic agent.
-
Untreated Control: Wells with cells in medium only.
-
-
Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the appropriate compound dilution or control medium.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, measure cell viability according to the manufacturer's protocol for your chosen reagent. For example, for an MTT assay, you would add the MTT reagent, incubate, solubilize the formazan crystals, and read the absorbance.[9]
-
Functional Readout: In a parallel plate set up identically, perform your functional assay (e.g., cell lysis followed by Western blot for a glycoprotein of interest, or flow cytometry with a fluorescently-labeled lectin).
-
Data Analysis:
-
Cytotoxicity (CC₅₀): Normalize the viability data to the vehicle control (100% viability). Plot the viability (%) against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ value.
-
Efficacy (EC₅₀): Normalize your functional assay data. Plot the functional response against the log of this compound concentration to calculate the EC₅₀.
-
Therapeutic Window: Select a final working concentration that is significantly lower than the CC₅₀ but at or above the EC₅₀.
-
References
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. [Link]
-
Karaveg, K., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. ACS Chemical Biology, 9(5), 1119-1126. [Link]
-
van den Elsen, J. M., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of Molecular Biology, 383(3), 634-645. [Link]
-
Cenci, E., et al. (2018). Selective Golgi α-mannosidase II inhibitors: N -alkyl substituted pyrrolidines with a basic functional group. Bioorganic & Medicinal Chemistry, 26(19), 5234-5243. [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. [Link]
-
Tan, J., et al. (2021). Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors?. Carbohydrate Research, 508, 108395. [Link]
-
Szczepaniak, A., et al. (2013). α-d-Mannose derivatives as models designed for selective inhibition of Golgi α-mannosidase II. Bioorganic & Medicinal Chemistry, 21(15), 4512-4522. [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. [Link]
-
Norris, G., & He, S. (2023). Common Markers and Small Molecule Inhibitors in Golgi Studies. Methods in Molecular Biology, 2630, 15-32. [Link]
-
Di Pardo, A., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. Molecules, 29(11), 2638. [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]
-
Rather, J. A., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 8(46), 26090-26101. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]
-
Dai, Y., et al. (2013). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 18(11), 13250-13267. [Link]
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures. [Link]
-
RoosterBio Inc. (2015). Cell Culture Media Optimization: Making the perfect magical potion. [Link]
-
Yasmin, T., et al. (2023). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. Plants, 12(15), 2849. [Link]
-
Glicksman, M., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Pharmaron. (n.d.). In Vitro Assay Development – Robust CGT Analysis. [Link]
-
Meyer, J. D., et al. (2008). Characterization of protein and peptide stability and solubility in non-aqueous solvents. PDA journal of pharmaceutical science and technology, 62(1), 29-43. [Link]
-
The Pocket Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Weronika, R., et al. (2024). Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study. International Journal of Molecular Sciences, 25(22), 12519. [Link]
-
Shaik, F. A., & B., R. (2023). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. International Journal of Molecular Sciences, 24(13), 11062. [Link]
-
Langer, E. S. (2017). Optimizing Cell-Culture Media. BioPharm International, 30(8). [Link]
-
Trail, P. A., et al. (2014). Potent cytotoxicity of an auristatin-containing antibody-drug conjugate targeting melanoma cells expressing melanotransferrin/p97. Molecular Cancer Therapeutics, 13(1), 183-193. [Link]
-
Wang, X., et al. (2005). Distinct Signaling Events Downstream of mTOR Cooperate To Mediate the Effects of Amino Acids and Insulin on Initiation Factor 4E-Binding Proteins. Molecular and Cellular Biology, 25(7), 2558-2572. [Link]
-
Liu, B., et al. (2011). Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. Biotechnology and Bioengineering, 108(9), 2200-2209. [Link]
-
Imperiali, B., & O'Connor, S. E. (1999). Effect of N-Linked Glycosylation on Glycopeptide and Glycoprotein Structure. Current Opinion in Chemical Biology, 3(6), 643-649. [Link]
-
Bio-Rad. (2005). Optimization of Cell Culture Media. [Link]
-
De la Fuente, J. L., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(9), 2577-2586. [Link]
-
Avdeef, A., et al. (1992). Aqueous stability and solubility of CI-988, a novel "dipeptoid" cholecystokinin-B receptor antagonist. Pharmaceutical Research, 9(9), 1149-1156. [Link]
-
Montenegro, I., et al. (2023). Cytotoxic Activity, Topoisomerase I Inhibition and In Silico Studies of New Sesquiterpene-aryl Ester Derivatives of (-) Drimenol. Molecules, 28(9), 3901. [Link]
-
Reactome. (2008). Downstream signal transduction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: About. [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Markers and Small Molecule Inhibitors in Golgi Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 12. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study [mdpi.com]
- 13. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. m.youtube.com [m.youtube.com]
Mannostatin A Technical Support Center: A Guide to Preventing Off-Target Effects
Welcome to the technical support center for Mannostatin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this compound in your experiments. Our goal is to empower you with the knowledge to confidently mitigate off-target effects and ensure the scientific integrity of your results.
Understanding this compound: Mechanism and Specificity
This compound is a potent, reversible, and competitive inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway.[1] By inhibiting GMII, this compound blocks the trimming of mannose residues from N-glycans, leading to an accumulation of hybrid-type oligosaccharides.[1] This mechanism makes it a valuable tool for studying the roles of complex N-glycans in various biological processes, including cancer progression.[1][2][3]
While highly potent against GMII, it's crucial to recognize that this compound can also inhibit other mannosidases, particularly lysosomal α-mannosidases, which can lead to off-target effects.[4] Understanding and controlling for these off-target activities is paramount for accurate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: The most well-documented off-target effects of this compound are the inhibition of other α-mannosidases. Notably, it is a potent inhibitor of jack bean, mung bean, and rat liver lysosomal α-mannosidases.[5] It is crucial to consider the potential impact on lysosomal function in your experimental system. This compound is, however, virtually inactive toward mannosidase I, as well as α- and β-glucosidases and galactosidases.[5]
Q2: What is a typical working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. However, a common starting point is in the low micromolar to nanomolar range. It is strongly recommended to perform a dose-response curve to determine the minimal concentration required to achieve the desired on-target effect (inhibition of Golgi mannosidase II) in your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in aqueous solutions. For a stock solution, dissolve the compound in a high-quality, sterile solvent such as water or a buffer appropriate for your experiments (e.g., PBS). It is common practice to prepare a concentrated stock solution (e.g., 1-10 mM) and then dilute it to the final working concentration.[6] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7] Protect from light.[8]
Q4: Can this compound be cytotoxic?
A4: Like any compound used in cell culture, this compound can exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay to determine the concentration range that is non-toxic to your cells. This will help you to distinguish between phenotypic changes due to specific enzyme inhibition versus those caused by general cellular toxicity.
Troubleshooting Guide: Addressing Off-Target Effects
This section provides a structured approach to identifying and mitigating off-target effects of this compound in your research.
Issue 1: Ambiguous or Unexpected Phenotypes
Symptoms:
-
Observed cellular phenotype is inconsistent with known effects of Golgi mannosidase II inhibition.
-
High degree of cell death or unexpected morphological changes.
Potential Cause:
-
Off-target inhibition of other cellular enzymes.
-
Cytotoxicity at the concentration used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous phenotypes.
Step-by-Step Guidance:
-
Assess Cytotoxicity: Before interpreting any phenotypic data, it is critical to establish a non-toxic working concentration range for this compound in your specific cell line.
-
Protocol: Cytotoxicity Assay (e.g., LDH Release Assay)
-
Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Prepare a serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., water or PBS) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available kit, following the manufacturer's instructions.[9][10]
-
Plot cell viability against this compound concentration to determine the highest non-toxic concentration.
-
-
-
Confirm On-Target Engagement: Verify that this compound is interacting with its intended target, Golgi mannosidase II, within the cell at your working concentration.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treat cultured cells with your chosen working concentration of this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble Golgi mannosidase II at each temperature by Western blotting or other protein detection methods.
-
Ligand binding will stabilize the protein, resulting in a shift in the melting curve to a higher temperature.[11] A positive shift confirms target engagement.
-
-
-
Verify On-Target Effect: Confirm that the engagement of Golgi mannosidase II by this compound is leading to the expected biological outcome – altered N-glycan processing.
-
Protocol: Lectin Staining
-
Treat cells with this compound or a vehicle control.
-
Fix and permeabilize the cells.
-
Stain the cells with a panel of fluorescently labeled lectins that recognize specific glycan structures. For example, Concanavalin A (Con A) binds to high-mannose structures that accumulate upon GMII inhibition, while lectins like Phaseolus vulgaris leucoagglutinin (L-PHA) bind to complex N-glycans that should decrease.
-
Analyze the cells by fluorescence microscopy or flow cytometry. An increase in Con A staining and a decrease in L-PHA staining would be consistent with on-target Golgi mannosidase II inhibition.[5][12]
-
-
Issue 2: Suspected Off-Target Effects Beyond Mannosidases
Symptoms:
-
Phenotype persists even after confirming on-target engagement and effect.
-
The observed phenotype is more consistent with the inhibition of a different class of enzymes (e.g., kinases, proteases).
Potential Cause:
-
This compound may have previously uncharacterized off-target interactions with other enzyme families.
Troubleshooting Workflow:
Caption: Workflow for investigating broad off-target effects.
Step-by-Step Guidance:
-
Broad-Spectrum Inhibitor Screening (Tier 1 - In Vitro): If you suspect off-target effects on kinases or proteases, a cost-effective initial step is to utilize a commercial in vitro screening service. These services test your compound against a large panel of purified enzymes.
-
Recommendation: Submit this compound for screening against a broad-spectrum kinase panel and a protease panel.[13][] This will provide a list of potential off-target "hits."
-
-
Validate Potential Hits (Tier 2 - Cellular): If the in vitro screen identifies potential off-target kinases or proteases, it is crucial to validate these findings in a cellular context.
-
Recommendation: For validated hits, consider performing a Cellular Thermal Shift Assay (CETSA) for the specific off-target protein to confirm engagement in your cell line.
-
-
Rescue Experiments: To definitively link an observed phenotype to either the on-target or a specific off-target effect, a rescue experiment is the gold standard.
-
Protocol: On-Target Rescue (Conceptual)
-
Create a cell line that overexpresses a form of Golgi mannosidase II that is resistant to this compound inhibition (e.g., through site-directed mutagenesis of the binding site).
-
Treat these cells and the wild-type parental cells with this compound.
-
If the phenotype is rescued (i.e., not observed) in the resistant cell line, this strongly suggests the phenotype is due to the on-target inhibition of Golgi mannosidase II.
-
-
Data Interpretation and Best Practices
-
Dose-Response Curves: A steep dose-response curve suggests a specific interaction, while a shallow curve may indicate multiple binding partners or non-specific effects.
-
IC50/EC50 Values: Compare the IC50 (in vitro) or EC50 (cellular) for Golgi mannosidase II with those of any identified off-targets. A significantly lower value for the on-target enzyme indicates selectivity.
-
Controls are Critical: Always include appropriate vehicle controls in your experiments. For rescue experiments, a control expressing the wild-type enzyme is essential.
-
Orthogonal Approaches: Use multiple, independent methods to validate your findings. For example, complement lectin staining with mass spectrometry-based glycan analysis.
By systematically applying these troubleshooting strategies and adhering to best practices, you can confidently dissect the on- and off-target effects of this compound, leading to more robust and reproducible research outcomes.
References
-
Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(1), 202-207. [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Stanley, P., & Freeze, H. H. (2017). Simple N-Glycan Profile Analysis Using Lectin Staining, Mass Spectrometry, and GlycoMaple. Methods in molecular biology (Clifton, N.J.), 1503, 131–146. [Link]
-
Bocci, G., Fioravanti, A., Orlandi, P., & Di Paolo, A. (2020). Screening for Inhibitors of Main Protease in SARS-CoV-2: In Silico and In Vitro Approach Avoiding Peptidyl Secondary Amides. Journal of Chemical Information and Modeling, 60(11), 5815–5826. [Link]
-
Al-Mafraji, K., Tiels, P., Imberty, A., & Ardèvol, A. (2013). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. The FEBS journal, 280(16), 3875–3887. [Link]
-
Anderson, K. W., et al. (2017). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 16(1), 154-164. [Link]
-
Faccio, G., et al. (2020). Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR protocols, 1(3), 100185. [Link]
-
Zaro, B. W., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(1), 454-457. [Link]
-
Cold Spring Harbor Laboratory. (n.d.). Stock Solutions. Retrieved from [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
-
Optimizing Lectin Staining Methodology to Assess Glycocalyx Composition of Legionella-Infected Cells. (2022). Bio-protocol, 12(15), e4501. [Link]
-
Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR protocols, 3(2), 101389. [Link]
-
Vector Laboratories. (n.d.). Lectins Application and Resource Guide. Retrieved from [Link]
-
Al-Ali, H., & Ladds, G. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Trends in pharmacological sciences, 44(3), 154–168. [Link]
-
Kucerova, R., et al. (2012). Localization of lectin staining to the Golgi apparatus in corneal epithelial cells from Pax6+/- aniridia mice. Investigative ophthalmology & visual science, 53(1), 242–249. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Dorfman, K. (2011). Stock solutions. Retrieved from [Link]
-
Wikipedia. (2023). Cellular thermal shift assay. Retrieved from [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889. [Link]
-
van den Elsen, J. M., Kuntz, D. A., & Rose, D. R. (2001). Structure of Golgi alpha-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. The EMBO journal, 20(12), 3008–3017. [Link]
-
University of Jember. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Karaveg, K., & Moremen, K. W. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Glycobiology, 22(7), 885–897. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2446–2458. [Link]
-
University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Retrieved from [Link]
-
Kuntz, D. A., et al. (2009). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. Journal of the American Chemical Society, 131(4), 1437–1447. [Link]
-
University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
-
van den Elsen, J. M., Kuntz, D. A., & Rose, D. R. (2001). Structure of Golgi alpha-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. The EMBO journal, 20(12), 3008–3017. [Link]
-
Al-Salahi, R., et al. (2021). Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors?. European journal of medicinal chemistry, 221, 113529. [Link]
-
Aw, T. Y., & Jones, D. P. (1989). Novel cytotoxicity test based on menadione-catalyzed H2O2 productivity for food safety evaluation. Journal of agricultural and food chemistry, 37(5), 1431–1434. [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Aschner, M., & Costa, L. G. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 11(11), 903. [Link]
-
Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
The Biotech Hobbyist. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube. [Link]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]
-
Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
Sources
- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of Golgi alpha-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lectin-binding sites as markers of Golgi subcompartments: proximal-to-distal maturation of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Nystatin Ready made solution cell culture mammalian 1400-61-9 [sigmaaldrich.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple N-Glycan Profile Analysis Using Lectin Staining, Mass Spectrometry, and GlycoMaple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
Technical Resource Hub: Optimizing Incubation Time for Mannostatin A Treatment
Welcome to the technical support center for Mannostatin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the use of this compound in your cell-based experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs) - First Principles
This section addresses foundational questions about this compound to ensure a solid understanding of its function before designing experiments.
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and specific inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycosylation pathway.[1][2] This pathway is responsible for modifying proteins as they pass through the endoplasmic reticulum (ER) and Golgi apparatus.[3] Specifically, GMII trims α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate.[2][4] By inhibiting GMII, this compound treatment causes the accumulation of hybrid-type N-glycans and prevents the formation of complex-type N-glycans on cell surface glycoproteins.[2][5] This alteration of the cellular glycome can impact protein folding, cell signaling, and is a strategy being explored to block transformation-associated changes in cancer cells.[1][2][5]
Q2: Is this compound a reversible or irreversible inhibitor?
This compound is a reversible, competitive inhibitor of Golgi α-mannosidase II.[2][4] This means it binds to the active site of the enzyme, competing with the natural substrate, but does not form a permanent covalent bond. The reversible nature is a critical factor in experimental design, as its inhibitory effect can be washed out from the cells.
Q3: What cellular outcome should I expect after successful this compound treatment?
The primary and most direct outcome is a shift in the N-glycan profile of cellular glycoproteins. You should observe a significant decrease in complex N-glycans and a corresponding increase in hybrid-type N-glycans. This can be verified analytically using techniques like LC-MS after enzymatic release of the N-glycans.[6][7][8] Phenotypically, this can manifest in various ways depending on the cell type and biological question, including altered cell adhesion, reduced proliferation, or changes in response to signaling molecules.[5]
Core Protocol: Determining Optimal Incubation Time
Optimizing incubation time is not a one-size-fits-all process. It is a function of inhibitor concentration, cell type, cell density, and the specific biological endpoint. The goal is to find the shortest duration that elicits the maximum desired effect without inducing significant cytotoxicity.
Rationale: The Time-Concentration Interplay
The effect of this compound is dependent on both its concentration and the duration of exposure. A short incubation at a high concentration may produce a similar outcome to a long incubation at a low concentration. However, high concentrations risk off-target effects and cytotoxicity, while excessively long incubations can lead to secondary effects or degradation of the compound. Therefore, a systematic time-course and dose-response experiment is essential.
Mandatory Preliminary Step: Assessing Cytotoxicity
Before determining the optimal incubation time for its inhibitory effect, you must first establish the concentration range of this compound that is non-toxic to your cells over a relevant time course (e.g., 24-72 hours).
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 1000x stock of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Add the diluted this compound to the wells. Include "vehicle-only" controls (e.g., 0.1% DMSO) and "untreated" controls.[11] Incubate for time points relevant to your planned experiment (e.g., 24h, 48h, 72h).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The highest concentration that shows minimal cytotoxicity (e.g., >90% viability) will be your upper limit (Cₘₐₓ) for subsequent experiments.
Experimental Workflow: Time-Course and Dose-Response Optimization
This experiment will pinpoint the ideal combination of concentration and incubation time to achieve maximal inhibition of Golgi mannosidase II.
Protocol 2: Optimizing this compound Incubation
-
Cell Seeding: Plate cells in multiple plates (e.g., 6-well or 12-well plates) to accommodate different time points and concentrations.
-
Treatment: Based on your cytotoxicity data, treat the cells with a range of non-toxic this compound concentrations (e.g., 0.1x, 0.5x, and 1x your Cₘₐₓ).
-
Time Points: Harvest cells and media at various time points. A good starting range is 4, 8, 12, 24, and 48 hours.
-
Harvesting:
-
For Glycan Analysis: Wash cells with PBS, then lyse them using a suitable lysis buffer for protein extraction.
-
For Phenotypic Analysis: Process cells according to the specific downstream assay (e.g., flow cytometry, western blot, migration assay).
-
-
Endpoint Analysis: The primary endpoint should be the analysis of N-glycan profiles.
-
N-Glycan Release: Use an enzyme like PNGase F to release N-glycans from your protein lysates.[12]
-
Labeling and Cleanup: Label the released glycans with a fluorescent dye (e.g., 2-AB or InstantPC) to enable detection.[7]
-
LC-MS Analysis: Use HILIC-LC-MS to separate and identify the different glycan structures.[7][8]
-
-
Data Interpretation: Plot the relative abundance of hybrid-type N-glycans versus complex-type N-glycans for each concentration and time point. The optimal condition is the earliest time point and lowest concentration that yields a maximal and stable increase in the hybrid-to-complex glycan ratio.
Data Presentation: Starting Points for Optimization
The following table provides hypothetical, yet representative, starting concentrations and incubation times for initial experiments. These values should always be validated for your specific cell line and experimental conditions.
| Cell Type Example | Starting Concentration Range (µM) | Initial Time-Course (Hours) | Key Considerations |
| HEK293 (Human Embryonic Kidney) | 1 - 10 µM | 12, 24, 48 | High transfection efficiency; good model for recombinant protein expression. |
| MCF7 (Human Breast Cancer) | 5 - 25 µM | 24, 48, 72 | Slower doubling time; may require longer incubation to see effects.[9] |
| CHO (Chinese Hamster Ovary) | 1 - 20 µM | 24, 48, 72 | Industry standard for antibody production; extensive literature on glycosylation.[13] |
| MDCK (Madin-Darby Canine Kidney) | 1 - 15 µM | 8, 16, 24 | Used in viral studies; this compound has been shown to block viral hemagglutinin processing.[2][4] |
Visualization of Key Processes
Mechanism of Action
Caption: this compound inhibits Golgi Mannosidase II, blocking complex N-glycan formation.
Experimental Workflow Diagram
Caption: Workflow for determining optimal this compound concentration and incubation time.
Troubleshooting Guide
Q: I'm not observing any change in my glycan profile or phenotype. What went wrong?
-
Cause 1: Insufficient Incubation Time or Concentration. The inhibitor may not have had enough time to reach equilibrium with the enzyme at the concentration used.
-
Solution: Re-run your experiment using the optimization protocol above. Systematically increase both the incubation time and the concentration (up to your non-toxic limit). Ensure you have a positive control (a cell line or condition known to respond) if possible.[14]
-
-
Cause 2: Compound Inactivity. this compound, like any chemical, can degrade.
-
Solution: Verify the integrity of your this compound stock. If it's old or has been stored improperly, purchase a new batch. Always dissolve it in a suitable, anhydrous solvent (like DMSO) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Cause 3: Low Target Enzyme Expression. The cell line you are using may express very low levels of Golgi α-mannosidase II, or the N-glycosylation pathway may not be critical for the specific phenotype you are measuring.
-
Solution: Confirm the expression of the target enzyme (gene symbol: MAN2A1) in your cell line via qPCR or western blot. Consider using a different cell line known to have high MAN2A1 expression.
-
Q: I'm seeing widespread cell death even at low concentrations.
-
Cause 1: Solvent Toxicity. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[11]
-
Solution: Ensure the final concentration of your solvent in the culture medium is non-toxic, typically ≤0.1% for DMSO.[15] Remember to include a vehicle-only control in all experiments to account for any solvent-induced effects.
-
-
Cause 2: Cell Line Sensitivity. Your specific cell line may be exceptionally sensitive to perturbations in the glycosylation pathway.
-
Solution: Perform a more granular cytotoxicity assay with a wider range of very low concentrations and shorter incubation times. It's possible the therapeutic window for your cells is much narrower than anticipated.
-
-
Cause 3: Contamination. Your compound stock or cell culture could be contaminated.
-
Solution: Use sterile technique when preparing and diluting your inhibitor. Regularly check your cell cultures for signs of microbial contamination.
-
Q: My results are inconsistent between experiments.
-
Cause 1: Variation in Cell State. Cell confluency, passage number, and overall health can significantly impact experimental outcomes.
-
Solution: Standardize your cell culture protocol. Use cells within a consistent range of passage numbers, seed them at the same density for each experiment, and ensure they are in the logarithmic growth phase at the start of treatment.
-
-
Cause 2: Inconsistent Incubation Timing. Minor variations in the timing of treatment and harvesting can lead to variability, especially in short-duration experiments.
-
Solution: Be meticulous with your timing. For large experiments, stagger the addition of the inhibitor and the harvesting steps to ensure each plate has the exact same incubation period.
-
-
Cause 3: Pipetting Inaccuracy. Errors in diluting the stock solution or adding it to the wells can lead to significant variability.
-
Solution: Use calibrated pipettes. When preparing serial dilutions, ensure thorough mixing at each step. For adding small volumes to wells, add the inhibitor to a larger volume of media first, mix, and then use that to treat the cells to ensure even distribution.
-
References
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. (2009-01-26). PubMed. [Link]
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014-03-17). PMC. [Link]
-
Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. (n.d.). PubMed. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008-09-25). PMC. [Link]
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020-03-23). Amazon S3. [Link]
-
Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis. (2019-10-07). PLOS One. [Link]
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020-03-23). ChemRxiv. [Link]
- N-Glycan Profiling: Methodological Frameworks and Analytical Perspectives. (n.d.). In-depth technical guide.
-
N-Glycan Analysis Tools and Reagents. (n.d.). Agilent. [Link]
-
N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). (2021-10-24). NCBI. [Link]
-
Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. (2020-03-22). ResearchGate. [Link]
-
Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. (n.d.). PMC. [Link]
-
Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (n.d.). MDPI. [Link]
-
Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. (n.d.). NIH. [Link]
-
What are MAN2A1 inhibitors and how do they work?. (2024-06-25). Patsnap Synapse. [Link]
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023-03-06). PMC. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01). NCBI. [Link]
-
Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (n.d.). PMC. [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]
-
Can anyone advise me on a concentration and treatment time to use an MMP9 inhibitor in cell culture?. (2015-12-10). ResearchGate. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). NIH. [Link]
-
N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes. (2025-04-02). PubMed. [Link]
Sources
- 1. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis | PLOS One [journals.plos.org]
- 7. agilent.com [agilent.com]
- 8. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models | MDPI [mdpi.com]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
Solubility issues with Mannostatin A in culture media
A Guide to Overcoming Solubility and Stability Challenges in Cell Culture
Welcome to the Technical Support Center for Mannostatin A. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals. Here, we address the common yet critical challenge of ensuring the solubility and stability of this compound in your cell culture experiments to achieve reliable and reproducible results.
Introduction to this compound
This compound is a potent and selective inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway.[1] By competitively and reversibly inhibiting this enzyme, this compound disrupts the maturation of complex N-glycans, leading to an accumulation of hybrid-type oligosaccharides.[2] This mechanism makes it an invaluable tool for studying glycoprotein processing and its role in various physiological and pathological processes, including cancer metastasis.[3][4]
However, like many small molecule inhibitors, the successful application of this compound in cell culture is highly dependent on its proper handling, particularly concerning its solubility. This guide will walk you through the best practices for preparing and using this compound, and how to troubleshoot common solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
For the free base form of this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] For this compound hydrochloride, the salt form, sterile water or methanol can be used, as it exhibits good solubility in these solvents.[8]
Q2: I can't find a precise value for the solubility of this compound in DMSO. How do I prepare my stock solution?
Q3: My this compound precipitates when I add it to my cell culture medium. What is happening?
Precipitation upon dilution of a DMSO stock solution into an aqueous environment like cell culture media is a common issue for hydrophobic small molecules.[9] This "crashing out" occurs because the compound's solubility limit is exceeded in the final aqueous solution, which has a much lower concentration of the solubilizing solvent (DMSO).[10] Factors that can contribute to this include the final concentration of this compound, the final percentage of DMSO, the pH of the media, and interactions with media components such as salts and serum proteins.[11]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Most cell lines can tolerate up to 0.1% DMSO without significant adverse effects.[6] It is crucial to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your experimental samples.
Q5: How should I store my this compound stock solution?
This compound powder should be stored at -20°C.[8] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored tightly sealed at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[5]
Troubleshooting Guide: this compound Precipitation in Culture Media
Encountering precipitation can be frustrating, but a systematic approach can help identify and resolve the issue.
Initial Checks and Quick Fixes
-
Visual Inspection of Stock Solution: Before adding to your media, ensure your DMSO stock solution is completely clear and free of any visible particulates. If you see crystals, gently warm the solution in a 37°C water bath and vortex to redissolve.
-
Final DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in your culture media is below 0.5%. A higher concentration of DMSO may be needed to maintain solubility, but this must be balanced against potential cellular toxicity.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your culture medium. Instead, perform a stepwise or serial dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortex gently, and then add this intermediate dilution to your final culture volume. This gradual reduction in DMSO concentration can prevent the compound from crashing out.
In-Depth Troubleshooting Workflow
If the initial checks do not resolve the precipitation, follow this in-depth workflow to pinpoint the cause.
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow to diagnose and resolve this compound precipitation.
Detailed Troubleshooting Steps
-
Investigate Serum Interaction:
-
Causality: Serum proteins can sometimes bind to small molecules, either enhancing or reducing their solubility. In some cases, interactions can lead to aggregation and precipitation.
-
Troubleshooting: Prepare your working solution of this compound in serum-free medium first. Add this to your cells and then supplement with the required amount of serum. Alternatively, compare the solubility in serum-free versus serum-containing media at your working concentration in a cell-free setting.
-
-
Check Media pH and Stability:
-
Causality: The pH of the culture medium (typically 7.2-7.4) can affect the ionization state and, consequently, the solubility and stability of a compound. Some compounds are less stable at physiological pH and may degrade over time, with the degradation products being less soluble.
-
Troubleshooting: Ensure your medium is properly buffered and the pH is within the optimal range. If you suspect pH-dependent instability, you can perform a stability study as outlined in the "Experimental Protocols" section.
-
-
Re-evaluate Working Concentration:
-
Causality: It is possible that your desired working concentration exceeds the solubility limit of this compound in the final culture medium, regardless of the DMSO concentration.
-
Troubleshooting: Perform a dose-response experiment starting with a lower concentration of this compound and gradually increasing it. Observe for any signs of precipitation at each concentration. This will help you determine the maximum effective and soluble concentration for your specific experimental conditions.
-
-
Alternative Formulation: this compound Hydrochloride:
-
Causality: The hydrochloride salt of this compound is reported to be soluble in water and methanol.[8] Salt forms of compounds often exhibit improved aqueous solubility compared to their free base counterparts.
-
Troubleshooting: If you continue to face persistent solubility issues with the free base form in DMSO, consider using this compound hydrochloride. You can prepare a stock solution in sterile water or a suitable buffer and then dilute it into your culture medium.
-
Experimental Protocols
Protocol 1: Empirical Determination of this compound Solubility in DMSO
This protocol will help you determine the approximate maximum solubility of your batch of this compound in DMSO at room temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
Procedure:
-
Prepare a Supersaturated Solution:
-
Weigh out approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 100 µL).
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the compound dissolves completely, add small, pre-weighed increments of this compound, vortexing after each addition, until a fine precipitate remains that does not dissolve.
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature for at least 2 hours (or up to 24 hours for more rigorous determination) to allow it to reach equilibrium. Mix gently periodically.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved this compound.
-
-
Determination of Solute Concentration:
-
Carefully transfer a known volume of the clear supernatant (e.g., 50 µL) to a new tube.
-
Dilute the supernatant with a suitable solvent (e.g., methanol or water) for which you can create a standard curve.
-
Determine the concentration of this compound in the diluted sample using an appropriate analytical method such as HPLC or UV-Vis spectroscopy by comparing the signal to a standard curve of known concentrations.
-
-
Calculate Solubility:
-
Back-calculate the concentration in the original DMSO supernatant. This value represents the empirical solubility of your this compound in DMSO at room temperature.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol provides a framework for evaluating the stability of this compound in your specific cell culture medium over time at 37°C.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
37°C incubator with 5% CO₂
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of this compound-Containing Media:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at your desired final concentration.
-
Also prepare a "time zero" control sample by immediately processing it as described in step 3.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a plate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot for analysis.
-
If your medium contains serum, you may need to precipitate proteins (e.g., by adding a cold organic solvent like acetonitrile) and centrifuge to clarify the sample before analysis.
-
Quantify the concentration of intact this compound using a validated analytical method like HPLC-UV or LC-MS.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. This will give you an indication of its stability under your experimental conditions.
-
Data Summary Table
| Parameter | Recommended Solvent | Storage of Stock | Final Concentration in Media |
| This compound (Free Base) | Anhydrous DMSO | Aliquot and store at -20°C or -80°C | Keep DMSO < 0.5% (ideally < 0.1%) |
| This compound (HCl Salt) | Sterile Water or Methanol | Aliquot and store at -20°C or -80°C | N/A |
Conclusion
Successfully using this compound in cell culture hinges on proper preparation and an understanding of its physicochemical properties. While precipitation can be a challenge, a systematic troubleshooting approach, as outlined in this guide, can help you overcome these issues. By empirically determining the solubility of your specific compound batch and being mindful of the final DMSO concentration, stepwise dilution techniques, and potential interactions with media components, you can ensure the effective and reproducible application of this potent Golgi α-mannosidase II inhibitor in your research.
References
- Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069.
- The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014). Journal of the American Chemical Society, 136(13), 5145-5151.
-
Captivate Bio. (2021). Small Molecules Handbook. [Link]
- Foo, J. B., et al. (2021). Targeting cancer via Golgi α-mannosidase II inhibition: How far have we come in developing effective inhibitors?
- van den Elsen, J. M., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of Molecular Biology, 382(1), 136-147.
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Best Practices. [Link]
- Rose, C. F., et al. (2001). Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. The EMBO Journal, 20(23), 6638-6648.
- Oda, K., et al. (2020). Identification of Small-Molecule Inhibitors of Human Golgi Mannosidase via a Drug Repositioning Screen. Bulletin of Applied Glycoscience, 10(3), 184-189.
- Lim, S. L., et al. (2018). Uncovering the potential of the anchor site for enhancing Golgi alpha-mannosidase II selectivity using molecular dynamics simulations and free energy calculations. Journal of Biomolecular Structure and Dynamics, 36(14), 3758-3770.
- Pinter, B., et al. (2017). N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. Beilstein Journal of Organic Chemistry, 13, 1143-1153.
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?[Link]
- Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889.
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. [Link]
- Khan, M. W., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(23), 13121.
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
-
ResearchGate. How to enhance drug solubility for in vitro assays?[Link]
- Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11135-11144.
- Hossain, M. A., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 8(41), 23097-23108.
- Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069.
- van den Elsen, J. M., et al. (2008). Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. Journal of Molecular Biology, 382(1), 136-147.
-
ResearchGate. How do you dissolve chemicals in the culture medium?[Link]
- Williams, K. L., et al. (2019). A versatile method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.
- Chi, E. Y., et al. (2003). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 65(3), 213-221.
-
Cross, G. A. M. Culture Media Preparation Protocols. [Link]
- Gupte, S. V., & Capparelli, E. V. (1994). Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent. Journal of Pharmaceutical Sciences, 83(10), 1459-1463.
- Williams, K. L., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?[Link]
-
gChem Global. DMSO. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. By compound [wahoo.cns.umass.edu]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Interpreting Unexpected Glycan Profiles After Mannostatin A Treatment
Welcome to the technical support center for researchers utilizing Mannostatin A. This guide is designed to help you navigate the complexities of N-glycan analysis following treatment with this potent Golgi α-mannosidase II inhibitor. When glycan profiles deviate from the expected accumulation of hybrid structures, a systematic troubleshooting process is essential. This document provides in-depth, experience-driven advice, detailed protocols, and a logical framework to diagnose and resolve common experimental issues.
Section 1: FAQ - Understanding the Expected Effects of this compound
Before troubleshooting the unexpected, it's crucial to establish a firm baseline of the expected outcomes.
Q1: What is the precise mechanism of action for this compound?
This compound is a potent, reversible, and competitive inhibitor of Golgi α-mannosidase II (GMII), a key enzyme in the N-linked glycosylation pathway.[1][2] GMII is a Family 38 glycoside hydrolase that catalyzes a critical step in the maturation of N-glycans: the conversion of hybrid-type glycans to complex-type glycans.[3] Specifically, after the addition of a GlcNAc residue to the Man₅GlcNAc₂ core (forming GlcNAcMan₅GlcNAc₂), GMII removes the terminal α1-3 and α1-6 linked mannose residues.[4][5][6] By inhibiting GMII, this compound prevents this trimming, leading to the accumulation of glycoproteins bearing hybrid-type N-glycans at the cell surface.[1][2]
Q2: What should my glycan profile look like after successful this compound treatment?
Following effective treatment, you should observe a significant shift in your N-glycan profile when compared to an untreated control. Specifically:
-
Decrease in Complex N-Glycans: The population of bi-, tri-, and tetra-antennary complex glycans, often decorated with galactose and sialic acid, should be dramatically reduced.
-
Increase in Hybrid N-Glycans: The predominant species should be hybrid structures, which contain elements of both oligomannose and complex glycans (e.g., GlcNAcMan₅GlcNAc₂).[2]
-
Minimal Change in Oligomannose Glycans: The relative abundance of high-mannose structures (Man₅₋₉GlcNAc₂) should not be the primary population affected, as these are processed upstream of the Mannosidase II step.
This expected shift is summarized in the table below.
Table 1: Expected vs. Unexpected N-Glycan Profile Shifts with this compound
| Glycan Type | Untreated Control (Typical) | Expected Outcome (this compound) | Unexpected Outcome (Examples) |
| Complex | High Abundance (e.g., 60-80%) | Drastically Reduced (e.g., <10%) | No change or slight reduction |
| Hybrid | Low Abundance (e.g., 5-15%) | Predominant Species (e.g., >70%) | No significant increase |
| Oligomannose | Moderate Abundance (e.g., 10-25%) | Minor Change | Significant increase; becomes predominant |
Section 2: Troubleshooting Guide - Unexpected Glycan Profiles
This section addresses specific discrepancies between your experimental data and the expected outcome.
Q3: I'm not seeing a significant decrease in complex N-glycans. What's wrong?
This is the most common issue and typically points to a problem with inhibitor efficacy. The goal is to determine if the inhibitor failed to reach its target or if the target itself is not responding as expected.
Possible Cause 1: Inhibitor Inactivity or Degradation this compound, while stable, can lose activity if improperly stored or handled.
-
Troubleshooting Steps:
-
Verify Storage: Confirm the compound was stored at the recommended temperature (typically -20°C or lower) and protected from light.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a powdered stock for each experiment. Avoid multiple freeze-thaw cycles of stock solutions.
-
Perform a Dose-Response Curve: The published IC₅₀ for this compound against GMII is in the nanomolar range (e.g., 10-90 nM), but the effective concentration in cell culture (EC₅₀) can be much higher due to factors like cell permeability.[2] Run a concentration gradient (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your specific cell line and culture conditions.
-
Possible Cause 2: Insufficient Treatment Duration or Cell Permeability The inhibitor needs adequate time to penetrate the cell and accumulate in the Golgi apparatus.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal treatment duration. Glycan turnover is dependent on the rate of protein synthesis and secretion in your cell line.
-
Assess Cell Line Characteristics: Some cell lines may have lower membrane permeability or more active efflux pumps, requiring higher inhibitor concentrations or longer incubation times.
-
Possible Cause 3: High Enzyme Expression or Alternative Pathways In some cell lines, particularly those engineered for high-level protein production, the expression of Golgi mannosidase II may be so high that it overwhelms the inhibitor at standard concentrations.
-
Troubleshooting Steps:
-
Assess GMII Expression: If possible, quantify GMII (MAN2A1) expression levels via qPCR or Western blot compared to a reference cell line.
-
Consider Redundancy: While MAN2A1 is the primary GMII, investigate if isoforms (e.g., MAN2A2) are expressed in your system, which might have different sensitivities to the inhibitor.
-
Caption: N-Glycan Processing Pathway and this compound Blockade.
Q4: My glycan profile shows an increase in Oligomannose structures, not Hybrid ones. Why?
This is a more complex issue that suggests a blockage upstream of Golgi mannosidase II or a secondary cellular stress response.
Possible Cause 1: Off-Target Inhibition While this compound is highly specific for GMII, extremely high concentrations could potentially inhibit other mannosidases, such as Golgi Mannosidase I.[2]
-
Troubleshooting Steps:
-
Re-run Dose-Response: If you are using very high concentrations (e.g., >20 µM), repeat the experiment with a lower, more specific concentration range.
-
Use an Alternative Inhibitor: Compare your results with an inhibitor that targets an upstream enzyme, like Kifunensine (inhibits ER and Golgi Mannosidase I), which is known to cause oligomannose accumulation. If the profiles match, it suggests your this compound is acting non-specifically at the concentration used.
-
Possible Cause 2: Induction of the Unfolded Protein Response (UPR) Altering glycosylation is a form of cellular stress that can disrupt protein folding in the Endoplasmic Reticulum (ER).[7][8] This can trigger the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis.[8][9][10] A strong UPR activation can, in some cases, alter the expression of glycosylation enzymes or slow the transit of glycoproteins out of the ER, leading to an apparent accumulation of immature oligomannose structures.
-
Troubleshooting Steps:
-
Assess UPR Markers: Perform a Western blot for key UPR markers. An increase in BiP (GRP78), spliced XBP1, phosphorylated PERK, or CHOP would confirm UPR activation.[7]
-
Check Cell Viability: Run a simple cell viability assay (e.g., Trypan Blue, MTT). A significant decrease in viability suggests the inhibitor concentration is cytotoxic, likely inducing a strong stress response. Reduce the concentration to a non-toxic level.
-
Co-treatment with a Chemical Chaperone: Consider co-treating cells with a chemical chaperone like 4-PBA or TUDCA to alleviate ER stress and see if the glycan profile shifts back towards the expected hybrid accumulation.
-
Section 3: Investigating Unexpected Cellular Phenotypes
Altered glycosylation can have significant downstream consequences on cell behavior.[11][12][13]
Q5: My cells show reduced viability, altered morphology, or changes in cell adhesion after treatment, even at low inhibitor concentrations. Is this expected?
Yes, this is plausible. The accumulation of hybrid-type N-glycans is not a biologically neutral event. Cell surface glycoproteins are critical for cell-cell adhesion, cell-matrix interactions, and receptor signaling. Studies have shown that shifts from complex to hybrid or oligomannose glycans can decrease cell-cell adhesion and alter migratory rates.[11][13] For example, the function of adhesion proteins like E-cadherin can be modulated by the type of N-glycan attached.[12][14]
-
Investigative Steps:
-
Isolate Glycan Effects from General Toxicity: It's crucial to distinguish between a specific phenotype caused by the altered glycan structures and a non-specific toxic effect of the compound. Use a negative control compound with a similar chemical structure but no inhibitory activity, if available.
-
Rescue Experiment: If you have a cell line that is genetically deficient in GMII (e.g., a CRISPR/Cas9 knockout), it should phenocopy the effects of this compound treatment. This provides strong evidence that the observed phenotype is a direct result of hybrid glycan accumulation.
-
Analyze Specific Glycoproteins: If you hypothesize that a specific receptor or adhesion molecule is affected, immunoprecipitate that protein and analyze its glycan profile directly to confirm it is carrying the aberrant hybrid structures.
-
Caption: Troubleshooting Flowchart for this compound Experiments.
Section 4: Key Experimental Protocols
Protocol 1: N-Glycan Release and Labeling for Mass Spectrometry Analysis
This protocol provides a standard workflow for preparing N-glycans from cell lysates or purified glycoproteins for analysis by LC-MS.[15][16][17][18]
-
Materials:
-
Cell pellet or purified glycoprotein
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PNGase F enzyme
-
Denaturing buffer (e.g., 5% SDS, 1M DTT)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide [2-AB] or procainamide)
-
HILIC SPE cartridges for cleanup
-
-
Step-by-Step Procedure:
-
Protein Denaturation: Resuspend cell pellet in lysis buffer. Quantify protein concentration (e.g., BCA assay). Take 50-100 µg of protein, add denaturing buffer, and heat at 95°C for 10 minutes.
-
Enzymatic Release: Allow the sample to cool. Add reaction buffer and PNGase F according to the manufacturer's instructions. Incubate at 37°C for 12-18 hours.
-
Glycan Labeling: After incubation, precipitate proteins (e.g., with cold ethanol) and collect the supernatant containing the released glycans. Dry the supernatant in a vacuum centrifuge. Add the labeling reagent (e.g., 2-AB in a DMSO/acetic acid solution) and a reducing agent, then incubate at 65°C for 2-3 hours.
-
Purification: Purify the labeled glycans from excess dye using HILIC solid-phase extraction (SPE). Elute the labeled glycans and dry them.
-
Analysis: Reconstitute the sample in an appropriate solvent (e.g., 80% acetonitrile) for injection into an LC-MS system equipped with a HILIC column.
-
Protocol 2: Western Blot for Unfolded Protein Response (UPR) Markers
This protocol allows for the detection of key proteins that are upregulated or modified upon ER stress.
-
Materials:
-
Cell lysates from control and this compound-treated cells
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BiP/GRP78, anti-phospho-PERK, anti-CHOP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Step-by-Step Procedure:
-
Protein Quantification: Normalize the protein concentration of all cell lysates.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run the gel until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of choice (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and image the blot using a digital imager. Include a loading control (e.g., anti-Actin or anti-GAPDH) to ensure equal loading.
-
Caption: Unfolded Protein Response (UPR) Pathway Activation.
References
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
-
Wikipedia. (2023). N-linked glycosylation. Available from: [Link]
-
Hall, M. K., Weidner, D. A., Zhu, Y., Dayal, S., Whitman, A., & Schwalbe, R. A. (2016). Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans. International journal of molecular sciences, 17(6), 925. Available from: [Link]
-
Ortega, F. J., et al. (2021). The unfolded protein response senses glucose through N-glycosylation impairment and redox or ATP stress. ResearchGate. Available from: [Link]
-
KEGG. N-Glycan biosynthesis - Reference pathway. Available from: [Link]
-
Willis, J. A., & Schisler, J. C. (2014). Finding the Missing Link Between the Unfolded Protein Response and O-GlcNAcylation in the Heart. Circulation Research, 115(6), 529–531. Available from: [Link]
-
Reily, C., et al. (2019). The N-linked glycan biosynthesis pathway. ResearchGate. Available from: [Link]
-
Hall, M. K., Weidner, D. A., Zhu, Y., Dayal, S., Whitman, A., & Schwalbe, R. A. (2016). Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans. International journal of molecular sciences, 17(6), 925. Available from: [Link]
-
Previato, L., et al. (2017). XBP1s Links the Unfolded Protein Response to the Molecular Architecture of Mature N-Glycans. Cell Reports, 20(10), 2375-2389. Available from: [Link]
-
Shah, N., et al. (2008). Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. Proceedings of the National Academy of Sciences, 105(28), 9570-9575. Available from: [Link]
-
Vallee, F., et al. (2000). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. Journal of the American Chemical Society, 122(19), 4799-4806. Available from: [Link]
-
Reddit. (2021). Glucose sensing and the unfolded protein response. Available from: [Link]
-
Oakes, S. A., & Papa, F. R. (2015). The Unfolded Protein Response: An Overview. Current protocols in molecular biology, 109, 17.10.1–17.10.12. Available from: [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10042-10049. Available from: [Link]
-
Hall, M. K., Weidner, D. A., Zhu, Y., Dayal, S., Whitman, A., & Schwalbe, R. A. (2016). Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans. PubMed. Available from: [Link]
-
Agilent Technologies. (2015). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Available from: [Link]
-
Dell, A., & Karlsson, N. G. (2010). Mass spectrometry in the analysis of N- and O-linked glycans. Current opinion in structural biology, 20(5), 570–577. Available from: [Link]
-
Shah, N., et al. (2008). Golgi alpha-mannosidase II cleaves two sugars sequentially in the same catalytic site. PubMed. Available from: [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. ResearchGate. Available from: [Link]
-
Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. PubMed. Available from: [Link]
-
ResearchGate. (2018). (A) Golgi α−mannosidase II is responsible for the hydrolysis of both.... Available from: [Link]
-
Kuntz, D. A., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society, 130(42), 13854–13855. Available from: [Link]
-
Hall, M. K., et al. (2016). Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans. MDPI. Available from: [Link]
-
Ortiz-Alvarado, R., et al. (2016). Impact of Hybrid and Complex N-Glycans on Cell Surface Targeting of the Endogenous Chloride Cotransporter Slc12a2. BioMed research international, 2016, 7208271. Available from: [Link]
-
Glycan Profiling. N-Glycan Profiling: Methodological Frameworks and Analytical Perspectives. Available from: [Link]
-
Narimatsu, H., & Kaji, H. (2021). N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). In Glycoscience (pp. 145-155). Humana, New York, NY. Available from: [Link]
-
Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889. Available from: [Link]
-
Harvey, D. J. (2006). Analysis of N-Linked Glycans by Mass Spectrometry. In Glycobiology Protocols (pp. 1-32). Humana Press. Available from: [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Chapter 55, Chemical Tools for Inhibiting Glycosylation. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
-
Chang, V. T., et al. (2007). Glycoprotein Structural Genomics: Solving the Glycosylation Problem. Structure, 15(3), 267–273. Available from: [Link]
-
Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology, 2nd edition. Chapter 46, Natural and Synthetic Inhibitors of Glycosylation. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
-
Tropea, J. E., et al. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10042-10049. Available from: [Link]
-
Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
New Atlas. (2023). mRNA mod responsible for off-target effects identified & fixed. Available from: [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
Cui, Y., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 10, 982211. Available from: [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. Available from: [Link]
Sources
- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Golgi alpha-mannosidase II cleaves two sugars sequentially in the same catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. reddit.com [reddit.com]
- 11. Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans [ouci.dntb.gov.ua]
- 12. [PDF] Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans | Semantic Scholar [semanticscholar.org]
- 13. Predominant Expression of Hybrid N-Glycans Has Distinct Cellular Roles Relative to Complex and Oligomannose N-Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Mass spectrometry in the analysis of N- and O-linked glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Tale of Two Mannosidases: A Comparative Guide to Kifunensine and Mannostatin A for Glycosylation Pathway Inhibition
For researchers navigating the intricate world of N-linked glycosylation, the ability to precisely modulate this critical post-translational modification is paramount. Glycosylation inhibitors are indispensable tools in the arsenal of scientists studying protein folding, trafficking, and function, as well as for professionals in drug development aiming to engineer therapeutic glycoproteins with desired properties. This guide provides an in-depth, objective comparison of two widely utilized mannosidase inhibitors: kifunensine and Mannostatin A. While both are potent modulators of N-glycan processing, they target distinct enzymatic checkpoints, leading to fundamentally different outcomes on the final glycan structure. Understanding these differences is crucial for making informed experimental choices.
The Crossroads of Glycan Processing: Mannosidase I and II
N-linked glycosylation is a highly orchestrated process that begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus.[1][2] A precursor oligosaccharide (Glc3Man9GlcNAc2) is transferred en bloc to nascent proteins. Subsequent trimming and addition of sugar residues by a series of glycosidases and glycosyltransferases determine the final mature glycan structure, which can be broadly categorized as high-mannose, hybrid, or complex.[3]
Central to this processing pathway are the α-mannosidases. This guide focuses on the differential inhibition of two key enzymes:
-
Mannosidase I (Class I α-mannosidase): Located in the ER and cis-Golgi, this enzyme is responsible for trimming three to four α-1,2-linked mannose residues from the Man9GlcNAc2 precursor.[1] This is a critical step that gates the entry of glycoproteins into the complex and hybrid N-glycan maturation pathways.
-
Mannosidase II (Class II α-mannosidase): A resident of the medial-Golgi, this enzyme acts after the addition of an initial N-acetylglucosamine (GlcNAc) residue by GlcNAc transferase I (MGAT1). Mannosidase II removes the terminal α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan5GlcNAc2 intermediate, a prerequisite for the synthesis of complex N-glycans.[1][4][5]
The distinct localization and substrate specificities of these two enzymes offer separate strategic points of intervention for researchers.
Kifunensine: The Gatekeeper of High-Mannose Glycans
Kifunensine is a potent and highly selective inhibitor of Class I α-mannosidases.[6] Originally isolated from the actinomycete Kitasatosporia kifunense, this alkaloid acts as a transition-state analogue, effectively halting the trimming of high-mannose structures.
Mechanism of Action
Kifunensine specifically targets ER α-1,2-mannosidase I and Golgi Class I mannosidases IA, IB, and IC.[6] By inhibiting these enzymes, it prevents the removal of α-1,2-linked mannose residues from the Man9GlcNAc2 precursor. This leads to the accumulation of glycoproteins predominantly bearing high-mannose N-glycans, effectively trapping them at an early stage of the processing pathway.
dot digraph "Kifunensine_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
} Kifunensine inhibits Mannosidase I, leading to Man9GlcNAc2 accumulation.
This compound: A Roadblock to Complex Glycans
In contrast to kifunensine, this compound is a potent and competitive inhibitor of Golgi α-mannosidase II.[4][7] This non-alkaloidal inhibitor, produced by the microorganism Streptoverticillium verticillus, acts at a later stage in the N-glycan processing pathway.[7] It is important to note that this compound is virtually inactive against mannosidase I.[7]
Mechanism of Action
This compound targets the medial-Golgi enzyme mannosidase II.[4][7] Its inhibitory action prevents the removal of the terminal α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan5GlcNAc2 intermediate.[4] This enzymatic step is crucial for the subsequent action of other glycosyltransferases that build complex N-glycans. Consequently, treatment with this compound leads to the accumulation of hybrid-type N-glycans.[4][7]
dot digraph "MannostatinA_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
} this compound inhibits Mannosidase II, causing hybrid glycan accumulation.
Head-to-Head Comparison: Kifunensine vs. This compound
The choice between kifunensine and this compound depends entirely on the research objective. The following table summarizes their key characteristics to aid in this decision.
| Feature | Kifunensine | This compound |
| Primary Target | Class I α-Mannosidases (ER & Golgi) | Golgi α-Mannosidase II |
| Mechanism | Potent, selective inhibitor | Potent, competitive inhibitor[4][7] |
| Resulting Glycoform | Accumulation of high-mannose (Man9GlcNAc2) structures | Accumulation of hybrid-type oligosaccharides[4][7] |
| IC50 (Mannosidase I) | 20-50 nM (mung bean α-1,2-mannosidase I) | Virtually inactive[7] |
| IC50 (Mannosidase II) | Inactive | ~10-15 nM (using p-nitrophenyl α-D-mannopyranoside as substrate)[7] |
| Solubility | Soluble in water with gentle warming and in DMSO.[4] | Information on solubility is less readily available. |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
Experimental Validation: Assessing the Impact of Inhibition
To verify the efficacy of kifunensine or this compound in a cellular context, several experimental approaches can be employed.
Lectin Staining
Lectins are carbohydrate-binding proteins with high specificity for particular glycan structures. Fluorescently labeled lectins can be used in flow cytometry or microscopy to detect changes in cell surface glycosylation.
-
To detect high-mannose structures (after Kifunensine treatment): Concanavalin A (ConA) and Galanthus nivalis lectin (GNL) are commonly used as they bind to α-linked mannose residues.[3] An increase in fluorescence intensity after treatment with kifunensine would indicate an accumulation of high-mannose glycans.[8][9]
-
To detect hybrid and complex structures: While no single lectin is exclusively specific for hybrid structures, a combination of lectins can be used. For instance, a decrease in binding of lectins that recognize terminal structures of complex glycans, such as Phaseolus vulgaris leucoagglutinin (L-PHA), which binds to β1,6-branched complex-type N-glycans, would be expected after this compound treatment.
Endoglycosidase Digestion and Western Blotting
The sensitivity of N-glycans to specific endoglycosidases can reveal their processing state. This is typically assessed by a shift in the molecular weight of a glycoprotein of interest on a Western blot.
-
Endoglycosidase H (Endo H): This enzyme specifically cleaves high-mannose and some hybrid N-glycans but not complex N-glycans.[10][11][12] Therefore, glycoproteins from kifunensine-treated cells should show increased sensitivity to Endo H, resulting in a significant downward shift in their molecular weight after digestion. Glycoproteins from untreated or this compound-treated cells that have progressed to the complex stage will be resistant to Endo H.[10]
-
Peptide-N-Glycosidase F (PNGase F): This enzyme removes all types of N-linked glycans (high-mannose, hybrid, and complex).[11][12] It is often used as a control to demonstrate the complete removal of N-glycans and to determine the molecular weight of the deglycosylated protein backbone.
Detailed Experimental Protocol: Analysis of Glycosylation Changes by Endoglycosidase Digestion and Western Blotting
This protocol provides a framework for assessing the effects of kifunensine and this compound on the glycosylation of a target protein.
Materials:
-
Cell line expressing the glycoprotein of interest
-
Complete cell culture medium
-
Kifunensine (stock solution in water or DMSO)
-
This compound (stock solution in an appropriate solvent)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Endoglycosidase H (Endo H) and appropriate reaction buffer
-
Peptide-N-Glycosidase F (PNGase F) and appropriate reaction buffer
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and transfer buffer
-
Primary antibody against the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with the desired concentration of kifunensine (e.g., 1-5 µM) or this compound (e.g., 1-10 µM) for 24-48 hours. Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Endoglycosidase Digestion:
-
For each condition (untreated, kifunensine-treated, this compound-treated), set up three reactions: no enzyme, +Endo H, and +PNGase F.
-
In separate tubes, combine an equal amount of protein lysate (e.g., 20-30 µg) with the respective enzyme and reaction buffer according to the manufacturer's instructions.
-
Incubate the reactions at 37°C for the recommended time (typically 1-3 hours).
-
-
SDS-PAGE and Western Blotting:
-
Stop the digestion reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the target glycoprotein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Expected Results:
-
Untreated Control: The glycoprotein should show a high molecular weight band that is resistant to Endo H but sensitive to PNGase F (assuming it is processed to a complex glycoform).
-
Kifunensine-treated: The glycoprotein should exhibit a significant downward mobility shift after both Endo H and PNGase F digestion, indicating the presence of high-mannose glycans.
-
This compound-treated: The glycoprotein may show partial sensitivity to Endo H (as some hybrid structures are susceptible) and will be fully sensitive to PNGase F. The shift with Endo H will likely be less pronounced than with kifunensine.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
} Workflow for analyzing glycosylation changes induced by inhibitors.
Concluding Remarks
Kifunensine and this compound are powerful and specific tools for the manipulation of the N-linked glycosylation pathway. Their distinct mechanisms of action, targeting mannosidase I and II respectively, allow for the controlled production of glycoproteins with either high-mannose or hybrid-type glycans. This capability is invaluable for a wide range of applications, from fundamental studies of protein biology to the development of novel therapeutic strategies. The judicious selection and application of these inhibitors, coupled with robust analytical methods, will continue to advance our understanding of the complex roles of glycans in health and disease.
References
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014). PMC. [Link]
-
Functionalized High Mannose‐Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. (n.d.). ResearchGate. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008). PMC. [Link]
-
Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. (2021). PubMed. [Link]
-
Golgi N-linked glycosylation. (n.d.). University of Zurich. [Link]
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. (2009). PubMed. [Link]
-
The N-glycosylation pathway. Commonalities and divergence in the... (n.d.). ResearchGate. [Link]
-
Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. (n.d.). PMC. [Link]
-
Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (n.d.). PMC. [Link]
-
Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (2022). ACS Publications. [Link]
-
Enzymatic deglycosylation studies with PNGase F and Endo H to identify... (n.d.). ResearchGate. [Link]
-
Methods development for Analysis of Partially Deglycosylated Proteins and Application to an HIV Envelope Protein Vaccine Candidate. (n.d.). PubMed Central. [Link]
-
Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. (n.d.). PubMed. [Link]
-
The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by this compound. (n.d.). ResearchGate. [Link]
-
Endo H Application: Monitoring Protein Trafficking. (2012). Promega Connections. [Link]
-
N-linked glycans: an underappreciated key determinant of T cell development, activation, and function. (2023). NIH. [Link]
-
Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase. (2012). PNAS. [Link]
-
Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. (n.d.). Unknown Source. [Link]
-
BindingDB PrimarySearch_ki. (n.d.). BindingDB. [Link]
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989). PubMed. [Link]
-
What are MAN2A1 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. (n.d.). PMC. [Link]
-
Structure, mechanism and inhibition of Golgi α-mannosidase II. (2012). PubMed. [Link]
-
This compound, a new glycoprotein-processing inhibitor. (n.d.). PubMed. [Link]
-
Cloning and expression of a specific human α1,2-mannosidase that trims Man9GlcNAc2 to Man8GlcNAc2 isomer B during N-glycan biosynthesis. (n.d.). Oxford Academic. [Link]
Sources
- 1. Golgi N-linked glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promegaconnections.com [promegaconnections.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
A Senior Application Scientist's Guide to Validating the Specific Inhibition of Golgi α-Mannosidase II by Mannostatin A
For researchers navigating the complexities of the N-linked glycosylation pathway, specific enzymatic inhibitors are indispensable tools. Golgi α-mannosidase II (GMII) represents a critical checkpoint in the maturation of N-glycans, catalyzing the transition from hybrid to complex-type structures.[1][2][3] Its inhibition can profoundly alter the glycan profile of the cell surface, a strategy of significant interest in cancer research where aberrant glycosylation is a hallmark of malignancy.[4][5][6]
Mannostatin A, a non-azasugar aminocyclopentitol isolated from Streptoverticillium verticillus, stands out as a potent, reversible, and competitive inhibitor of GMII.[4][7][8] Unlike broad-spectrum inhibitors, its value lies in its specificity. This guide provides a framework for rigorously validating this specificity, ensuring that the observed biological effects can be confidently attributed to the inhibition of GMII. We will compare this compound to other common mannosidase inhibitors and provide detailed, self-validating protocols for its characterization.
The Biological Context: Why Specific GMII Inhibition Matters
The N-linked glycosylation pathway is a sequential assembly line within the endoplasmic reticulum (ER) and Golgi apparatus.[9] After initial trimming in the ER, glycoproteins with high-mannose glycans enter the Golgi. Here, Mannosidase I enzymes act first.[2] Following the addition of an N-acetylglucosamine (GlcNAc) residue by the enzyme MGAT1, the glycan becomes a substrate for Golgi α-mannosidase II.[3][10] GMII then performs a crucial trimming step, removing two specific mannose residues (the α1-3 and α1-6 linked mannoses) to create the Man₃GlcNAc₃ intermediate, which is the precursor for all complex N-glycans.[4][10]
Inhibiting GMII with this compound stalls this process, leading to the accumulation of hybrid-type N-glycans on glycoproteins.[7][8] This provides a powerful method to study the functional consequences of complex N-glycan deficiency.
Comparative Analysis of Mannosidase Inhibitors
The specificity of an inhibitor is not absolute but relative. A robust validation requires comparing its activity against the target enzyme with its activity against other functionally related enzymes. The primary off-target concerns for a GMII inhibitor are other α-mannosidases, such as Golgi mannosidase I and lysosomal α-mannosidase.
| Inhibitor | Target Enzyme | Type of Inhibition | IC₅₀ / Kᵢ (vs. GMII) | Specificity Notes |
| This compound | Golgi α-Mannosidase II | Competitive | ~10-15 nM[7] | Potent inhibitor of GMII. Virtually inactive toward mannosidase I but does inhibit lysosomal α-mannosidases (IC₅₀ ~160 nM).[7] Also inactive against α/β-glucosidases and galactosidases.[7] |
| Swainsonine | Golgi α-Mannosidase II | Competitive | ~20-50 nM[11] | Potent inhibitor of GMII but also significantly inhibits lysosomal α-mannosidase, which can lead to cellular vacuolization, mimicking a lysosomal storage disease.[12][13] |
| Deoxymannojirimycin (DMJ) | ER & Golgi Mannosidase I | Competitive | ~400 µM[11] | Primarily an inhibitor of Mannosidase I enzymes. It is a much weaker inhibitor of GMII compared to this compound or Swainsonine.[11] |
IC₅₀ (50% inhibitory concentration) and Kᵢ (inhibition constant) values can vary based on substrate and assay conditions.
Experimental Validation Workflow
A rigorous validation of this compound's specific activity follows a two-stage process: an in vitro enzymatic characterization to determine potency and selectivity, followed by a cell-based assay to confirm target engagement and its functional consequence in a biological context.
Protocol 1: In Vitro Enzymatic Assay for Potency and Specificity
Objective: To determine the IC₅₀ of this compound against Golgi α-mannosidase II and a panel of other glycosidases to establish its inhibitory profile.
Causality: This assay directly measures the interaction between the inhibitor and the purified enzyme. By using a chromogenic substrate, we can quantify enzyme activity by measuring color development. The specificity is validated by running identical assays with other enzymes; a highly specific inhibitor will show a significantly higher IC₅₀ for off-target enzymes.
Materials:
-
Purified recombinant Golgi α-mannosidase II (GMII)
-
Specificity Panel Enzymes: Purified Golgi α-mannosidase I, lysosomal α-mannosidase, α-glucosidase, β-galactosidase.
-
This compound
-
Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Stop Solution: 1 M sodium carbonate
-
96-well microplate
-
Microplate reader (405 nm)
Step-by-Step Methodology:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in the assay buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., from 1 µM down to 1 pM). Also prepare a "no inhibitor" control (buffer only).
-
Enzyme Preparation: Dilute the purified GMII enzyme in cold assay buffer to a working concentration that gives a linear reaction rate for at least 30 minutes.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells for each condition:
-
5 µL of this compound dilution (or buffer for control).
-
10 µL of diluted GMII enzyme.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 10 µL of pNP-Man substrate (prepared in assay buffer) to each well to start the reaction. The final substrate concentration should be at or below its Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Incubation: Incubate the plate at 37°C for 20-30 minutes. The exact time should be optimized to ensure the "no inhibitor" control reaction remains within the linear range of the assay.
-
Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate to each well. This raises the pH, which stops the enzyme and maximizes the yellow color of the p-nitrophenolate product.[15]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Specificity Panel: Repeat steps 1-8 for each enzyme in the specificity panel, using their respective optimal buffers and appropriate p-nitrophenyl-linked substrates.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal, variable slope) to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for Functional Validation
Objective: To confirm that this compound inhibits GMII within a cellular context, leading to the expected alteration in N-glycan processing.
Causality: This protocol moves from the simplified in vitro system to a complex biological environment. Observing the accumulation of hybrid-type N-glycans on a cellular glycoprotein provides direct evidence that the inhibitor is cell-permeable and engages its intended target in situ.[7][8]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells or another suitable cell line.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
This compound.
-
Control Inhibitor: Swainsonine (positive control) or Deoxymannojirimycin (negative/mechanistic control).
-
Lysis Buffer (RIPA or similar).
-
Lectin: Concanavalin A (Con A)-peroxidase (binds high-mannose and hybrid glycans).
-
SDS-PAGE and Western blotting equipment.
-
Optional: PNGase F for glycan release and mass spectrometry analysis.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate MDCK cells and grow to ~70% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 24-48 hours.
-
Include an untreated control, a positive control (Swainsonine), and a negative control (e.g., vehicle/DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer containing protease inhibitors.
-
Collect the lysate and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for analysis.
-
Lectin Blot Analysis:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Probe the membrane with HRP-conjugated Concanavalin A (Con A). Con A binds to the α-linked mannose residues present in high-mannose and hybrid structures.
-
Wash the membrane and detect the signal using an appropriate chemiluminescent substrate.
-
-
Interpretation of Results:
-
In untreated cells, the Con A signal will represent the baseline level of high-mannose/hybrid glycoproteins.
-
In this compound-treated cells, inhibition of GMII will cause an accumulation of hybrid N-glycans, leading to a significant increase in the Con A signal across many glycoproteins compared to the untreated control. The intensity of this increase should be dose-dependent.
-
The Swainsonine-treated sample should show a similar or even stronger increase in Con A binding.
-
-
(Optional) Advanced Validation via Mass Spectrometry:
-
For definitive structural confirmation, immunoprecipitate a specific glycoprotein from the lysates.
-
Release the N-glycans using the enzyme PNGase F.
-
Analyze the released glycans by MALDI-TOF or LC-MS to identify the specific glycan structures. This will confirm a shift from predominantly complex N-glycans in control cells to hybrid structures (e.g., GlcNAcMan₅GlcNAc₂) in this compound-treated cells.
-
By systematically applying these in vitro and cell-based protocols, researchers can generate a comprehensive and robust dataset that validates this compound as a potent and specific inhibitor of Golgi α-mannosidase II, providing a solid foundation for its use in studying the intricate roles of N-linked glycosylation.
References
-
The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. (2014). PMC. [Link]
-
N-linked glycans: an underappreciated key determinant of T cell development, activation, and function. (2023). National Institutes of Health (NIH). [Link]
-
Golgi N-linked glycosylation. Department of Physiology, University of Zurich. [Link]
-
This compound, a new glycoprotein-processing inhibitor. (1990). PubMed. [Link]
-
Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. (2008). Journal of the American Chemical Society. [Link]
-
N-Glycans. Essentials of Glycobiology, 2nd edition. [Link]
-
N-Glycans. Essentials of Glycobiology, 3rd edition. [Link]
-
The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by this compound. ResearchGate. [Link]
-
N-Linked Glycan-Processing Glucosidases and Mannosidases. ResearchGate. [Link]
-
The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. (2009). PubMed. [Link]
-
'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. (2017). PMC, National Institutes of Health (NIH). [Link]
-
Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. (2008). PubMed. [Link]
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008). PMC, National Institutes of Health (NIH). [Link]
-
Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. (2021). New Journal of Chemistry. [Link]
-
Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. (2021). New Journal of Chemistry. [Link]
-
Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. (2000). PubMed. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC, National Institutes of Health (NIH). [Link]
-
N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II. (2016). PMC, National Institutes of Health (NIH). [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. (2002). PMC, National Institutes of Health (NIH). [Link]
-
What are MAN2A1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]
-
Structure, mechanism and inhibition of Golgi α-mannosidase II. (2004). PubMed. [Link]
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989). PubMed. [Link]
-
Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. (2009). PubMed. [Link]
-
In search of selective and potent Golgi alpha-mannosidase II inhibitors as potential anticancer agents: Synthesis of 3-substituted-swainsonine analogs and preparation of immobilized swainsonine analogs on solid support. (2004). Globe Thesis. [Link]
-
Inhibition of α-mannosidase activity. ResearchGate. [Link]
-
Structure-activity relationship of swainsonine. Inhibition of human ??-mannosidases by swainsonine analogues. ResearchGate. [Link]
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols. (2023). Beilstein Journal of Organic Chemistry. [Link]
-
Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor. (2023). Chemical Communications. [Link]
-
Synthesis of broad-specificity activity-based probes for exo-β-mannosidases. (2020). PMC, National Institutes of Health (NIH). [Link]
-
In vitro α-glucosidase inhibitory assay. (2018). Protocols.io. [Link]
Sources
- 1. N-linked glycans: an underappreciated key determinant of T cell development, activation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Golgi N-linked glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 3. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Benzyl substitution of polyhydroxypyrrolidines - the way to selective inhibitors of Golgi α-mannosidase II - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globethesis.com [globethesis.com]
- 14. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
A Researcher's Guide to Mannostatin A: Unraveling its Differential Inhibition of Mannosidase Subtypes
For researchers in glycoscience and drug development, the selective modulation of glycosidase activity is a critical pursuit. Mannostatin A, a naturally derived aminocyclopentitol, stands out as a powerful tool for dissecting the intricate N-glycan processing pathway. This guide provides an in-depth comparison of this compound's effects on various mannosidase subtypes, supported by experimental data and detailed protocols to empower your research.
Introduction to this compound: A Selective Modulator of Glycan Processing
This compound, produced by the microorganism Streptoverticillium verticillus, is a potent and selective inhibitor of specific α-mannosidases.[1][2] Unlike broad-spectrum glycosidase inhibitors, its targeted action makes it an invaluable molecular probe for elucidating the roles of individual mannosidase subtypes in cellular processes and a promising scaffold for therapeutic development. This guide will delve into the nuances of its inhibitory profile, providing a clear understanding of its utility in the laboratory.
At a molecular level, this compound functions as a competitive, reversible inhibitor.[1][3][4] Its aminocyclopentitol structure mimics the mannosyl cation intermediate formed during the enzymatic hydrolysis of mannose residues.[4][5] This allows it to bind tightly to the active site of susceptible mannosidases, preventing the binding and processing of their natural substrates.
The Classification of α-Mannosidases: A Framework for Understanding Inhibition
To appreciate the differential effects of this compound, it is essential to understand the classification of its target enzymes. α-Mannosidases are broadly categorized into two major classes based on their sequence homology and substrate specificity.[6]
-
Class I α-Mannosidases: These enzymes, such as Mannosidase I, are primarily involved in the early stages of N-glycan processing in the endoplasmic reticulum (ER).[7][8] They exhibit specificity for α-1,2-linked mannose residues.[6][8]
-
Class II α-Mannosidases: This class includes enzymes like Golgi α-mannosidase II and lysosomal α-mannosidase, which act on a broader range of mannose linkages, including α-1,3 and α-1,6 linkages, in the Golgi apparatus and lysosomes, respectively.[3][6]
Figure 1. Cellular localization of different mannosidase classes.
Comparative Inhibitory Profile of this compound
The true utility of this compound lies in its remarkable selectivity for Class II α-mannosidases, particularly Golgi α-mannosidase II. It exhibits significantly weaker or no activity against Class I α-mannosidases.[1] This differential inhibition allows for the specific disruption of later stages of N-glycan processing, leading to the accumulation of hybrid-type oligosaccharides.[1][3]
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values of this compound against various α-mannosidase subtypes.
| Mannosidase Subtype | Source Organism/Tissue | Substrate | IC50 (nM) | Reference |
| Golgi α-Mannosidase II | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | 10-15 | [1] |
| Rat Liver | [3H]mannose-labeled GlcNAc-Man5GlcNAc | 90 | [1] | |
| Lysosomal α-Mannosidase | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | 160 | [1] |
| Jack Bean α-Mannosidase | Canavalia ensiformis | p-Nitrophenyl α-D-mannopyranoside | 70 | [1] |
| Mung Bean α-Mannosidase | Vigna radiata | p-Nitrophenyl α-D-mannopyranoside | 450 | [1] |
| α-Mannosidase I | Not specified | Not specified | Virtually inactive | [1] |
Table 1. Comparative IC50 values of this compound against various α-mannosidase subtypes.
The data clearly demonstrates that this compound is a potent inhibitor of Golgi α-mannosidase II, with IC50 values in the low nanomolar range. Its inhibitory activity against other Class II mannosidases, such as lysosomal and plant-derived enzymes, is also significant, albeit slightly lower. In stark contrast, its lack of activity against Mannosidase I highlights its selectivity.
Mechanism of Action: A Deeper Dive
Kinetic studies have consistently shown that this compound acts as a competitive inhibitor.[1] This means it directly competes with the natural substrate for binding to the active site of the enzyme. The binding of this compound is reversible, meaning the enzyme's activity can be restored by increasing the substrate concentration.[4]
The structural basis for its potent inhibition of Golgi α-mannosidase II has been elucidated through X-ray crystallography.[4][5] These studies reveal that the aminocyclopentitol core of this compound mimics the transition state of the mannose substrate during catalysis. Furthermore, the thiomethyl group of this compound plays a crucial role in its high-affinity binding by forming additional interactions within the enzyme's active site.[4][5]
Figure 2. Competitive inhibition of Mannosidase II by this compound.
Experimental Protocols: Assessing Mannosidase Inhibition
To investigate the differential effects of this compound in your own research, a reliable mannosidase activity assay is essential. The following is a generalized protocol for a colorimetric assay using the artificial substrate p-nitrophenyl-α-D-mannopyranoside (pNPM). This substrate is cleaved by α-mannosidase to produce p-nitrophenol, which has a distinct yellow color under alkaline conditions and can be quantified spectrophotometrically.
Materials
-
Mannosidase enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)
-
This compound
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5 for lysosomal mannosidases; 50 mM potassium phosphate, pH 6.5 for Golgi mannosidase II)
-
Stop Solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., water or DMSO) to create a stock solution. Prepare serial dilutions to test a range of concentrations.
-
Prepare a stock solution of pNPM in the assay buffer. The final concentration in the assay will typically be in the low millimolar range.
-
-
Enzyme Preparation:
-
If using cell lysates or tissue homogenates, prepare them in an appropriate lysis buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Enzyme preparation
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the pNPM substrate solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Stop the Reaction:
-
Add the Stop Solution to each well to terminate the reaction and develop the color of the p-nitrophenol product.
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian alpha-mannosidases--multiple forms but a common purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structure and function of Class I alpha 1,2-mannosidases involved in glycoprotein synthesis and endoplasmic reticulum quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Using Swainsonine as a Positive Control in Mannostatin A Experiments
In the intricate world of glycosylation research, the study of N-linked glycan processing is paramount to understanding protein folding, stability, and function.[1] Mannostatin A, a potent inhibitor of Golgi α-mannosidase II, is a valuable tool for elucidating these processes.[2][3] However, to ensure the validity and reliability of experimental findings, the inclusion of a robust positive control is not just recommended—it is essential. This guide provides an in-depth comparison of this compound and Swainsonine, establishing the latter as the gold standard positive control and offering detailed protocols for its effective implementation.
The Critical Role of a Positive Control in Mannosidase Inhibition Studies
When investigating the effects of a novel or specific inhibitor like this compound, a positive control serves as a benchmark. It confirms that the experimental system—be it cell culture or an in vitro assay—is responsive to the expected inhibitory mechanism. Swainsonine, a well-characterized indolizidine alkaloid, is an ideal candidate for this role.[4] Its established and potent inhibitory effects on α-mannosidases provide a clear and reproducible outcome, against which the activity of this compound can be confidently compared.[5][6]
Unveiling the Mechanisms: this compound vs. Swainsonine
Both this compound and Swainsonine interfere with the N-linked glycosylation pathway, a crucial process occurring in the endoplasmic reticulum (ER) and Golgi apparatus.[1][7] This pathway involves the sequential modification of a core glycan structure attached to asparagine residues of newly synthesized proteins.[8][9]
This compound is a competitive inhibitor of Golgi α-mannosidase II.[2][3] This enzyme is responsible for trimming mannose residues from the growing glycan chain, a critical step in the formation of complex and hybrid N-glycans.[1] By inhibiting this enzyme, this compound leads to the accumulation of hybrid-type oligosaccharides.[2]
Swainsonine also acts as a potent inhibitor of Golgi α-mannosidase II.[4][10] Its mechanism involves mimicking the mannose cation intermediate of the hydrolysis reaction, leading to a reversible but strong inhibition.[4] Similar to this compound, this results in the prevention of complex glycan formation and an accumulation of hybrid structures.[11] Swainsonine is also known to inhibit lysosomal α-mannosidase.[4][10]
The convergence of their primary target, Golgi α-mannosidase II, makes Swainsonine an exemplary positive control for validating the biological effects observed in this compound experiments.
Comparative Analysis: Swainsonine and this compound
| Feature | Swainsonine | This compound |
| Primary Target | Golgi α-mannosidase II, Lysosomal α-mannosidase[4][10] | Golgi α-mannosidase II[2][3] |
| Mechanism | Reversible, competitive inhibitor; mimics mannose cation intermediate[4][6] | Competitive inhibitor[2][12] |
| Effect on Glycosylation | Inhibition of complex glycan formation, accumulation of hybrid-type oligosaccharides[11][13] | Inhibition of complex glycan formation, accumulation of hybrid-type oligosaccharides[2] |
| Chemical Class | Indolizidine alkaloid[4] | Non-alkaloidal, contains a cyclopentane ring[2][12] |
| Reported IC50 (Golgi α-mannosidase II) | Varies by source, generally in the nanomolar range[14] | ~10-15 nM (with p-nitrophenyl α-D-mannopyranoside as substrate)[2] |
Experimental Workflow: A Self-Validating System
The following protocol outlines a robust experimental design using Swainsonine as a positive control to validate the effects of this compound on N-linked glycosylation in a cell-based assay.
Caption: Experimental workflow for validating this compound effects using Swainsonine.
Step-by-Step Experimental Protocol
1. Cell Culture and Seeding:
-
Culture your chosen cell line (e.g., MDCK, CHO, or other cells expressing the glycoprotein of interest) under standard conditions.
-
Seed cells into appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach and grow overnight.
2. Inhibitor Treatment:
-
Prepare stock solutions of Swainsonine and this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, dilute the inhibitors to their final working concentrations in fresh culture medium. A typical concentration range for Swainsonine is 1-5 µg/mL.[13][15] The optimal concentration for this compound should be determined empirically but can be guided by its IC50 value.
-
Aspirate the old medium from the cells and replace it with the medium containing the inhibitors or the vehicle control.
-
Groups:
-
Negative Control: Vehicle only.
-
Positive Control: Swainsonine.
-
Experimental: this compound (at various concentrations if performing a dose-response).
-
-
Incubate the cells for a period sufficient to allow for protein synthesis and glycosylation (typically 24-48 hours).
3. Analysis of Glycosylation Status:
-
Lectin Blotting (Qualitative Assessment):
-
Lyse the cells and run the protein lysates on an SDS-PAGE gel.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a lectin that specifically recognizes complex N-glycans (e.g., Concanavalin A for high-mannose structures that accumulate with inhibition). A decrease in binding of a complex glycan-specific lectin and an increase in binding of a high-mannose specific lectin would be expected.
-
-
Glycan Profiling (Quantitative Assessment):
-
Harvest the cells and isolate the glycoprotein of interest or total cellular glycoproteins.
-
Release the N-linked glycans using an enzyme such as PNGase F.
-
Label the released glycans with a fluorescent tag.
-
Analyze the glycan profile using techniques like HPLC, UPLC, or mass spectrometry. The expected outcome is a shift from complex glycans in the control to hybrid or high-mannose structures in the Swainsonine and this compound treated samples.
-
4. α-Mannosidase Activity Assay (Optional but Recommended):
-
Prepare cell lysates from each treatment group.
-
Use a commercially available α-mannosidase activity assay kit, which typically employs a fluorometric or colorimetric substrate like 4-methylumbelliferyl-α-D-mannopyranoside.[16][17][18]
-
Measure the enzyme activity according to the manufacturer's protocol. This will directly confirm the inhibition of α-mannosidase activity in the cells treated with Swainsonine and this compound.
Interpreting the Results
A successful experiment will show a clear alteration in the glycosylation pattern in the Swainsonine-treated positive control group compared to the negative control. This validates that the cellular machinery for N-linked glycosylation is active and susceptible to inhibition. The effects of this compound can then be reliably compared to this benchmark. If this compound produces a similar shift in the glycan profile, it provides strong evidence for its on-target activity.
Signaling Pathway Interruption
The diagram below illustrates the point of inhibition for both Swainsonine and this compound within the N-linked glycosylation pathway.
Caption: Inhibition of N-linked glycosylation by Swainsonine and this compound.
By understanding the distinct yet overlapping mechanisms of Swainsonine and this compound and employing the rigorous experimental design outlined in this guide, researchers can generate high-quality, reproducible data, advancing our knowledge of the critical role of glycosylation in health and disease.
References
-
Biochemical evidence for an alternate pathway in N-linked glycoprotein biosynthesis. SciSpace.
-
Swainsonine - Plants Poisonous to Livestock. Cornell University Department of Animal Science.
-
N-Linked Glycosylation Process. Creative Proteomics.
-
N-linked glycosylation. Wikipedia.
-
This compound, a new glycoprotein-processing inhibitor. PubMed - NIH.
-
Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. PMC - NIH.
-
Biosynthesis of the α-D-Mannosidase Inhibitor (–)-Swainsonine. PMC - NIH.
-
Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine. PubMed.
-
N-Linked glycosylation. Department of Physiology | UZH.
-
Biosynthesis of N-linked Glycoproteins. Creative Biolabs.
-
Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases. PubMed.
-
The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. PMC - NIH.
-
Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry (RSC Publishing).
-
Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity. PubMed.
-
Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. PubMed.
-
ab282917 – Alpha-Mannosidase Activity Assay Kit (Fluorometric). Abcam.
-
GKX-5010 alpha-Mannosidase Technical Data Sheet. Agilent.
-
Swainsonine affects the processing of glycoproteins in vivo. PubMed.
-
Validating α-Mannosidase I Inhibition: A Comparative Guide to 1-Deoxymannojirimycin Hydrochloride. Benchchem.
-
Abrogation of complex glycosylation by swainsonine results in strain- and cell-specific inhibition of prion replication. PubMed.
-
Swainsonine Prevents the Processing of the Oligosaccharide Chains of Influenza Virus Hemagglutinin. PubMed.
-
Alteration of glycan structures by swainsonine affects steroidogenesis in bovine luteal cells. Theriogenology.
-
alpha-Mannosidase (M5573). Sigma-Aldrich.
-
Assay method for the lectin activity of mannan-binding protein. Glycoscience Protocols (GlycoPODv2) - NCBI.
-
This compound, a new glycoprotein-processing inhibitor. Biochemistry - ACS Publications.
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. PMC - NIH.
Sources
- 1. N-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]
- 2. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Inhibition of Jack Bean alpha-Mannosidase by Swainsonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physiol.uzh.ch [physiol.uzh.ch]
- 8. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 9. Biosynthesis of N-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- 10. Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Swainsonine prevents the processing of the oligosaccharide chains of influenza virus hemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alteration of glycan structures by swainsonine affects steroidogenesis in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Swainsonine, a glycosylation inhibitor, enhances both lymphocyte efficacy and tumour susceptibility in LAK and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abcam.co.jp [abcam.co.jp]
- 17. agilent.com [agilent.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Glycosidase Inhibitors: Mannostatin A vs. Key Indolizidine Alkaloids
Prepared by a Senior Application Scientist
This guide provides a detailed comparative analysis of Mannostatin A, a potent glycosidase inhibitor, and two prominent indolizidine alkaloids, Swainsonine and Castanospermine. It is intended for researchers, scientists, and drug development professionals engaged in glycobiology, oncology, and antiviral research. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide robust protocols for their evaluation.
Introduction: The Critical Role of Glycoprotein Processing
Glycoproteins, proteins modified with oligosaccharide chains (glycans), are fundamental to a vast array of biological processes, including cell-cell recognition, immune responses, and viral entry. The precise structure of these N-linked glycans is sculpted within the endoplasmic reticulum (ER) and Golgi apparatus by a series of glycosidases and glycosyltransferases. The initial high-mannose glycan precursor is systematically trimmed and modified to generate the final complex or hybrid structures.
Inhibitors of the processing glycosidases are invaluable tools for dissecting this pathway and hold significant therapeutic potential. By inducing the formation of aberrant, immature glycan structures, these inhibitors can disrupt the function of glycoproteins crucial for pathological processes like tumor metastasis and viral replication. This guide focuses on this compound and compares its profile with the well-characterized indolizidine alkaloids, Swainsonine and Castanospermine, to aid researchers in selecting the appropriate tool for their experimental needs.
This compound: A Unique Aminocyclopentitol Inhibitor
This compound, produced by the microorganism Streptoverticillium verticillus, is a potent inhibitor of α-mannosidases.[1] Structurally, it is not an alkaloid but an aminocyclopentitol containing a thiomethyl group, distinguishing it from the classic sugar-mimicking structures of indolizidines.[2]
Mechanism of Action
This compound acts as a potent, reversible, and competitive inhibitor of class II α-mannosidases.[1][2] Its primary target in the N-glycan processing pathway is Golgi α-mannosidase II (GMII) .[1][2] This enzyme is responsible for trimming the terminal α-1,3- and α-1,6-linked mannose residues from the GlcNAcMan₅GlcNAc₂ intermediate, a critical step for the maturation into complex N-glycans.[2] By inhibiting GMII, this compound blocks this trimming process, leading to the accumulation of hybrid-type oligosaccharides on cell surface glycoproteins.[1][2] This mechanism has been demonstrated in studies with influenza virus-infected cells, where the viral hemagglutinin accumulated hybrid glycans in the presence of this compound.[1][2]
The inhibitory power of this compound is substantial, with reported IC₅₀ values in the nanomolar range for various α-mannosidases. For instance, its IC₅₀ for jack bean α-mannosidase is approximately 70 nM, and for glycoprotein-processing mannosidase II, it is as low as 10-15 nM.[1]
Comparative Analysis: this compound vs. Indolizidine Alkaloids
While this compound is a powerful mannosidase inhibitor, the indolizidine alkaloids Swainsonine and Castanospermine are historically significant and widely used comparators that target different enzymes within the same general pathway.
This compound vs. Swainsonine: Targeting the Mannose Trimming Steps
Swainsonine, an indolizidine alkaloid found in plants like locoweed, is also a potent inhibitor of mannosidases.[3][4][5] Like this compound, it is a powerful inhibitor of Golgi α-mannosidase II , leading to a similar outcome: the accumulation of hybrid-type N-glycans and the disruption of complex glycan formation.[3][6]
Key Differences:
-
Target Specificity: While both strongly inhibit Golgi mannosidase II, Swainsonine is also a potent inhibitor of lysosomal α-mannosidase .[3][4] This dual inhibition can lead to a lysosomal storage disease-like condition known as locoism in livestock, characterized by the accumulation of unprocessed oligosaccharides in lysosomes.[3] This broader activity profile is a critical consideration for therapeutic applications.
-
Biological Effects: Both compounds exhibit anti-tumor and immunomodulatory activity.[7][8] Swainsonine's ability to inhibit tumor growth and metastasis is partly attributed to the altered cell surface glycans that can enhance immune recognition by natural killer (NK) cells.[4][8] The anti-cancer potential of this compound is also linked to its inhibition of GMII, which is implicated in cancer progression.[2][9]
-
Toxicity Profile: In comparative animal studies, Swainsonine produced significant neuro-visceral vacuolation typical of locoweed poisoning, whereas comparable studies on this compound's systemic toxicity are less common.[10][11][12]
This compound vs. Castanospermine: Glucosidase vs. Mannosidase Inhibition
Castanospermine, isolated from the seeds of the Australian blackbean tree, presents a different inhibitory profile.[13][14] It is a potent inhibitor of α- and β-glucosidases .[13][15]
Key Differences:
-
Point of Inhibition: Castanospermine acts much earlier in the N-glycan processing pathway. It inhibits ER α-glucosidase I , the enzyme that removes the terminal glucose residue from the initial (Glc)₃(Man)₉(GlcNAc)₂ precursor.[16] This prevents proper protein folding, as interactions with ER chaperones like calnexin and calreticulin are disrupted.[16][17] this compound acts much later in the Golgi.
-
Biological Effects: Due to its mechanism, Castanospermine has pronounced antiviral activity against a range of enveloped viruses, including Dengue virus and HIV, by causing misfolding of viral envelope glycoproteins.[16][17][18][19] While this compound also affects viral glycoproteins, its primary application is in modulating the final glycan structure rather than initial folding. Castanospermine also exhibits anti-inflammatory properties.[18]
-
Toxicity Profile: In animal studies, high doses of Castanospermine led to vacuolation in thyroid, renal, hepatic, and muscle cells, though it was considered less toxic than Swainsonine.[10][11][12] It can also cause severe gastrointestinal distress by inhibiting intestinal disaccharidases like sucrase.[20]
Visualization of Inhibition Points
The following diagram illustrates the N-linked glycoprotein processing pathway and the specific enzymatic steps inhibited by Castanospermine, Swainsonine, and this compound.
Caption: N-Glycan processing pathway showing points of inhibition.
Quantitative Comparison of Inhibitory Activity
| Compound | Primary Target Enzyme(s) | Typical IC₅₀ / Kᵢ | Resulting Glycan Structure | Key Biological Activities |
| This compound | Golgi α-Mannosidase II | 10-90 nM[1] | Hybrid-type | Anti-cancer, Immunomodulatory |
| Swainsonine | Golgi α-Mannosidase II, Lysosomal α-Mannosidase | ~0.1-1.0 µM[6] | Hybrid-type | Anti-metastatic, Immunomodulatory[4][8] |
| Castanospermine | ER α-Glucosidase I, β-Glucosidases | µM range (cell-based)[17] | High-mannose (untrimmed glucose) | Antiviral (enveloped viruses), Anti-inflammatory[16][18] |
Experimental Protocols
To facilitate comparative studies, we provide standardized, self-validating protocols for assessing inhibitor activity. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol: α-Mannosidase Inhibition Assay (Colorimetric)
This protocol quantifies the inhibitory potential of a compound against a commercially available α-mannosidase (e.g., from Jack Bean) using a chromogenic substrate.
Workflow Diagram:
Caption: Workflow for the colorimetric α-Mannosidase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Acetate, pH 5.0. Causality: This pH is optimal for Jack Bean α-mannosidase activity.
-
Enzyme Solution: Prepare a working solution of Jack Bean α-mannosidase (e.g., 0.1 U/mL) in cold Assay Buffer immediately before use. Causality: Keeping the enzyme on ice maintains its stability and activity.
-
Substrate Solution: 2 mM p-Nitrophenyl-α-D-mannopyranoside (pNPM) in Assay Buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound (or other inhibitors) in water or DMSO. Create a serial dilution series (e.g., from 1 mM to 1 nM) in the same solvent.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃). Causality: The high pH denatures the enzyme, instantly stopping the reaction, and develops the yellow color of the p-nitrophenolate product.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of Assay Buffer.
-
Add 10 µL of the inhibitor serial dilutions to sample wells. For controls, add 10 µL of solvent (vehicle control) or 10 µL of a known potent inhibitor (positive control). For a "no enzyme" blank, add 10 µL of Assay Buffer.
-
Add 20 µL of the α-mannosidase working solution to all wells except the "no enzyme" blank.
-
Pre-incubate the plate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring accurate measurement of competitive inhibition.
-
Initiate the reaction by adding 20 µL of the 2 mM pNPM substrate solution to all wells.
-
Incubate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction in the vehicle control wells remains within the linear range of the spectrophotometer.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Abs_inhibitor / Abs_vehicle)] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol: Cell-Based Glycoprotein Processing Assay (Lectin Blotting)
This protocol assesses an inhibitor's effect on N-glycan processing within cultured cells by detecting changes in the glycan structures of total cellular proteins using lectin blotting.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDCK, or a cell line relevant to your research) in 6-well plates and grow to ~70% confluency.
-
Treat the cells with varying concentrations of the inhibitor (e.g., this compound, Swainsonine) for 24-48 hours. Include an untreated or vehicle-treated control. Causality: This extended incubation allows for protein turnover, ensuring that a significant portion of the cellular glycoproteins has been synthesized in the presence of the inhibitor.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the wells using 150 µL of RIPA buffer containing protease inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the samples by loading equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Run the gel to separate proteins by molecular weight.
-
-
Western Blotting and Lectin Staining:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature. Causality: BSA is preferred over milk for lectin blotting as milk contains glycoproteins that can cause high background.
-
Incubate the membrane overnight at 4°C with a biotinylated lectin probe.
-
To detect hybrid glycans (Swainsonine/Mannostatin A effect): Use Phytohemagglutinin-L (L-PHA). L-PHA preferentially binds to complex glycans with β1,6 branching. Inhibition of Mannosidase II prevents this branching, leading to a decrease in L-PHA binding.
-
To detect high-mannose glycans: Use Concanavalin A (Con A). Inhibition of processing leads to an accumulation of high-mannose structures, resulting in an increase in Con A binding.
-
-
Wash the membrane 3x with TBST.
-
Incubate with Streptavidin-HRP conjugate for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager. A loading control (e.g., β-actin antibody blot) should be run in parallel to ensure equal protein loading.
-
Conclusion and Future Perspectives
This compound, Swainsonine, and Castanospermine are powerful tools for modulating glycoprotein processing, each with a distinct mechanism and target specificity.
-
This compound is a highly potent and specific inhibitor of Golgi α-mannosidase II, making it an excellent choice for studies focused on the role of complex N-glycan maturation in processes like cancer metastasis. Its unique non-alkaloidal structure offers a different chemical scaffold for drug design.
-
Swainsonine serves as a robust comparator for mannosidase II inhibition but its off-target effects on lysosomal mannosidase must be considered in cellular and in vivo models.
-
Castanospermine is the inhibitor of choice for investigating processes dependent on ER protein folding and quality control, particularly in the context of enveloped viruses.
The choice between these inhibitors should be guided by the specific biological question and the enzymatic step one wishes to perturb. Future research may focus on developing analogs of these compounds with even greater specificity and improved pharmacological profiles to translate the powerful biology of glycosidase inhibition into effective therapeutics.
References
-
Tropea, J. E., Kaushal, G. P., Pastuszak, I., Mitchell, M., Aoyagi, T., Molyneux, R. J., & Elbein, A. D. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. [Link]
-
Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. J. (2000). Alkaloid Glycosidase Inhibitors. Comprehensive Natural Products Chemistry, 3, 129-160. [Link]
-
Ogawa, S., Shibata, Y., & Tojo, S. (1996). Flexible Enantiodivergent Synthesis and Biological Activity of Mannostatin Analogues, New Cyclitol Glycosidase Inhibitors. The Journal of Organic Chemistry, 61(2), 480–488. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54445, Castanospermine. PubChem. [Link]
-
Saul, R., Molyneux, R. J., & Elbein, A. D. (1984). Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases. Archives of Biochemistry and Biophysics, 230(2), 668–675. [Link]
-
Whitby, K., Pierson, T. C., Corpuz, M., Doms, R. W., & Diamond, M. S. (2005). Castanospermine, a potent inhibitor of dengue virus infection in vitro and in vivo. Journal of Virology, 79(14), 8698–8706. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 51683, Swainsonine. PubChem. [Link]
-
Wikipedia contributors. (2023, November 11). Swainsonine. Wikipedia. [Link]
-
Mandal, S. K., & Nanda, S. (1995). Synthesis of an α-mannosidase inhibitor, (±)-mannostatin A and its isomer. Journal of the Chemical Society, Chemical Communications, (20), 2061. [Link]
-
Petrušová, M., Petruš, L., Hrbatá, J., Varečková, E., & Kóňa, J. (2020). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 44(21), 8963–8971. [Link]
-
Elbein, A. D., Solf, R., Dorling, P. R., & Vosbeck, K. (1981). Swainsonine: an inhibitor of glycoprotein processing. Proceedings of the National Academy of Sciences of the United States of America, 78(12), 7393–7397. [Link]
-
Vallee, F., Karaveg, K., Herscovics, A., Moremen, K. W., & Howell, P. L. (2000). The molecular basis of inhibition of Golgi α-mannosidase II by this compound. The Journal of biological chemistry, 275(52), 41287–41298. [Link]
-
Whitby, K., Pierson, T. C., Corpuz, M., Doms, R. W., & Diamond, M. S. (2005). Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo. Journal of Virology, 79(14), 8698-8706. [Link]
-
Akiyama, T., Kandon, S., & Ogawa, S. (1995). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of this compound. Bioorganic & Medicinal Chemistry Letters, 5(20), 2361-2366. [Link]
-
King, S. B., & Ganem, B. (1994). Synthetic studies on this compound and its derivatives: a new family of glycoprotein processing inhibitors. Journal of the American Chemical Society, 116(2), 562-570. [Link]
-
ResearchGate. (n.d.). Total synthesis of (±)‐this compound and derivatives by Mariano and co‐workers. [Link]
-
Ogawa, S., Shibata, Y., & Tojo, S. (1996). Flexible Enantiodivergent Synthesis and Biological Activity of Mannostatin Analogues, New Cyclitol Glycosidase Inhibitors. The Journal of Organic Chemistry, 61(2), 480-488. [Link]
-
Oxford Reference. (n.d.). Castanospermine. [Link]
-
Molyneux, R. J., Pan, Y. T., Goldmann, A., Tepfer, D. A., & Elbein, A. D. (1991). 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. Archives of Biochemistry and Biophysics, 291(1), 88-94. [Link]
-
Mar-Beltrán, E., Badorrey, R., & Castillón, S. (2015). Hydroxymethyl-Branched Polyhydroxylated Indolizidines: Novel Selective α-Glucosidase Inhibitors. Organic Letters, 17(16), 4050-4053. [Link]
-
Preveda. (n.d.). Synthesis of new bioactive this compound analogues. [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889. [Link]
-
Stegelmeier, B. L., Molyneux, R. J., Elbein, A. D., & James, L. F. (2008). The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice. Toxicologic pathology, 36(5), 651–659. [Link]
-
van den Elsen, J. M. H., Kuntz, D. A., & Rose, D. R. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of Molecular Biology, 382(1), 137-147. [Link]
-
Taylor & Francis Online. (n.d.). Indolizidine alkaloids – Knowledge and References. [Link]
-
Baumann, D., Bennis, K., Ripoche, I., Théry, V., & Troin, Y. (2008). Synthesis and Glycosidase Inhibitory Study of New Polyhydroxylated Indolizidines. European Journal of Organic Chemistry, 2008(31), 5289-5300. [Link]
-
Stegelmeier, B. L., Molyneux, R. J., Elbein, A. D., & James, L. F. (2008). The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice. Toxicologic Pathology, 36(5), 651-659. [Link]
-
Stegelmeier, B. L., Molyneux, R. J., Elbein, A. D., & James, L. F. (2008). The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice. ResearchGate. [Link]
-
Pan, Y. T., Ghidoni, J., & Elbein, A. D. (1993). The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase. Archives of Biochemistry and Biophysics, 303(1), 134-144. [Link]
-
Tropea, J. E., Kaushal, G. P., Pastuszak, I., Mitchell, M., Aoyagi, T., Molyneux, R. J., & Elbein, A. D. (1990). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. [Link]
-
Taylor & Francis Online. (n.d.). Castanospermine – Knowledge and References. [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Swainsonine - Wikipedia [en.wikipedia.org]
- 6. Swainsonine: an inhibitor of glycoprotein processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Synthesis of new bioactive this compound analogues | Preveda [preveda.sk]
- 10. The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Comparative Pathology of the Glycosidase Inhibitors Swainsonine, Castanospermine, and Calystegines A3, B2, and C1 in Mice | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oxfordreference.com [oxfordreference.com]
- 15. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Mannostatin A-Induced Glycan Changes Using Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry-based workflows for researchers, scientists, and drug development professionals aiming to validate the effects of Mannostatin A on cellular glycosylation. We will delve into the mechanistic basis of this compound's action and explore robust analytical strategies to characterize the resulting alterations in N-glycan profiles.
The Critical Role of this compound in Glycobiology Research
This compound is a potent, reversible, and competitive inhibitor of Golgi α-mannosidase II.[1][2] This enzyme plays a crucial role late in the N-glycan processing pathway, specifically in the trimming of mannose residues.[1][3] By inhibiting Golgi α-mannosidase II, this compound effectively blocks the maturation of high-mannose N-glycans into complex and hybrid types.[1][3] This leads to an accumulation of specific hybrid-type glycan structures on glycoproteins.[1][3] Understanding these changes is vital, as aberrant glycosylation is a hallmark of various diseases, including cancer, making inhibitors like this compound valuable tools for research and potential therapeutic development.[4][5]
Visualizing the Impact: The N-Glycan Processing Pathway
The biosynthesis of N-glycans is a sequential process occurring in the endoplasmic reticulum (ER) and Golgi apparatus.[6] A precursor oligosaccharide is first assembled on a dolichol phosphate carrier and then transferred to nascent proteins.[6] Subsequent trimming and addition of sugar residues by various glycosidases and glycosyltransferases modify this initial structure.[6]
Caption: N-Glycan processing pathway and the inhibitory action of this compound.
Mass Spectrometry Workflows for Glycan Analysis
To confirm the glycan changes induced by this compound, a systematic approach involving cell culture, glycoprotein extraction, glycan release, and mass spectrometric analysis is required. Below, we compare two primary mass spectrometry platforms: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Liquid Chromatography-Electrospray Ionization (LC-ESI) MS.
Caption: General experimental workflow for analyzing this compound-induced glycan changes.
Comparison of Mass Spectrometry Platforms
| Feature | MALDI-TOF MS | LC-ESI-MS(/MS) |
| Principle | Analyte is co-crystallized with a matrix and ionized by a laser. Measures time-of-flight of ions. | Analyte in solution is nebulized and ionized in an electric field. Often coupled with liquid chromatography for separation. |
| Throughput | High | Moderate |
| Sensitivity | Good | Excellent[7] |
| Sample Purity | More tolerant to salts and contaminants.[8] | Requires cleaner samples. |
| Structural Info | Primarily provides molecular weights (composition). MS/MS is possible but less common for routine profiling. | Provides detailed structural information through fragmentation (MS/MS, MSn), enabling isomer characterization.[9][10][11] |
| Data Complexity | Simpler spectra with singly charged ions. | More complex spectra with multiply charged ions, but provides richer data.[8] |
| Automation | Can be automated for high-throughput screening.[12] | Readily automated with LC systems.[7] |
| Best For | Rapid profiling and screening of glycan pools.[13] | In-depth structural characterization and isomer differentiation.[9] |
Detailed Experimental Protocols
Part 1: Sample Preparation and N-Glycan Release
A crucial first step is the efficient release of N-linked glycans from the protein backbone.[14] The enzyme Peptide-N-Glycosidase F (PNGase F) is widely used for this purpose as it cleaves the bond between the innermost GlcNAc and the asparagine residue.[15][16]
Protocol: Enzymatic N-Glycan Release using PNGase F
This protocol is adapted from established methods.[15][17]
-
Protein Denaturation:
-
To 20-100 µg of extracted glycoprotein in a microfuge tube, add 1 µL of 10X Glycoprotein Denaturing Buffer (e.g., 5% SDS, 400 mM DTT).
-
Adjust the total volume to 10 µL with ultrapure water.
-
Heat the sample at 100°C for 10 minutes to denature the proteins.[15]
-
Chill on ice and briefly centrifuge.
-
-
Enzymatic Digestion:
-
To the denatured protein solution, add:
-
2 µL of 10X GlycoBuffer (e.g., 500 mM sodium phosphate, pH 7.5).
-
2 µL of 10% NP-40 (or similar detergent) to counteract SDS inhibition of PNGase F.[15]
-
Water to a final volume of 19 µL.
-
-
Add 1 µL of PNGase F.
-
Incubate at 37°C for 2-4 hours (or overnight for complex samples).[18] For rapid protocols, specialized buffers can reduce incubation to 15 minutes.[19]
-
-
Glycan Purification:
Part 2: Glycan Derivatization - Permethylation
Permethylation is a highly recommended derivatization step for glycan analysis by mass spectrometry.[4][20] It involves replacing all free hydroxyl and N-acetyl amine protons with methyl groups.
Advantages of Permethylation:
-
Increases hydrophobicity, improving ionization efficiency, especially for MALDI-MS.[20]
-
Stabilizes sialic acids, preventing their loss during analysis.[9]
-
Aids in linkage analysis through specific fragmentation patterns in MS/MS.[9][12]
-
Improves chromatographic separation.[9]
Protocol: Small-Scale Permethylation
This procedure is based on the Ciucanu method.[20]
Safety Note: Perform this procedure in a fume hood and wear appropriate personal protective equipment, including nitrile gloves (not latex) and safety glasses, as methyl iodide is toxic.[20]
-
Preparation:
-
Dry the purified glycan sample completely in a microfuge tube.
-
Prepare a slurry of sodium hydroxide (NaOH) in dimethyl sulfoxide (DMSO).[20]
-
-
Reaction:
-
Add 50-100 µL of the NaOH/DMSO slurry to the dried glycans.
-
Add 20-50 µL of methyl iodide (CH₃I).
-
Vortex the mixture vigorously for 15-30 minutes at room temperature.
-
-
Quenching and Extraction:
-
Quench the reaction by carefully adding water.
-
Extract the permethylated glycans using a solvent like dichloromethane.
-
Wash the organic layer with water to remove impurities.
-
Dry the final organic layer and reconstitute the permethylated glycans in a suitable solvent (e.g., methanol) for MS analysis.
-
Interpreting the Mass Spectrometry Data
Following treatment with this compound, the key expected change is a significant increase in the abundance of a specific hybrid glycan, GlcNAcMan₅GlcNAc₂.
-
MALDI-TOF MS Analysis: In the MALDI-TOF spectra, you should observe a prominent peak corresponding to the [M+Na]⁺ adduct of permethylated GlcNAcMan₅GlcNAc₂ at m/z 2171.9. Comparing the spectra from treated and untreated cells will reveal a dramatic increase in the relative intensity of this peak in the treated sample, with a corresponding decrease in complex-type glycan signals.
-
LC-ESI-MS/MS Analysis: LC-ESI-MS provides separation of glycan isomers prior to mass analysis.[9] Tandem MS (MS/MS) of the precursor ion at m/z 2171.9 will generate fragment ions that confirm its structure. The fragmentation pattern will be characteristic of the specific linkages within the GlcNAcMan₅GlcNAc₂ structure, allowing for unambiguous identification and differentiation from other potential isomers.[11][21]
Conclusion: Choosing the Right Tool for the Job
Both MALDI-TOF MS and LC-ESI-MS are powerful techniques for confirming the effects of this compound.
-
For high-throughput screening and rapid confirmation of the expected shift towards hybrid glycans, MALDI-TOF MS offers a robust and efficient workflow. Its simplicity and speed make it ideal for initial validation and dose-response studies.
-
For in-depth structural validation , isomer-specific characterization, and discovery of other subtle changes in the glycome, LC-ESI-MS/MS is the superior choice.[7][8] The ability to separate isomers and obtain detailed fragmentation data provides the highest level of confidence in structural assignments.
By selecting the appropriate mass spectrometry platform and employing rigorous, validated protocols, researchers can effectively and accurately characterize the N-glycan modifications induced by this compound, furthering our understanding of the critical role of glycosylation in health and disease.
References
-
Glycoscience Protocols. (2021). Permethylation for glycan analysis. NCBI Bookshelf. [Link]
-
Song, X., et al. (2013). Permethylated N-glycan Analysis With Mass Spectrometry. Methods in Molecular Biology. [Link]
-
Karaveg, K., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. Journal of Biological Chemistry. [Link]
-
Rose, A. A., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound. Organic & Biomolecular Chemistry. [Link]
-
National Center for Functional Glycomics. Serum N-glycan preparation with Rapid PNGaseF for MS analysis. National Center for Functional Glycomics. [Link]
-
Yang, S., et al. (2015). Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry. Current Protocols in Chemical Biology. [Link]
-
Reily, C., et al. (2019). Synthesis, processing, and function of N-glycans in N-glycoproteins. Biological Chemistry. [Link]
-
Ludger Ltd. Permethylation of Glycans. Ludger. [Link]
-
Park, D., et al. (2021). Comparative Analysis of Different N-glycan Preparation Approaches and Development of Optimized Solid-Phase Permethylation Using Mass Spectrometry. Journal of Proteome Research. [Link]
-
Waters Corporation. (n.d.). Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans. Waters. [Link]
-
Pang, L., et al. (2016). LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION. Analytical and Bioanalytical Chemistry. [Link]
-
van den Berg, R. J., et al. (2008). Structural basis of the inhibition of Golgi alpha-mannosidase II by this compound and the role of the thiomethyl moiety in ligand-protein interactions. Journal of the American Chemical Society. [Link]
-
Mechref, Y., et al. (2013). Comparing MALDI-MS, RP-LC-MALDI-MS and RP-LC-ESI-MS glycomic profiles of permethylated N-glycans derived from model glycoproteins and human blood serum. Electrophoresis. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). NCBI Bookshelf. [Link]
-
van den Berg, R. J., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society. [Link]
-
Håkansson, K., et al. (2008). Comparison of HPLC/ESI-FTICR MS Versus MALDI-TOF/TOF MS for Glycopeptide Analysis of a Highly Glycosylated HIV Envelope Glycoprotein. Journal of the American Society for Mass Spectrometry. [Link]
-
Go, E. P., et al. (2008). Comparison of HPLC/ESI-FTICR MS versus MALDI-TOF/TOF MS for glycopeptide analysis of a highly glycosylated HIV envelope glycoprotein. Journal of the American Society for Mass Spectrometry. [Link]
-
Hu, Y., et al. (2013). Mass Spectrometry of Glycans. Analytical Chemistry. [Link]
-
Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). NCBI Bookshelf. [Link]
-
Pakanová, Z., et al. (2015). Comparative ESI FT-MS and MALDI-TOF structural analyses of representative human N-linked glycans. ResearchGate. [Link]
-
van den Elsen, J. M., et al. (2001). Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. The EMBO Journal. [Link]
-
Ashline, D. J., et al. (2015). The High Mannose Glycans from Bovine Ribonuclease B Isomer Characterization by Ion Trap MS. Journal of the American Society for Mass Spectrometry. [Link]
-
Lu, Y., et al. (2022). Mass spectrometry analysis of intact protein N-glycosylation signatures of cells and sera in pancreatic adenocarcinomas. Journal of Hematology & Oncology. [Link]
-
Wikipedia. (n.d.). N-linked glycosylation. Wikipedia. [Link]
-
Hsiao, C.-T., et al. (2023). Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways. Analytical Chemistry. [Link]
-
Hsiao, C.-T., et al. (2021). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Journal of Proteome Research. [Link]
-
Hsiao, C.-T., et al. (2021). Chromatograms and Mass Spectra of High-Mannose and Paucimannose N-Glycans for Rapid Isomeric Identifications. Semantic Scholar. [Link]
-
Harvey, D. J. (2006). Analysis of N-Linked Glycans by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Morelle, W., & Michalski, J.-C. (2007). Mass spectrometry of N-linked glycans. Methods in Molecular Biology. [Link]
-
Glycan analysis. (2022). MALDI & ESI Ionization Methods with Tandem Mass Spectrometry for Glycan Analysis. Glycan-analysis.com. [Link]
-
Dell, A., & Morris, H. R. (2009). Mass spectrometry in the analysis of N- and O-linked glycans. Current Opinion in Structural Biology. [Link]
-
Morelle, W., & Michalski, J.-C. (2007). Mass Spectrometry of N-Linked Glycans. ResearchGate. [Link]
Sources
- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular basis of inhibition of Golgi alpha-mannosidase II by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by this compound and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 7. Comparing MALDI-MS, RP-LC-MALDI-MS and RP-LC-ESI-MS glycomic profiles of permethylated N-glycans derived from model glycoproteins and human blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of HPLC/ESI-FTICR MS Versus MALDI-TOF/TOF MS for Glycopeptide Analysis of a Highly Glycosylated HIV Envelope Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The High Mannose Glycans from Bovine Ribonuclease B Isomer Characterization by Ion Trap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ludger.com [ludger.com]
- 13. Mass spectrometry analysis of intact protein N-glycosylation signatures of cells and sera in pancreatic adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. neb.com [neb.com]
- 16. researchgate.net [researchgate.net]
- 17. Serum N-glycan preparation with Rapid PNGaseF for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 18. Glycomic Analysis of Glycans Released from Glycoproteins Using Chemical Immobilization and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid Glycan Prep & Analysis by LC-MS Workflow [sigmaaldrich.com]
- 20. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Mannostatin A and Deoxymannojirimycin: A Guide for Glycobiology Researchers
In the intricate world of glycobiology, the selective inhibition of glycosidases is a powerful tool for dissecting the complexities of N-linked glycosylation and developing potential therapeutic agents. Among the arsenal of available inhibitors, Mannostatin A and 1-deoxymannojirimycin (DMJ) stand out as critical research agents, each offering a distinct profile of activity against α-mannosidases. This guide provides a comprehensive side-by-side comparison of these two influential molecules, offering insights into their mechanisms, specificity, and practical applications to empower researchers in making informed decisions for their experimental designs.
At a Glance: Key Properties of this compound and Deoxymannojirimycin
| Property | This compound | 1-Deoxymannojirimycin (DMJ) |
| Chemical Class | Non-alkaloidal aminocyclopentitol derivative[1][2] | Iminosugar (azasugar), a mannose analogue[3][4] |
| Primary Target | Golgi α-mannosidase II[1] | Golgi α-mannosidase I[5][6] |
| Mechanism of Action | Competitive inhibitor[1][7] | Competitive inhibitor, mimics the mannosyl cation intermediate[3] |
| Cellular Effect | Accumulation of hybrid-type N-glycans[1] | Accumulation of high-mannose (Man9-8GlcNAc2) N-glycans[3][5] |
| Origin | Metabolite of the microorganism Streptoverticillium verticillus[1] | Naturally occurring in plants and bacteria, also chemically synthesized[8] |
Delving Deeper: Mechanism of Action and Specificity
The distinct inhibitory profiles of this compound and deoxymannojirimycin stem from their unique chemical structures and their differential targeting of mannosidases within the N-linked glycosylation pathway.
This compound is a potent, competitive inhibitor that primarily targets Golgi α-mannosidase II, a key enzyme in the later stages of N-glycan processing.[1] This inhibition effectively blocks the trimming of mannose residues from hybrid-type oligosaccharides, leading to their accumulation and preventing the formation of complex-type N-glycans.[1] this compound also exhibits strong inhibitory activity against lysosomal α-mannosidases.[1] However, it is notably inactive against Golgi mannosidase I.[1] The aminocyclopentitol core of this compound is crucial for its inhibitory activity.[2]
Deoxymannojirimycin (DMJ) , on the other hand, is a structural mimic of mannose and acts as a specific, competitive inhibitor of Golgi α-mannosidase I.[3][5][6] This enzyme is responsible for the initial trimming of mannose residues from the high-mannose precursor oligosaccharide in the Golgi apparatus.[3] By inhibiting mannosidase I, DMJ causes the accumulation of glycoproteins with high-mannose N-glycans, specifically Man9GlcNAc2 and Man8GlcNAc2 structures.[3][5] This blockade prevents the subsequent processing steps that would lead to the formation of hybrid and complex N-glycans.
The following diagram illustrates the points of inhibition for both compounds within the N-linked glycosylation pathway:
Comparative Efficacy: A Look at the Numbers
The inhibitory potency of these compounds is best illustrated by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values against various α-mannosidases.
| Enzyme | This compound (IC50/Ki) | Deoxymannojirimycin (IC50/Ki) |
| Golgi α-Mannosidase II | ~10-15 nM (p-nitrophenyl-α-D-mannopyranoside substrate)[1]~90 nM ([3H]mannose-labeled GlcNAc-Man5GlcNAc substrate)[1] | Inactive or very weak inhibitor[6] |
| Golgi α-Mannosidase I | Virtually inactive[1] | Specific inhibitor at low µM concentrations[6] |
| Jack Bean α-Mannosidase | 70 nM[1] | - |
| Mung Bean α-Mannosidase | 450 nM[1] | - |
| Rat Liver Lysosomal α-Mannosidase | 160 nM[1] | Weak inhibitor |
| Rat Epididymal α-Mannosidase | Potent competitive inhibitor[1] | - |
Note: IC50 and Ki values can vary depending on the enzyme source, substrate, and assay conditions.
Experimental Protocols: Evaluating Mannosidase Inhibition
Researchers can employ several well-established assays to characterize the inhibitory effects of compounds like this compound and deoxymannojirimycin.
In Vitro Enzyme Kinetics Assay
This assay directly measures the inhibition of a specific mannosidase enzyme.
Principle: The activity of α-mannosidase is determined by monitoring the cleavage of a chromogenic or fluorogenic substrate, such as p-nitrophenyl-α-D-mannopyranoside (pNPM). The release of p-nitrophenol (pNP) results in a color change that can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify or obtain a commercially available α-mannosidase (e.g., from Jack Bean or a recombinant source).[9]
-
Inhibitor Preparation: Prepare a stock solution of this compound or deoxymannojirimycin in an appropriate buffer. Create a dilution series to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the enzyme, the inhibitor at various concentrations, and the assay buffer.[10]
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).[9]
-
Reaction Initiation: Add the substrate (e.g., pNPM) to each well to start the enzymatic reaction.[10]
-
Incubation: Incubate the reaction for a specific time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., a high pH buffer like sodium carbonate) which also enhances the color of the product.[10]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNP) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Cell-Based Glycoprotein Processing Assay
This assay assesses the impact of the inhibitors on the N-linked glycosylation of proteins within a cellular context.
Principle: Cells are treated with the inhibitor, and the resulting changes in the glycan structures of specific glycoproteins are analyzed. This is often done by metabolic labeling with a radioactive sugar followed by analysis of the radiolabeled glycans.
Step-by-Step Methodology:
-
Cell Culture: Culture cells of interest (e.g., MDCK cells infected with influenza virus) to a suitable confluency.[1]
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or deoxymannojirimycin for a specific duration.
-
Metabolic Labeling: Add a radiolabeled sugar precursor (e.g., [3H]mannose) to the culture medium and incubate to allow for its incorporation into newly synthesized glycoproteins.
-
Cell Lysis and Protein Isolation: Lyse the cells and isolate the glycoproteins of interest, often by immunoprecipitation using a specific antibody.
-
Glycan Release: Release the N-linked glycans from the isolated glycoproteins using an enzyme such as PNGase F.
-
Glycan Analysis: Analyze the released glycans using techniques like high-performance liquid chromatography (HPLC) or gel electrophoresis to identify the accumulated glycan structures (e.g., hybrid-type for this compound, high-mannose for deoxymannojirimycin).[1]
Choosing the Right Tool for the Job
The selection between this compound and deoxymannojirimycin hinges on the specific research question:
-
To study the role of complex N-glycans: Use This compound to block their formation and investigate the consequences of accumulating hybrid-type structures.
-
To investigate the early stages of N-glycan processing: Employ deoxymannojirimycin to halt the pathway at mannosidase I and study the effects of high-mannose glycan accumulation.
-
For broad-spectrum α-mannosidase inhibition, including lysosomal enzymes: This compound is the more suitable choice.
Conclusion
This compound and deoxymannojirimycin are indispensable tools in the glycobiologist's toolkit. Their distinct specificities for different α-mannosidases allow for the precise dissection of the N-linked glycosylation pathway. By understanding their respective mechanisms of action, inhibitory profiles, and the appropriate experimental methodologies for their evaluation, researchers can effectively leverage these powerful inhibitors to unravel the critical roles of protein glycosylation in health and disease.
References
-
Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027–2034. [Link]
-
Mellor, H. R., Neville, D. C., Harvey, D. J., Platt, F. M., Dwek, R. A., & Butters, T. D. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 381(Pt 3), 861–866. [Link]
-
Woynarowska, B., Woynarowski, J. M., & Elbein, A. D. (1990). Dual effect of 1-deoxymannojirimycin on the mannose uptake and on the N-glycan processing of the human colon cancer cell line HT-29. Archives of Biochemistry and Biophysics, 278(1), 121–127. [Link]
-
Pankoke, K., Wierich, W., & Platt, K. L. (1992). Distribution and Elimination of the Glycosidase Inhibitors 1-deoxymannojirimycin and N-methyl-1-deoxynojirimycin in the Rat in Vivo. Pharmaceutical Research, 9(11), 1442–1450. [Link]
-
Saleem, M., Ali, A., & Kim, Y. S. (2016). 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing. Molecules, 21(11), 1586. [Link]
-
Mellor, H. R., Neville, D. C., Harvey, D. J., Platt, F. M., Dwek, R. A., & Butters, T. D. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 867–875. [Link]
-
Mellor, H. R., Neville, D. C., Harvey, D. J., Platt, F. M., Dwek, R. A., & Butters, T. D. (2004). Cellular effects of deoxynojirimycin analogues: uptake, retention and inhibition of glycosphingolipid biosynthesis. Biochemical Journal, 381(Pt 3), 861–866. [Link]
-
Mellor, H. R., Neville, D. C., Harvey, D. J., Platt, F. M., Dwek, R. A., & Butters, T. D. (2004). Cellular effects of deoxynojirimycin analogues: inhibition of N-linked oligosaccharide processing and generation of free glucosylated oligosaccharides. Biochemical Journal, 381(Pt 3), 867–875. [Link]
-
Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]
-
Wang, Y., et al. (2025). 1-Deoxynojirimycin: a comprehensive review of sources, biosynthesis pathways, strategies to enhance its production, and anti-diabetic activities. Food & Function. [Link]
-
Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. Glycobiology, 6(3), 265–270. [Link]
-
Bischoff, J., & Kornfeld, R. (1984). The effect of 1-deoxymannojirimycin on rat liver alpha-mannosidases. Biochemical and Biophysical Research Communications, 125(1), 324–331. [Link]
-
Zhang, Y., et al. (2022). 1-Deoxynojirimycin Combined with Theaflavins Targets PTGS2/MMP9 to Exert a Synergistic Hypoglycemic Effect. Molecules, 27(19), 6542. [Link]
-
Allwein, S. P., et al. (2014). The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound. Journal of Biological Chemistry, 289(11), 7729–7741. [Link]
-
Kóna, J., et al. (2019). Synthesis of hydroxymethyl analogues of this compound and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 43(3), 1339-1348. [Link]
-
PubChem. (n.d.). 1-Deoxymannojirimycin. Retrieved from [Link]
-
ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). Retrieved from [Link]
-
Balzarini, J., et al. (2007). The alpha(1,2)-mannosidase I inhibitor 1-deoxymannojirimycin potentiates the antiviral activity of carbohydrate-binding agents against wild-type and mutant HIV-1 strains containing glycan deletions in gp120. FEBS Letters, 581(10), 2060–2064. [Link]
-
Kóna, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols. Beilstein Journal of Organic Chemistry, 19, 427–438. [Link]
-
ChEMBL. (n.d.). Compound: this compound (CHEMBL9623). Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Inhibition plots and of IC50 values for 3-8 against GCase and LAMAN... Retrieved from [Link]
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-Deoxymannojirimycin | C6H13NO4 | CID 72258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dual effect of 1-deoxymannojirimycin on the mannose uptake and on the N-glycan processing of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of 1-deoxymannojirimycin on rat liver alpha-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Deoxynojirimycin: Occurrence, Extraction, Chemistry, Oral Pharmacokinetics, Biological Activities and In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Navigating the Unseen Hazard: A Comprehensive Guide to the Proper Disposal of Mannostatin A
A Senior Application Scientist's Protocol for Ensuring Laboratory and Environmental Safety
For the researcher navigating the intricate pathways of glycosylation, Mannostatin A stands as a powerful tool—a potent and specific inhibitor of α-D-mannosidase that has illuminated our understanding of glycoprotein processing.[1][2] However, with great scientific power comes the profound responsibility of ensuring safety, not only for the scientist but also for the wider environment. The disposal of such a biologically active compound cannot be an afterthought; it must be a meticulously planned and executed procedure grounded in a deep understanding of chemical safety principles.
Understanding the Compound: What We Know About this compound
Before delving into disposal procedures, it is essential to consolidate our current understanding of this compound. While toxicological and environmental fate data are scarce, its potent biological activity is well-documented.
| Property | Information | Source |
| Chemical Name | (1R,2R,3R,4S,5S)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | [4] |
| Molecular Formula | C6H13NO3S | [2] |
| Primary Biological Activity | Potent and specific competitive inhibitor of α-D-mannosidase and mannosidase II. | [1] |
| Known Incompatibilities | Data not available. As a general precaution, avoid mixing with strong oxidizing agents, strong acids, and strong bases. | |
| Hazard Classification | Not officially classified. Handle as a potentially hazardous substance due to its high biological potency. | [4] |
The Disposal Decision Pathway: A Step-by-Step Guide
The proper disposal of this compound begins with a clear decision-making process that accounts for the different forms of waste generated in a laboratory setting. This workflow ensures that all contaminated materials are handled appropriately, minimizing the risk of exposure and environmental contamination.
Caption: Decision workflow for the safe disposal of this compound waste.
Experimental Protocols: Detailed Methodologies for Safe Disposal
The following protocols provide detailed, step-by-step instructions for handling and disposing of this compound waste. These procedures are designed to be self-validating, ensuring that each step contributes to the overall safety of the process.
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to unused or expired solid this compound, as well as any personal protective equipment (PPE) and disposable materials contaminated with the solid compound.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable choice).[4]
-
Waste Collection: Carefully place all solid waste into a designated, puncture-resistant container with a secure lid. This includes:
-
The original vial containing unused or expired this compound.
-
Contaminated gloves, weigh boats, and weighing papers.
-
Any absorbent material used to clean up small spills of solid this compound.
-
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Chemical Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the compound.
-
The date of waste generation.
-
Your name, lab, and contact information.
-
-
Storage: Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory. This area should be secure and away from general lab traffic.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]
Protocol 2: Disposal of Liquid this compound Waste
This protocol applies to all solutions containing this compound, including experimental solutions and solvent rinses from decontamination procedures.
-
PPE: As with solid waste, always wear appropriate PPE when handling liquid waste containing this compound.
-
Waste Collection: Collect all liquid waste in a designated, leak-proof, and chemically compatible container with a screw-top cap.
-
Do not mix incompatible waste streams. While specific incompatibility data for this compound is lacking, it is a best practice to not mix it with other reactive chemical waste.
-
-
Labeling: The liquid waste container must be labeled with:
-
The words "Hazardous Liquid Waste".
-
The full chemical names of all components in the solution (e.g., "this compound in DMSO," "this compound in PBS buffer").
-
The approximate concentration of each component.
-
The date of waste generation.
-
Your name, lab, and contact information.
-
-
Storage: Store the sealed and labeled liquid waste container in a designated hazardous waste accumulation area, preferably within secondary containment to mitigate potential spills.
-
Final Disposal: Contact your institution's EHS department for pickup and disposal by a licensed professional waste disposal service.
Protocol 3: Decontamination of Non-Disposable Labware
This protocol is for the cleaning of glassware, magnetic stir bars, spatulas, and other non-disposable equipment that has come into contact with this compound.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated labware with a suitable solvent, such as ethanol or isopropanol, to dissolve and remove any residual this compound.
-
Collect Rinsate: The solvent rinse from the initial cleaning step must be collected as hazardous liquid waste, following the procedures outlined in Protocol 2.
-
Secondary Cleaning: After the initial solvent rinse, wash the labware thoroughly with a laboratory detergent and warm water.
-
Final Rinse: Rinse the labware with deionized water.
-
Drying: Allow the labware to air dry or place it in a drying oven as appropriate.
Spill Management: Immediate Actions for Containment and Cleanup
In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the laboratory supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For larger spills of solid material, respiratory protection may be necessary to avoid inhaling dust.[4]
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material (e.g., spill pads or vermiculite) to contain it.
-
-
Cleanup:
-
For solid spills: Carefully sweep up the absorbent material and the spilled this compound. Avoid creating dust. Place all materials in a sealed bag and then into the solid hazardous waste container.
-
For liquid spills: Absorb the spilled liquid with an appropriate absorbent material. Place the used absorbent material into a sealed bag and then into the solid hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a detergent solution, followed by a solvent wipe-down (e.g., with ethanol). All cleaning materials must be disposed of as solid hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS department, following your local protocols.
Building a Culture of Safety: Beyond the Protocol
The safe disposal of this compound, and indeed all laboratory chemicals, is not merely about following a set of instructions. It is about fostering a culture of safety that is deeply ingrained in every aspect of our research. This includes:
-
Proactive Planning: Incorporate waste disposal considerations into your experimental design from the outset.
-
Thorough Training: Ensure that all personnel handling this compound are fully trained on these disposal procedures.
-
Open Communication: Encourage open discussions about safety concerns and best practices within your research group.
By treating this compound with the respect its potent biological activity warrants and by adhering to these rigorous disposal protocols, we can continue to leverage its scientific potential while upholding our fundamental responsibility to protect ourselves, our colleagues, and our environment.
References
-
Merck Millipore. This compound, Hydrochloride MSDS - 444042.
-
LookChem. This compound, Hydrochloride Safety Data Sheets(SDS).
-
Benchchem. Proper Disposal Procedures for BRD4 Inhibitors: A Safety Guide.
- Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889.
- Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). This compound, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027–2034.
-
Emory University. Chemical Waste Disposal Guidelines.
-
Northwestern University. Hazardous Waste Disposal Guide.
-
QA-Bio. Safety Data Sheet - Alpha-(1-6)-Mannosidase.
- Elbein, A. D., Tropea, J. E., & Kaushal, G. P. (1990). This compound, a new inhibitor of glycoprotein processing.
- Ohtani, K., Arai, Y., Mizuochi, T., & Kasai, K. (1993). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of this compound.
-
Innophos. SAFETY DATA SHEET D-Mannose.
-
ChEMBL. Compound: this compound (CHEMBL9623).
Sources
- 1. This compound, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound, Hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Mannostatin A
For the researcher dedicated to unraveling the complexities of cellular signaling, enzyme inhibitors like Mannostatin A are powerful tools. As a potent inhibitor of mannosidase, its specificity is a boon for targeted experiments. However, with great potency comes the need for meticulous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, ensuring that your groundbreaking research is not conducted at the expense of your health and safety.
The Rationale Behind Rigorous PPE Selection
Core Personal Protective Equipment (PPE)
A baseline of appropriate PPE is non-negotiable when working with this compound. The following table outlines the minimum required equipment for any procedure involving this compound.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves, double-gloved | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder and accidental splashes.[2][4] |
| Lab Coat | Long-sleeved, with tight-fitting cuffs | Prevents contamination of personal clothing and skin.[2][4] |
| Respiratory Protection | N95 respirator or higher | Essential for handling the powdered form to prevent inhalation of fine particles.[2][3] |
| Footwear | Closed-toe shoes | Protects feet from spills.[2] |
Operational Plans: From Receipt to Disposal
A proactive approach to safety involves planning every step of the handling process. The following workflow illustrates the key stages and the corresponding safety measures.
Caption: A flowchart outlining the key stages of safely handling this compound, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Before handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Don all the required personal protective equipment as outlined in the table above.
-
Prepare your workspace by laying down absorbent bench paper.
-
Have all necessary equipment (spatulas, weigh boats, vials, solvent) readily available to minimize movement and potential for spills.
-
-
Weighing and Aliquoting:
-
When weighing the powdered this compound, do so within the fume hood.
-
Use a microbalance with a draft shield to prevent air currents from dispersing the powder.
-
Handle the powder gently with a dedicated spatula to avoid creating airborne dust.[2]
-
Close the primary container immediately after removing the desired amount.
-
-
Solubilization:
-
For reconstitution, add the appropriate solvent to the vial containing the weighed this compound.
-
It is advisable to add the solvent to the powder rather than the other way around to minimize dust formation.
-
Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment.
-
Wipe down the balance, spatula, and any other surfaces that may have come into contact with the powder using a suitable solvent (e.g., 70% ethanol).
-
Dispose of the contaminated wipes as hazardous waste.
-
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste, including empty vials, used weigh boats, contaminated gloves, bench paper, and wipes, should be collected in a clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour solutions down the drain. While some enzyme inhibitors can be degraded with strong bases like 1M NaOH, specific degradation protocols for this compound are not established.[6] Therefore, treat all liquid waste as hazardous.
-
Waste Segregation: Be sure to follow your institution's guidelines for segregating chemical waste.[7]
By adhering to these rigorous safety protocols, you can confidently work with the powerful tool that is this compound, advancing your research while ensuring a safe and secure laboratory environment.
References
-
LookChem. This compound, Hydrochloride Safety Data Sheets(SDS). [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). [Link]
-
A.I.S.E. Enzyme Safety Management. [Link]
-
PubMed. Degradation and disposal of some enzyme inhibitors. Scientific note. (1994-08). [Link]
-
US EPA. Personal Protective Equipment. (2025-09-12). [Link]
-
NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
-
International Safety Components. Powder Coating Safety and Regulations. (2022-06-08). [Link]
-
MCF Environmental Services. Proper Hazardous Waste Disposal in a Laboratory Setting. (2023-04-11). [Link]
-
Difaem. A safety and chemical disposal guideline for Minilab users. [Link]
Sources
- 1. This compound, Hydrochloride Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. int-enviroguard.com [int-enviroguard.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aise.eu [aise.eu]
- 6. Degradation and disposal of some enzyme inhibitors. Scientific note - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
